molecular formula C56H54N4O5 B15608450 Fmoc-Phe-Lys(Trt)-PAB

Fmoc-Phe-Lys(Trt)-PAB

Katalognummer: B15608450
Molekulargewicht: 863.0 g/mol
InChI-Schlüssel: YYQHCELGLDFYGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fmoc-Phe-Lys(Trt)-PAB is a useful research compound. Its molecular formula is C56H54N4O5 and its molecular weight is 863.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C56H54N4O5

Molekulargewicht

863.0 g/mol

IUPAC-Name

9H-fluoren-9-ylmethyl N-[1-[N-[1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-4-(hydroxymethyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C56H54N4O5/c57-53(62)52(31-17-18-36-58-56(42-21-7-2-8-22-42,43-23-9-3-10-24-43)44-25-11-4-12-26-44)60(45-34-32-41(38-61)33-35-45)54(63)51(37-40-19-5-1-6-20-40)59-55(64)65-39-50-48-29-15-13-27-46(48)47-28-14-16-30-49(47)50/h1-16,19-30,32-35,50-52,58,61H,17-18,31,36-39H2,(H2,57,62)(H,59,64)

InChI-Schlüssel

YYQHCELGLDFYGB-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Phe-Lys(Trt)-PAB: A Key Linker in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of (9H-fluoren-9-yl)methyl N-[(2S)-1-[[(2S)-6-[bis(4-methylphenyl)(phenyl)methylamino]-1-(4-hydroxymethylanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate, commonly known as Fmoc-Phe-Lys(Trt)-PAB. This dipeptide linker is a critical component in the field of targeted therapeutics, particularly in the design and synthesis of Antibody-Drug Conjugates (ADCs).

Chemical Structure and Properties

This compound is a synthetic peptide derivative meticulously designed for its role as a cleavable linker.[1] Its structure incorporates several key functional groups that dictate its behavior and utility in bioconjugation.

Core Components:

  • Fmoc (Fluorenylmethyloxycarbonyl) group: An N-terminal protecting group essential for solid-phase peptide synthesis (SPPS), which is stable under acidic conditions but readily removed by a base, typically piperidine (B6355638).

  • Phenylalanine (Phe) and Lysine (Lys): These two amino acids form the dipeptide backbone, which is specifically recognized and cleaved by the lysosomal enzyme Cathepsin B.[1]

  • Trityl (Trt) group: A bulky protecting group attached to the side chain of Lysine, preventing unwanted reactions during synthesis.

  • PAB (p-aminobenzyl alcohol) group: A self-immolative spacer that, following enzymatic cleavage of the dipeptide, undergoes spontaneous 1,6-elimination to release the conjugated payload in its active form.[1]

A visual representation of the chemical structure is provided below:

Caption: Chemical Structure of this compound.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReferences
Molecular Formula C₅₆H₅₄N₄O₅[1]
Molecular Weight 863.05 g/mol [1][2]
Appearance Solid[3]
Purity Typically ≥95% (via HPLC)[2]
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and N-methylpyrrolidone (NMP). Sparingly soluble in water.[4][5][6]
Storage Store at -20°C for long-term stability. For stock solutions, aliquot and store at -20°C for up to one month. Allow to equilibrate to room temperature before use.[3]

Synthesis and Purification

The synthesis of this compound is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc chemistry.[1] This methodology allows for the stepwise assembly of the dipeptide on a solid support, facilitating the purification process by simple filtration and washing steps.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol provides a general framework for the manual synthesis of this compound on a Wang resin pre-loaded with p-aminobenzyl alcohol.

Materials:

  • Wang resin pre-loaded with p-aminobenzyl alcohol

  • Fmoc-Lys(Trt)-OH

  • Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Wang-PAB resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection of Lysine:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-Lys(Trt)-OH:

    • In a separate vial, dissolve Fmoc-Lys(Trt)-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Fmoc Deprotection of Phenylalanine: Repeat step 2 to remove the Fmoc group from the newly coupled Lysine residue.

  • Coupling of Fmoc-Phe-OH:

    • Repeat the coupling procedure described in step 3 using Fmoc-Phe-OH.

    • After successful coupling, wash the resin with DMF (5 times) and DCM (5 times) and dry under vacuum.

  • Cleavage from Resin:

    • Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature. This step cleaves the dipeptide from the resin and removes the Trt protecting group from Lysine.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the product and decant the ether.

    • Wash the pellet with cold ether and dry under vacuum.

Purification Protocol

The crude this compound is typically purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .

Typical HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% B over 30 minutes).

  • Detection: UV at 220 nm and 254 nm.

Fractions containing the pure product are collected, pooled, and lyophilized to yield the final this compound as a white solid. The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry.[7]

Mechanism of Action in Antibody-Drug Conjugates

This compound serves as a protease-cleavable linker in the context of ADCs. The dipeptide sequence is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.

Signaling Pathway of Drug Release

The following diagram illustrates the sequential process of ADC internalization, linker cleavage, and payload release.

Caption: ADC internalization and drug release pathway.

The process begins with the binding of the ADC to its target antigen on the surface of a cancer cell, followed by internalization via endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and the presence of proteases like Cathepsin B lead to the cleavage of the Phe-Lys bond. This enzymatic cleavage triggers the self-immolation of the PAB spacer, which undergoes a 1,6-elimination reaction to release the cytotoxic payload in its unmodified, active form into the cytosol, ultimately leading to cell death.[1]

Experimental Workflow for ADC Construction

The following diagram outlines the general workflow for constructing an ADC using a linker like this compound.

ADC_Construction_Workflow start Start linker_synthesis Synthesize this compound (SPPS) start->linker_synthesis antibody_modification Modify Antibody (e.g., reduction of disulfides) start->antibody_modification linker_payload_conjugation Conjugate Linker to Payload linker_synthesis->linker_payload_conjugation adc_conjugation Conjugate Linker-Payload to Antibody linker_payload_conjugation->adc_conjugation antibody_modification->adc_conjugation purification Purify ADC (e.g., Chromatography) adc_conjugation->purification characterization Characterize ADC (Mass Spec, HPLC, DAR) purification->characterization end End characterization->end

Caption: General workflow for ADC construction.

Conclusion

This compound is a sophisticated and highly effective cleavable linker that plays a pivotal role in the development of next-generation antibody-drug conjugates. Its well-defined synthesis, specific enzymatic cleavage, and efficient self-immolative drug release mechanism make it an invaluable tool for researchers and scientists in the field of targeted cancer therapy and drug delivery. This guide provides a foundational understanding of its chemical properties, synthesis, and mechanism of action to aid in the design and execution of advanced drug development projects.

References

An In-depth Technical Guide to the Cleavage Mechanism of Fmoc-Phe-Lys(Trt)-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe-Lys(Trt)-PAB is a cornerstone in the synthesis of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs). Its multi-component structure, comprising a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, an acid-labile trityl (Trt) group, a cathepsin-sensitive phenylalanine-lysine (Phe-Lys) dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer, offers a sophisticated system for controlled payload release. This guide provides a comprehensive technical overview of the cleavage mechanisms of this linker, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying chemical and biological processes.

The strategic disassembly of the this compound linker is critical for its application. In solid-phase peptide synthesis (SPPS), the sequential removal of the Fmoc and Trt protecting groups is fundamental to chain elongation and final peptide cleavage from the resin. In the context of ADCs, the enzymatic cleavage of the Phe-Lys bond within the acidic environment of lysosomes triggers a cascade that results in the release of a therapeutic payload. A thorough understanding of these cleavage mechanisms is paramount for the rational design and optimization of novel drug delivery systems.

Core Cleavage Mechanisms

The cleavage of this compound is a multi-stage process, with each component exhibiting distinct lability to specific chemical or enzymatic conditions.

1. Fmoc Group Deprotection (Base-Labile Cleavage)

The N-terminal Fmoc group is a temporary protecting group employed during peptide synthesis. Its removal is achieved under basic conditions, most commonly using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism proceeds via a two-step β-elimination reaction.[1] First, the secondary amine base abstracts the acidic proton from the 9-position of the fluorene (B118485) ring. This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine. The reactive DBF intermediate is subsequently trapped by the secondary amine to form a stable adduct.[1]

2. Trityl Group Deprotection (Acid-Labile Cleavage)

The trityl group protects the ε-amino group of the lysine (B10760008) side chain. It is highly sensitive to acidic conditions and is typically removed using trifluoroacetic acid (TFA). The cleavage mechanism proceeds through an SN1-type reaction, where the acid protonates the nitrogen atom, facilitating the departure of the highly stable trityl cation.[2][3] To prevent re-attachment of this electrophilic cation to the deprotected amine or other nucleophilic residues, scavengers such as triisopropylsilane (B1312306) (TIS) are included in the cleavage cocktail.[4]

3. Phe-Lys Dipeptide Cleavage (Enzymatic)

In a biological context, such as within an ADC, the Phe-Lys dipeptide serves as a substrate for lysosomal proteases, most notably cathepsin B.[5][] This enzyme is often upregulated in tumor cells and is active in the acidic environment of the lysosome (pH 4.5-5.0).[][7] Cathepsin B recognizes and cleaves the peptide bond between the lysine residue and the PAB spacer.[5]

4. PAB Linker Self-Immolation

The para-aminobenzyl (PAB) group is a self-immolative spacer. Following the enzymatic cleavage of the Phe-Lys dipeptide, the newly exposed aniline (B41778) nitrogen initiates a spontaneous 1,6-elimination reaction. This results in the formation of an unstable intermediate that rapidly fragments, releasing the conjugated payload, carbon dioxide, and an aza-quinone methide.[8][9]

Quantitative Data on Cleavage

The efficiency and kinetics of cleavage are critical parameters in both synthesis and therapeutic applications. The following tables summarize key quantitative data.

Deprotection ReagentSolventDKP Formation (%)Reference
20% PiperidineDMF13.8[5]
2% DBU + 5% PiperazineNMP3.6[5]
Table 1: Comparative Dideketopiperazine (DKP) formation during Fmoc deprotection under different basic conditions.
Peptide LinkerK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Phe-Lys-PABC18.51.68.65 x 10⁴[10]
Val-Cit-PABC15.21.81.18 x 10⁵[10]
Val-Ala-PABC25.81.24.65 x 10⁴[10]
Table 2: Hypothetical kinetic parameters for Cathepsin B cleavage of various dipeptide linkers. These values are for illustrative purposes.

Experimental Protocols

Protocol 1: Fmoc Deprotection in Solid-Phase Peptide Synthesis

Objective: To remove the N-terminal Fmoc group from the Phe residue of resin-bound this compound.

Materials:

  • This compound-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the this compound-resin in DMF for 30 minutes in the synthesis vessel.

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh aliquot of the deprotection solution to the resin.

  • Agitate the mixture for 10-15 minutes at room temperature.[11]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]

  • The resin is now ready for the next coupling step.

Protocol 2: Cleavage from Resin and Trityl Deprotection

Objective: To cleave the peptide from the solid support and simultaneously remove the Trt protecting group from the Lys side chain.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), reagent grade

  • Deionized water

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water[11]

  • Cold diethyl ether, anhydrous

  • Centrifuge

  • Reaction vessel

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[11]

  • Stir or agitate the mixture at room temperature for 2-3 hours.[11] A color change to yellow may be observed due to the formation of the trityl cation.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: In Vitro Enzymatic Cleavage Assay

Objective: To quantify the rate of Phe-Lys-PAB cleavage by Cathepsin B.

Materials:

  • Purified Phe-Lys-PAB-payload conjugate

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0)

  • Fluorescence microplate reader

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the Phe-Lys-PAB-payload substrate in the assay buffer.

  • Add the substrate solutions to the wells of the 96-well plate.

  • Initiate the reaction by adding a solution of Cathepsin B to each well. The final enzyme concentration should be in the nanomolar range.

  • Immediately place the microplate in a fluorescence reader pre-heated to 37°C.

  • Measure the increase in fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. The excitation and emission wavelengths will depend on the fluorophore released from the payload.[10]

  • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters K_m_ and V_max_.[10]

Visualizing the Mechanisms and Workflows

Diagram 1: Chemical Cleavage Mechanisms

G Chemical Cleavage of this compound cluster_fmoc Fmoc Deprotection (Base-Labile) cluster_trt Trt Deprotection & Resin Cleavage (Acid-Labile) Fmoc_Phe_Lys This compound-Resin DBF_Adduct Dibenzofulvene-Piperidine Adduct Fmoc_Phe_Lys->DBF_Adduct Free_Amine H₂N-Phe-Lys(Trt)-PAB-Resin Fmoc_Phe_Lys->Free_Amine β-elimination Piperidine Piperidine in DMF Piperidine->Fmoc_Phe_Lys H2N_Phe_Lys_Trt H₂N-Phe-Lys(Trt)-PAB-Resin Trityl_Cation Trityl Cation H2N_Phe_Lys_Trt->Trityl_Cation Cleaved_Peptide H₂N-Phe-Lys-PAB-Payload H2N_Phe_Lys_Trt->Cleaved_Peptide SN1 Reaction TFA TFA / TIS / H₂O TFA->H2N_Phe_Lys_Trt

Caption: Chemical cleavage pathways for Fmoc and Trt groups.

Diagram 2: ADC Intracellular Trafficking and Payload Release

ADC_Workflow ADC Intracellular Trafficking and Payload Release cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell with Target Antigen ADC->Tumor_Cell Binding Endosome Endosome (pH 6.0-6.5) Tumor_Cell->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Enzymatic Cleavage Cathepsin_B Cathepsin B Cathepsin_B->Lysosome Self_Immolation Self-Immolation of PAB Payload_Release->Self_Immolation Free_Payload Free Payload Self_Immolation->Free_Payload Cytotoxicity Cytotoxicity Free_Payload->Cytotoxicity Induces Cell Death

Caption: Workflow of an ADC from binding to payload release.

The this compound linker is a sophisticated chemical entity that enables precise control over peptide synthesis and targeted drug delivery. Its cleavage mechanisms, governed by distinct chemical and enzymatic triggers, allow for its versatile application in both synthetic and biological systems. A deep understanding of the lability of the Fmoc and Trt protecting groups, the enzymatic susceptibility of the Phe-Lys dipeptide, and the self-immolative nature of the PAB spacer is essential for researchers in peptide chemistry and drug development. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the effective utilization and further innovation of this important linker technology.

References

Stability of Fmoc-Phe-Lys(Trt)-PAB at Various pH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical stability of the Fmoc-Phe-Lys(Trt)-PAB linker, a critical component in the synthesis of antibody-drug conjugates (ADCs). Understanding the stability of this linker across a range of pH values is paramount for ensuring the integrity of ADCs during synthesis, storage, and systemic circulation, as well as for predicting its behavior in the acidic tumor microenvironment and within cellular compartments like lysosomes.

This compound is a multifaceted molecule, incorporating three key functional components whose stability is highly dependent on pH: the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, the acid-labile trityl (Trt) protecting group, and a dipeptide-p-aminobenzyl (PAB) spacer designed for enzymatic cleavage. The overall stability of the molecule is therefore a composite of the individual stabilities of these components.

pH-Dependent Stability of Core Components

The stability of this compound is dictated by its constituent protecting groups and the peptide backbone.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: This N-terminal protecting group is notoriously labile under basic conditions.[1][2] It is stable in acidic and neutral environments but is rapidly cleaved by bases such as piperidine, a standard procedure in solid-phase peptide synthesis (SPPS).[1][3] This base-lability means that at high pH, the Fmoc group will be the primary point of degradation.

  • Trt (Trityl) Group: Protecting the ε-amino group of lysine, the trityl group is highly susceptible to acidic conditions.[4][5] It is readily removed with trifluoroacetic acid (TFA) during the final cleavage step in SPPS.[4][6] Consequently, in acidic solutions, the primary degradation pathway for the linker will involve the loss of the Trt group.

  • Phe-Lys Peptide Bond and PAB Linker: The dipeptide Phe-Lys is primarily designed for enzymatic cleavage by lysosomal proteases like cathepsin B.[7][8] However, the amide bond itself can undergo non-enzymatic hydrolysis, particularly at extreme pH values and elevated temperatures. The p-aminobenzyl (PAB) spacer is part of a self-immolative system; once the Phe-Lys bond is cleaved, the PAB group is designed to release the conjugated payload.[7][9] Studies on similar dipeptide linkers have shown varying stability in plasma at physiological pH (~7.4).[10][11]

Quantitative Stability Data

Table 1: Stability of Various Dipeptide Linkers in Phosphate-Buffered Saline (pH 7.4)

Linker TypeHalf-life (t₁/₂) in PBS (pH 7.4)Reference
Valine-Alanine (Val-Ala)23 hours[11]
Valine-Citrulline (Val-Cit)11.2 hours[11]
Valine-Lysine (Val-Lys)8.2 hours[11]
Valine-Arginine (Val-Arg)1.8 hours[11]

This data is for acetazolamide-drug conjugates and illustrates the intrinsic chemical stability of different dipeptide linkers in a physiological buffer.

Table 2: pH-Dependent Stability of a Novel Orthoester-Based Linker

pHTime% Payload ReleaseHalf-life (t₁/₂)Reference
5.57 hours~95%~3 hours[3]
6.56 hoursNo significant hydrolysis> 24 hours[3]
7.46 hoursNo significant hydrolysis> 24 hours[3]

This data for a pH-sensitive orthoester linker highlights the sharp difference in stability between acidic and neutral pH, a desirable characteristic for ADC linkers.

Table 3: Stability of a Hydrazone Linker in Buffer vs. Plasma

ConditionHalf-life (t₁/₂)Reference
pH 7.4 BufferHigh stability[10]
Human and Mouse Plasma (pH ~7.4)~2 days[10]

This demonstrates that plasma components can influence linker stability beyond what is observed in simple buffer systems.

Experimental Protocols for Stability Assessment

To determine the precise stability profile of this compound, a systematic experimental approach is required. Below are detailed protocols for assessing the stability of such a linker at different pH values.

Protocol for pH Stability Assessment using HPLC-MS

This protocol describes a general method for quantifying the degradation of the linker over time in various pH buffers.

Materials:

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 5.0, 6.5, 7.4)

  • Acetate buffer (e.g., 50 mM, pH 4.0)

  • Borate buffer (e.g., 50 mM, pH 8.5, 9.0)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Thermostated incubator or water bath

  • HPLC system with a C18 column coupled to a mass spectrometer (LC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ACN) at a concentration of 1-10 mg/mL.

  • Incubation:

    • For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 100 µg/mL. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <5%) to minimize its effect on stability.

    • Incubate the solutions at a constant temperature, typically 37°C, to simulate physiological conditions.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 3, 6, 24, 48, and 96 hours), withdraw an aliquot from each incubation mixture.

    • Immediately quench any further degradation by adding an equal volume of cold acetonitrile with 0.1% formic acid and store the samples at -20°C until analysis.

  • LC-MS Analysis:

    • Analyze the samples by reverse-phase HPLC-MS.

    • Use a gradient elution, for example, from 95% water with 0.1% FA to 95% ACN with 0.1% FA over 15 minutes on a C18 column.

    • Monitor the disappearance of the parent compound (this compound) by integrating the area of its corresponding peak in the chromatogram (monitored by UV absorbance at a relevant wavelength, e.g., 265 nm for the Fmoc group) and by its mass-to-charge ratio in the mass spectrometer.

    • Identify and quantify major degradation products by their mass-to-charge ratios.

  • Data Analysis:

    • Plot the percentage of the remaining intact this compound against time for each pH condition.

    • Determine the degradation rate constant (k) and the half-life (t₁/₂) for each pH value by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualization of Experimental Workflow and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the stability assessment and the expected degradation pathways at acidic and basic pH.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Stock Solution (this compound in ACN) incubation Incubation at 37°C stock->incubation buffers Buffers at different pH (e.g., 4.0, 5.5, 7.4, 9.0) buffers->incubation sampling Time-point Sampling (0, 1, 6, 24, 48h) incubation->sampling quench Quench Reaction (Cold ACN/FA) sampling->quench lcms LC-MS Analysis quench->lcms data Data Processing (Degradation kinetics, t½) lcms->data

Caption: Workflow for pH stability testing of this compound.

degradation_pathways cluster_acid Acidic Conditions (e.g., pH < 4) cluster_base Basic Conditions (e.g., pH > 8) start This compound acid_prod Fmoc-Phe-Lys-PAB + Trityl Cation start->acid_prod H⁺ base_prod Phe-Lys(Trt)-PAB + Dibenzofulvene Adduct start->base_prod OH⁻

Caption: Primary degradation pathways of this compound at extreme pH.

Conclusion

The stability of this compound is critically dependent on pH due to the distinct chemical nature of its protecting groups. It is expected to exhibit optimal stability in the neutral to slightly acidic pH range (pH 5.5-7.4), which is advantageous for its application in ADCs that need to remain stable in circulation. Significant degradation is anticipated under strongly acidic conditions (pH < 4) via the cleavage of the Trt group, and under basic conditions (pH > 8) through the removal of the Fmoc group. While data on analogous structures provide a useful framework, the precise stability profile of this compound should be empirically determined using rigorous analytical methods as outlined in this guide. Such data is essential for the rational design and formulation of ADCs to ensure their safety, efficacy, and desired pharmacokinetic properties.

References

A Technical Guide to the Synthesis of Fmoc-Phe-Lys Dipeptide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathways for Fmoc-Phe-Lys dipeptide linkers, crucial components in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This document details both solid-phase and solution-phase synthetic methodologies, complete with experimental protocols, data presentation, and workflow visualizations to facilitate reproducible and efficient synthesis.

Introduction

The Fmoc-L-phenylalanyl-L-lysine (Fmoc-Phe-Lys) dipeptide is a valuable building block in bioconjugation chemistry. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected N-terminus and a side-chain protected lysine (B10760008), allows for selective chemical modifications. The dipeptide's inherent susceptibility to cleavage by certain enzymes, such as cathepsins, makes it a popular choice for constructing cleavable linkers in ADCs, enabling the controlled release of cytotoxic payloads within target cells. This guide focuses on the core synthesis of the Fmoc-Phe-Lys dipeptide, providing a foundational understanding for its subsequent elaboration into more complex linker systems.

Orthogonal Protection Strategy

The successful synthesis of the Fmoc-Phe-Lys dipeptide hinges on an orthogonal protection strategy. This approach employs protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of specific functional groups while others remain intact.

  • α-Amino Group Protection: The N-terminus of phenylalanine is protected with the base-labile Fmoc group. This group is stable under acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).

  • ε-Amino Group Protection of Lysine: The side-chain amino group of lysine is protected with the acid-labile tert-butyloxycarbonyl (Boc) group. The Boc group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA), a process typically performed during the final cleavage of the peptide from the solid support.

This orthogonality is critical for the stepwise assembly of the dipeptide and ensures that the lysine side chain is available for later conjugation steps after the peptide backbone is fully assembled.

Synthesis Pathways

The Fmoc-Phe-Lys dipeptide can be synthesized via two primary methods: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common and efficient method for synthesizing peptides. The synthesis is carried out on a solid support (resin), which simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing. The general workflow for the SPPS of Fmoc-Phe-Lys(Boc)-OH is outlined below.

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Dipeptide Synthesis Cycle cluster_cleavage_purification Cleavage and Purification cluster_final_product Final Product resin Fmoc-Lys(Boc)-Wang Resin swell Swell Resin in DMF resin->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-Phe-OH + HBTU/HOBt/DIPEA wash1->coupling wash2 Wash (DMF) coupling->wash2 cleavage Cleavage from Resin (TFA/TIS/H2O) wash2->cleavage precipitation Precipitation in cold ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (MS, NMR) purification->characterization final_product Fmoc-Phe-Lys(Boc)-OH characterization->final_product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-Phe-Lys(Boc)-OH.

This protocol is for a 0.1 mmol synthesis scale.

1. Resin Preparation:

  • Place 200 mg of Fmoc-Lys(Boc)-Wang resin (loading capacity: 0.5 mmol/g) into a solid-phase synthesis vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the DMF from the vessel.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve Fmoc-L-phenylalanine (Fmoc-Phe-OH) (193.7 mg, 0.5 mmol, 5 equivalents), HBTU (189.7 mg, 0.49 mmol, 4.9 equivalents), and HOBt (75.1 mg, 0.5 mmol, 5 equivalents) in 3 mL of DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 10 equivalents) to the amino acid solution and allow it to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads. A negative Kaiser test (beads remain colorless) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

4. Cleavage from Resin:

  • Wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with an additional 1-2 mL of the cleavage cocktail and combine the filtrates.

5. Product Precipitation and Purification:

  • Concentrate the TFA filtrate to a small volume under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final Fmoc-Phe-Lys(Boc)-OH as a white powder.

Solution-Phase Synthesis

Solution-phase synthesis is a classical method that can be advantageous for large-scale synthesis. It involves the coupling of protected amino acids in a suitable organic solvent, followed by purification of the intermediate product at each step.

solution_phase_workflow cluster_reactants Starting Materials cluster_coupling Peptide Coupling cluster_workup_purification Work-up and Purification cluster_saponification Ester Hydrolysis cluster_final_product Final Product fmoc_phe Fmoc-Phe-OH activation Activate Fmoc-Phe-OH (DCC/HOBt or HATU/DIPEA) fmoc_phe->activation h_lys_boc H-Lys(Boc)-OMe coupling Couple with H-Lys(Boc)-OMe in DCM or DMF h_lys_boc->coupling activation->coupling workup Aqueous Work-up (Acid/Base Washes) coupling->workup purification Flash Chromatography workup->purification saponification Saponification (LiOH or NaOH) in THF/Water purification->saponification acidification Acidification saponification->acidification final_product Fmoc-Phe-Lys(Boc)-OH acidification->final_product

Caption: Solution-phase synthesis workflow for Fmoc-Phe-Lys(Boc)-OH.

1. Peptide Coupling:

  • Dissolve Fmoc-Phe-OH (3.87 g, 10 mmol) and H-Lys(Boc)-OMe·HCl (3.29 g, 11 mmol) in 50 mL of anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add HOBt (1.53 g, 10 mmol) and DIPEA (3.48 mL, 20 mmol).

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in 10 mL of DCM.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

2. Work-up and Purification of Dipeptide Ester:

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield Fmoc-Phe-Lys(Boc)-OMe.

3. Saponification (Ester Hydrolysis):

  • Dissolve the purified Fmoc-Phe-Lys(Boc)-OMe in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C and add LiOH·H₂O (1.2 equivalents) in water.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Fmoc-Phe-Lys(Boc)-OH.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of Fmoc-Phe-Lys(Boc)-OH.

Table 1: Reagents for Solid-Phase Synthesis (0.1 mmol scale)

ReagentMolecular Weight ( g/mol )Amount (mg)Equivalents
Fmoc-Lys(Boc)-Wang Resin-2001.0
Fmoc-Phe-OH387.44193.75.0
HBTU379.25189.74.9
HOBt153.1475.15.0
DIPEA129.24129.2 (174 µL)10.0
Piperidine85.15-20% v/v in DMF
TFA114.02-95% in cocktail
TIS158.36-2.5% in cocktail

Table 2: Typical Yields and Purity

Synthesis Step/MethodTypical Crude Yield (%)Purity after Purification (%)
Solid-Phase Synthesis
Cleavage from Resin85-95%>98% (by HPLC)
Solution-Phase Synthesis
Coupling Step80-90%>95% (after chromatography)
Saponification Step90-98%>98% (after work-up)
Overall Yield (Solution-Phase) 72-88%>98%

Characterization

The identity and purity of the synthesized Fmoc-Phe-Lys(Boc)-OH should be confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the final product.

    • Calculated [M+H]⁺ for C₃₅H₄₁N₃O₇: 632.30

  • ¹H NMR Spectroscopy: To confirm the structure of the dipeptide and the presence of the protecting groups. Characteristic peaks for the Fmoc, Boc, Phe, and Lys protons should be observed.

  • Analytical RP-HPLC: To determine the purity of the final product. A single major peak is indicative of high purity.

Conclusion

This technical guide provides detailed methodologies for the synthesis of the Fmoc-Phe-Lys dipeptide linker, a key component in the development of advanced bioconjugates. Both solid-phase and solution-phase approaches have been presented, offering flexibility for different research and development needs. By following the outlined protocols and utilizing the provided data, researchers can reliably synthesize this important building block for their drug development programs. The successful synthesis and characterization of this dipeptide are critical first steps in the construction of sophisticated and effective targeted therapies.

The Trityl Protecting Group on Lysine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the function, application, and experimental protocols associated with the use of the trityl (Trt) protecting group on lysine (B10760008) residues in peptide synthesis and drug development.

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides and modified protein fragments. Among these, the trityl (Trt) group holds a significant position, particularly for the protection of the ε-amino group of lysine. Its bulky nature and acid lability make it an invaluable tool for chemists, enabling the synthesis of complex peptides with site-specific modifications. This technical guide provides a comprehensive overview of the Trt protecting group's role in lysine chemistry, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in its effective application.

Core Function and Chemical Properties

The primary function of the trityl group when attached to the lysine side chain is to prevent the nucleophilic ε-amino group from participating in unwanted side reactions during peptide synthesis. Due to its significant steric hindrance, the Trt group is generally more stable on side-chain amino groups compared to the α-amino group, making it a preferred choice for side-chain protection.[1]

The Trt group is an acid-sensitive protecting group, meaning it can be removed under acidic conditions.[2] This property is crucial for its utility in orthogonal protection strategies, particularly in Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). The relative lability of the Trt group can be modulated by the addition of electron-donating or withdrawing groups to the phenyl rings. For instance, the 4-methoxytrityl (Mmt) and 4-methyltrityl (Mtt) groups are more acid-labile than the parent Trt group, allowing for a finer tuning of deprotection conditions. The general order of acid lability is Mmt > Mtt > Trt.[3][4]

Data Presentation: A Quantitative Overview

While specific yields can vary depending on the peptide sequence and reaction conditions, the following table summarizes typical quantitative data associated with the use of Trt and related protecting groups on lysine.

ParameterProtecting GroupTypical Yield / EfficiencyConditionsReference
Synthesis of Fmoc-Lys(Mtt)-OH Mtt42% overall yield (two steps from lysine)Not specified[5]
Selective Deprotection MttQuantitative1% TFA in dichloromethane (B109758) (30 min) or 1:2:7 acetic acid/trifluoroethanol/dichloromethane (1 h)[5]
Selective Deprotection Trt (on Serine)Near complete1% TFA with 2% triisopropylsilane (B1312306) (3 x 5 min)[2]
Selective Deprotection MmtEnabled30% HFIP, 30% (CF3)3COH, or 10% AcOH–20% TFE in CH2Cl2 (3 × 5 min); 5% trichloroacetic acid in CH2Cl2 (3 × 2 min)[2]
Crude Peptide Purity Trt vs. tBu on LysHigher purity with Trt5% or 50% TFA for deprotection[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Trt-based protection strategies. The following are key experimental protocols.

Protocol 1: Coupling of Fmoc-Lys(Trt)-OH in SPPS

This protocol outlines the standard procedure for incorporating a Trt-protected lysine residue into a growing peptide chain on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-Lys(Trt)-OH

  • Solid-phase resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Trt)-OH (typically 3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.

Protocol 2: Selective On-Resin Deprotection of the Trt Group from Lysine

This protocol describes the selective removal of the Trt group from the lysine side chain while the peptide remains attached to the resin and other acid-labile protecting groups (like tBu) are retained.

Materials:

  • Peptide-resin containing a Lys(Trt) residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane - TIS)

  • N,N-Diisopropylethylamine (DIPEA) solution (1% in DMF)

  • Methanol (B129727) (MeOH)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Deprotection Cocktail: Prepare a solution of 1-2% TFA in DCM containing 2-5% TIS as a scavenger to trap the released trityl cations.

  • Deprotection: Treat the resin with the deprotection cocktail. Gently agitate the mixture at room temperature. The reaction time can vary from 30 minutes to a few hours and may require repeated treatments. Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: Once deprotection is complete, wash the resin thoroughly with DCM (3 times), followed by methanol (2 times), and then DCM again (2 times).

  • Neutralization: Wash the resin with a solution of 1% DIPEA in DMF (2 times) to neutralize any residual acid.

  • Final Washing: Wash the resin with DMF (3 times) to prepare for the subsequent on-resin modification.

Mandatory Visualizations

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving Trt-protected lysine.

spss_workflow resin Solid Support (e.g., Rink Amide Resin) deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Couple Fmoc-Lys(Trt)-OH (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 deprotection2 Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotection2 wash3 Wash (DMF) deprotection2->wash3 next_aa Couple Next Fmoc-AA-OH wash3->next_aa final_cleavage Final Cleavage & Global Deprotection (TFA Cocktail) next_aa->final_cleavage Repeat cycles peptide Purified Peptide final_cleavage->peptide on_resin_modification_workflow peptide_resin Peptide-Resin with Lys(Trt) selective_deprotection Selective Trt Deprotection (1-2% TFA/TIS in DCM) peptide_resin->selective_deprotection wash1 Wash & Neutralize (DCM, MeOH, DIPEA/DMF) selective_deprotection->wash1 modification On-Resin Modification (e.g., Fluorescent Dye Coupling) wash1->modification wash2 Wash (DMF) modification->wash2 final_cleavage Final Cleavage & Global Deprotection (TFA Cocktail) wash2->final_cleavage modified_peptide Purified Modified Peptide final_cleavage->modified_peptide ubiquitin_signaling_pathway Ub Ubiquitin (Ub) E1 E1 (Ubiquitin-Activating Enzyme) Ub->E1 ATP E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Ub E3 E3 (Ubiquitin Ligase) E2->E3 Ub Substrate Substrate Protein (with Lysine) E3->Substrate Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate Ub Proteasome Proteasome Ub_Substrate->Proteasome Signaling Downstream Signaling Ub_Substrate->Signaling Degradation Degradation Proteasome->Degradation

References

The "Domino Effect" in Drug Delivery: An In-depth Technical Guide to Self-Immolative Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Self-immolative linkers are a cornerstone of modern targeted therapies, particularly in the realm of Antibody-Drug Conjugates (ADCs). These intelligent molecular constructs are designed to remain stable in circulation and then, upon a specific triggering event at the target site, initiate a cascade of intramolecular reactions that culminate in the release of a therapeutic payload. This "self-destruct" mechanism ensures that the potent drug is delivered precisely to diseased cells, minimizing off-target toxicity and maximizing therapeutic efficacy. This guide provides a comprehensive technical overview of the core principles, diverse chemistries, and practical applications of self-immolative linkers.

Core Principles of Self-Immolation

The fundamental concept behind self-immolative linkers is a domino-like chemical reaction. The process begins with the cleavage of a "trigger" moiety by a stimulus predominantly found at the target site, such as an enzyme overexpressed in tumor cells or the acidic environment of endosomes. This initial cleavage event unmasks a reactive group that spontaneously initiates an intramolecular cyclization or elimination reaction, leading to the fragmentation of the linker and the release of the unmodified active drug.[1][2] The driving force for this spontaneous disassembly is often an increase in entropy and the formation of thermodynamically stable byproducts, such as carbon dioxide.[2][3]

There are two primary mechanisms governing the action of self-immolative linkers:

  • 1,4- and 1,6-Elimination Cascades: These are most famously exemplified by the p-aminobenzyl carbamate (B1207046) (PABC) linker, a gold standard in ADC development.[4][5] Following the enzymatic cleavage of a dipeptide (like Val-Cit) by lysosomal proteases such as Cathepsin B, an unstable p-aminobenzyl alcohol derivative is generated.[6][7] This intermediate rapidly undergoes a 1,6-elimination through a quinone methide intermediate, releasing the drug, carbon dioxide, and a stable aromatic byproduct.[3][8]

  • Intramolecular Cyclization: This mechanism relies on the formation of a stable 5- or 6-membered ring.[4][9] Upon trigger cleavage, a nucleophilic group is unmasked, which then attacks an electrophilic center within the linker, leading to cyclization and subsequent release of the payload.[10] Examples include linkers based on ethylenediamine (B42938) and the "trimethyl lock" system, where steric hindrance accelerates the cyclization rate.[9][11][12]

Key Classes of Self-Immolative Linkers

The versatility of self-immolative chemistry has led to the development of a diverse array of linkers, each with unique triggers and release kinetics.

Peptide-Based Linkers

Dipeptide linkers, such as the widely used valine-citrulline (Val-Cit) motif, are designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[13][14] These linkers are typically combined with a PABC self-immolative spacer to ensure the release of an unmodified payload.[13] While stable in human plasma, standard Val-Cit linkers have shown instability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c), which can complicate preclinical studies.[15][16] To address this, modifications such as the addition of a glutamic acid residue to create a Glu-Val-Cit tripeptide linker have been shown to significantly enhance stability in murine models.[13]

Glucuronide Linkers

These linkers incorporate a β-glucuronic acid moiety that is selectively cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment and lysosomes.[6] Similar to peptide linkers, they are often used in conjunction with a PABC spacer for efficient drug release.[6] β-glucuronide linkers exhibit high plasma stability and offer an alternative enzymatic targeting strategy.[3]

Disulfide Linkers

Disulfide-based linkers are designed to be cleaved in the reducing environment of the cell, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the bloodstream.[17] Upon reduction of the disulfide bond, a thiol is generated, which can then trigger a self-immolative cascade, often through cyclization, to release the drug.[4]

Hydrazone Linkers

Hydrazone linkers are acid-sensitive and are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[17] While effective in achieving pH-dependent drug release, the stability of hydrazone linkers at physiological pH (7.4) can be variable, which has somewhat limited their widespread use.[4][17]

Quantitative Data on Linker Stability and Cleavage

The stability of the linker in systemic circulation and the rate of its cleavage at the target site are critical parameters that determine the therapeutic index of an ADC. The following tables summarize key quantitative data for different self-immolative linkers.

Linker TypeTriggerStability in Human PlasmaStability in Mouse PlasmaCleavage Enzyme/ConditionHalf-life of CleavageReference(s)
Val-Cit-PABC Cathepsin BHighLow (cleaved by Ces1c)Cathepsin B4.6 h[13]
Glu-Val-Cit-PABC Cathepsin BHighHighCathepsin B2.8 h[13]
Hydrazone (Phenylketone-derived) Acid (pH)ModerateModeratepH 4.5~2 days (hydrolysis in plasma)[17]
Mercaptobenzyl (para-derivative) Reduction (GSH)HighHighGlutathione10 minutes[18]
Trimethyl Lock (Esterase-triggered) EsteraseHighHighPorcine Liver Esterase13.0 ± 2.4 min[18]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of self-immolative linker performance.

In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC and the rate of premature drug release in plasma.

Methodology:

  • Incubate the ADC at a concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[3]

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[3]

  • Quantify the amount of intact ADC and released payload in each aliquot.[3]

  • Quantification Methods:

    • ELISA: Use separate ELISAs to measure the concentrations of total antibody and antibody-conjugated drug. The difference provides a measure of drug deconjugation.[3]

    • LC-MS: Employ liquid chromatography-mass spectrometry to directly measure the intact ADC, free payload, and any payload adducts (e.g., payload-albumin). Immuno-affinity capture can be used to enrich the ADC from the plasma matrix prior to LC-MS analysis.[3]

Cathepsin B Cleavage Assay

Objective: To determine the susceptibility of a peptide-based linker to cleavage by Cathepsin B.

Methodology:

  • Enzyme Activation: Activate human Cathepsin B in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) containing a reducing agent such as DTT.[5]

  • Reaction Mixture: Combine the ADC (e.g., at a final concentration of 10 µM) with the activated Cathepsin B in the reaction buffer.[5]

  • Incubation: Incubate the reaction mixture at 37°C.[5]

  • Sample Analysis: At various time points, quench the reaction and analyze the samples by LC-MS/MS to quantify the amount of released payload.[5]

  • Data Analysis: Plot the concentration of the released drug over time to determine the initial rate of cleavage and the overall cleavage kinetics.[5]

In Vivo Efficacy Evaluation

Objective: To assess the anti-tumor activity of an ADC in a preclinical animal model.

Methodology:

  • Animal Model: Utilize appropriate tumor models, such as cell line-derived xenografts (CDX) or patient-derived xenografts (PDX), in immunocompromised mice.[14][19]

  • ADC Administration: Administer the ADC to the tumor-bearing mice, typically via intravenous injection.[14]

  • Tumor Growth Monitoring: Measure tumor volume at regular intervals to assess the inhibition of tumor growth compared to control groups (e.g., vehicle, unconjugated antibody).[20]

  • Pharmacokinetic Analysis: Collect blood samples at various time points post-administration to determine the pharmacokinetic profile of the ADC, including clearance and half-life.[21]

  • Toxicity Assessment: Monitor the animals for any signs of toxicity, such as weight loss or changes in behavior.[14]

Visualizing Self-Immolative Linker Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to self-immolative linker chemistry.

cluster_elimination 1,6-Elimination Mechanism (PABC Linker) ADC Antibody-Drug Conjugate (Val-Cit-PABC-Drug) Internalization Tumor Cell Internalization ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome CathepsinB Cathepsin B Cleavage Lysosome->CathepsinB Unstable_Intermediate Unstable p-Aminobenzyl Alcohol Intermediate CathepsinB->Unstable_Intermediate Cleaves Val-Cit Elimination Spontaneous 1,6-Elimination Unstable_Intermediate->Elimination Released_Drug Active Drug Elimination->Released_Drug Byproducts CO2 + Aza-Quinone Methide Elimination->Byproducts cluster_cyclization Cyclization-Driven Release Mechanism Triggered_Linker Triggered Linker-Drug (Unmasked Nucleophile) Intramolecular_Attack Intramolecular Nucleophilic Attack Triggered_Linker->Intramolecular_Attack Cyclized_Intermediate Cyclized Intermediate Intramolecular_Attack->Cyclized_Intermediate Payload_Release Payload Release Cyclized_Intermediate->Payload_Release Released_Drug Active Drug Payload_Release->Released_Drug Stable_Byproduct Stable Cyclic Byproduct Payload_Release->Stable_Byproduct cluster_workflow Experimental Workflow for ADC Linker Stability Assessment ADC_Sample ADC Sample Incubation Incubate in Plasma (37°C) ADC_Sample->Incubation Time_Points Collect Aliquots (0-168h) Incubation->Time_Points Analysis Analysis Time_Points->Analysis ELISA ELISA (Total Ab vs. Conjugated Drug) Analysis->ELISA LCMS LC-MS (Intact ADC, Free Payload) Analysis->LCMS Data_Interpretation Data Interpretation (Half-life, Release Rate) ELISA->Data_Interpretation LCMS->Data_Interpretation

References

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of therapeutics, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this powerful combination is the linker, a chemical bridge that dictates the stability, efficacy, and ultimately, the therapeutic index of the ADC. Among the various linker technologies, cleavable linkers have emerged as a dominant strategy, engineered to remain stable in systemic circulation and selectively release their potent payload within the tumor microenvironment or inside cancer cells.[1][2] This targeted release mechanism is paramount for maximizing on-target efficacy while minimizing off-target toxicities.[1][2]

This technical guide provides a comprehensive exploration of the core principles underpinning cleavable linkers in ADCs. It delves into the distinct classes of cleavable linkers, their mechanisms of action, a quantitative comparison of their performance characteristics, and detailed experimental protocols for their rigorous evaluation.

The Core Principle: Conditional Payload Release

The fundamental advantage of a cleavable linker lies in its ability to respond to specific physiological triggers that differentiate the tumor microenvironment or the intracellular milieu from healthy tissues and the systemic circulation.[3] An ideal cleavable linker must strike a delicate balance: maintaining robust stability in the bloodstream to prevent premature payload release and its associated systemic toxicity, while enabling rapid and efficient cleavage upon reaching the target site.[4][]

The selection of a cleavable linker is a critical decision in ADC design, with profound implications for its therapeutic index.[1] This choice must be carefully tailored to the specific antibody, payload, and the biological context of the target cancer.[3]

Classification of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized into three primary classes based on their unique cleavage mechanisms: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.

Protease-Sensitive Linkers

These linkers are designed to be substrates for proteases that are overexpressed in the lysosomal compartments of tumor cells, such as cathepsins.[6] They typically incorporate a dipeptide sequence that is recognized and hydrolyzed by these enzymes.

The most prevalent example is the valine-citrulline (Val-Cit) linker.[][8] Upon internalization of the ADC and its trafficking to the lysosome, cathepsin B cleaves the amide bond between the citrulline residue and a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[8][] This cleavage initiates a cascade of spontaneous electronic rearrangements within the PABC spacer, culminating in the release of the unmodified, active payload.[8][10]

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Protease_Sensitive_Cleavage ADC ADC in Circulation Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Endosome Early Endosome Internalization->Endosome Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome Trafficking Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage SelfImmolation PABC Spacer Self-Immolation Cleavage->SelfImmolation Payload Active Payload Released SelfImmolation->Payload Target Intracellular Target (e.g., Microtubules) Payload->Target Induces Cytotoxicity

Caption: Mechanism of Protease-Sensitive Linker Cleavage.

Other dipeptide sequences, such as valine-alanine (Val-Ala), have also been explored to modulate properties like hydrophobicity and stability.[10][]

pH-Sensitive Linkers

This class of linkers leverages the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) to trigger payload release, while remaining stable at the physiological pH of blood (pH 7.4).[1][8] The most common pH-sensitive moiety is the hydrazone bond.

ADCs employing hydrazone linkers release their payload upon acid-catalyzed hydrolysis of the hydrazone bond within the acidic intracellular compartments. However, a notable drawback of some hydrazone linkers is their potential for gradual hydrolysis in the bloodstream, which can lead to premature drug release and systemic toxicity.[8][10]

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pH_Sensitive_Cleavage ADC ADC in Circulation (pH 7.4) Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Endosome Endosome (pH 5.0-6.5) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking Cleavage Acid-Catalyzed Hydrazone Hydrolysis Endosome->Cleavage Lysosome->Cleavage Payload Active Payload Released Cleavage->Payload Target Intracellular Target (e.g., DNA) Payload->Target Induces Cytotoxicity

Caption: Mechanism of pH-Sensitive Linker Cleavage.

Glutathione-Sensitive Linkers

These linkers, also known as reducible linkers, exploit the significant difference in the reducing potential between the extracellular space and the intracellular cytoplasm. The cytoplasm has a much higher concentration of glutathione (B108866) (GSH), a thiol-containing tripeptide, than the bloodstream.[1][]

The core of these linkers is a disulfide bond , which is stable in the oxidizing environment of the circulation but is readily cleaved in the reducing environment of the cytoplasm through thiol-disulfide exchange with GSH.[][12] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to reduce the rate of premature cleavage.[12]

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Glutathione_Sensitive_Cleavage ADC ADC in Circulation (Low GSH) Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding & Diffusion Cytoplasm Cytoplasm (High GSH) Internalization->Cytoplasm Cleavage Disulfide Bond Reduction by GSH Cytoplasm->Cleavage Payload Active Payload Released Cleavage->Payload Target Intracellular Target Payload->Target Induces Cytotoxicity

Caption: Mechanism of Glutathione-Sensitive Linker Cleavage.

Data Presentation: Quantitative Comparison of Linker Performance

The choice of a cleavable linker significantly impacts the pharmacokinetic properties, stability, and in vitro potency of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies.

Table 1: Plasma Stability of Cleavable Linkers

A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.[1]

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings
Protease-SensitiveValine-Citrulline (Val-Cit)> 230 daysHighly stable in human plasma, but can be less stable in mouse plasma due to the presence of carboxylesterases.[1]
Protease-SensitiveValine-Alanine (Val-Ala)StableExhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[1]
pH-SensitiveHydrazone~2 daysDemonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[1]
Glutathione-SensitiveDisulfideVariableStability can be modulated by steric hindrance around the disulfide bond.[1]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

The in vitro potency of an ADC is a measure of its ability to kill target cancer cells. Lower IC50 values indicate higher potency.

Linker TypeLinker ExamplePayloadTarget Cell LineIC50 (pM)Key Findings
Protease-SensitiveValine-Citrulline (Val-Cit)MMAEHER2+14.3Potent cytotoxicity, but efficacy can be influenced by the level of protease expression in tumor cells.[1]
Protease-SensitiveValine-Alanine (Val-Ala)MMAEHER2+Similar to Val-CitComparable in vitro activity to Val-Cit, with the advantage of lower hydrophobicity.[1]
pH-SensitiveHydrazoneDoxorubicinVariousVariableGenerally less potent than protease-sensitive linker-ADCs in direct comparisons.[1]
Enzyme-Sensitive (Other)β-Galactosidase-cleavableMMAEHER2+8.8Demonstrated higher in vitro potency compared to both a Val-Cit ADC and Kadcyla® (T-DM1).[13]
Enzyme-Sensitive (Other)Sulfatase-cleavableMMAEHER2+61Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[1]

Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Protocol 1: In Vitro Plasma Stability Assay (LC-MS Based)

Objective: To assess the stability of an ADC and quantify the rate of premature payload release in plasma from different species.

Methodology:

  • Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (human, mouse, rat, cynomolgus monkey) at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 96, 120, and 144 hours).

  • Sample Preparation:

    • To determine the average drug-to-antibody ratio (DAR), capture the ADC from the plasma sample using an anti-human Fc antibody immobilized on magnetic beads. Wash the beads to remove unbound plasma proteins. Elute the ADC and reduce it with dithiothreitol (B142953) (DTT) to separate the light and heavy chains.

    • To measure the concentration of released payload, precipitate the plasma proteins with an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.

  • LC-MS Analysis:

    • Analyze the reduced ADC sample by liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of drug-loaded and unloaded antibody chains. Calculate the average DAR at each time point.

    • Analyze the supernatant from the protein precipitation by LC-MS to quantify the concentration of the free payload.

  • Data Analysis: Plot the average DAR or the percentage of intact ADC against time to determine the plasma stability and calculate the half-life (t1/2) of the ADC.

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Plasma_Stability_Workflow start Start incubate Incubate ADC in Plasma (37°C) start->incubate timepoint Collect Aliquots at Time Points incubate->timepoint split Split Sample timepoint->split dar_prep Immuno-capture ADC Wash & Elute Reduce with DTT split->dar_prep For DAR payload_prep Precipitate Proteins (Acetonitrile) Collect Supernatant split->payload_prep For Payload lcms_dar LC-MS Analysis (DAR Measurement) dar_prep->lcms_dar lcms_payload LC-MS Analysis (Free Payload Quantification) payload_prep->lcms_payload analysis Data Analysis (Calculate Half-life) lcms_dar->analysis lcms_payload->analysis end End analysis->end

Caption: Workflow for In Vitro Plasma Stability Assay.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To evaluate the cleavage of a protease-sensitive linker by cathepsin B.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).

    • Reconstitute and activate recombinant human cathepsin B according to the manufacturer's instructions.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC solution (e.g., 1 µM final concentration) with the assay buffer.

    • Initiate the reaction by adding the activated cathepsin B (e.g., 20 nM final concentration).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or by denaturing the enzyme (e.g., with acetonitrile).

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.

Methodology:

  • Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a control antibody, and the free payload in cell culture medium. Add the treatments to the cells.

  • Incubation: Incubate the plates for a defined period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.

Protocol 4: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.

Methodology:

  • Tumor Implantation: Implant human tumor cells (that express the target antigen) subcutaneously into immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC, control antibody). Administer the treatments intravenously.

  • Efficacy Monitoring: Continue to monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect. Use appropriate statistical tests to compare tumor growth between treatment groups.

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ADC_Design_Logic start Start: ADC Design target_antigen Target Antigen Selection (Tumor-specific, Internalizing) start->target_antigen payload_selection Payload Selection (Potency, MOA, Physicochemical Properties) target_antigen->payload_selection linker_choice Linker Selection: Cleavable vs. Non-cleavable payload_selection->linker_choice cleavable_options Cleavable Linker Options linker_choice->cleavable_options protease Protease-Sensitive (e.g., Val-Cit) cleavable_options->protease Lysosomal Enzymes ph pH-Sensitive (e.g., Hydrazone) cleavable_options->ph Acidic Environment gsh Glutathione-Sensitive (e.g., Disulfide) cleavable_options->gsh Reducing Environment conjugation Conjugation Chemistry (Site-specific vs. Stochastic) protease->conjugation ph->conjugation gsh->conjugation characterization ADC Characterization (DAR, Purity, Aggregation) conjugation->characterization in_vitro In Vitro Evaluation (Stability, Cytotoxicity, Internalization) characterization->in_vitro in_vivo In Vivo Evaluation (Efficacy, PK/PD, Toxicology) in_vitro->in_vivo optimization Optimization Loop in_vivo->optimization Iterate if needed clinical_candidate Clinical Candidate in_vivo->clinical_candidate Successful optimization->target_antigen

Caption: Logical Workflow for Cleavable Linker Selection in ADC Development.

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and conditional release of highly potent cytotoxic agents. The choice of a specific cleavable linker technology—be it protease-sensitive, pH-sensitive, or glutathione-sensitive—is a critical decision that must be guided by the unique biological context of the target and the physicochemical properties of the payload. A thorough understanding of their mechanisms of action, coupled with rigorous in vitro and in vivo evaluation using standardized protocols, is essential for the successful development of safe and effective ADC therapeutics. The continued innovation in linker chemistry promises to further refine the therapeutic window of ADCs, paving the way for the next generation of precision cancer therapies.

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Peptide Synthesis Utilizing Fmoc-Phe-Lys(Trt)-PAB

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Phe-Lys(Trt)-PAB is a crucial building block in solid-phase peptide synthesis (SPPS), particularly recognized for its role as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] This dipeptide linker, composed of Phenylalanine (Phe) and Lysine (B10760008) (Lys) with a trityl (Trt) protecting group on the lysine side chain, is N-terminally protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The 4-aminobenzyl (PAB) spacer facilitates the release of the synthesized peptide from the solid support.[1] This document provides a detailed protocol for the solid-phase synthesis of a peptide utilizing the this compound linker. The methodology follows the well-established Fmoc-based SPPS strategy, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.[1][5]

Experimental Protocols

The solid-phase synthesis of a peptide using the this compound linker can be divided into four main stages:

  • Resin Preparation

  • Coupling of Subsequent Fmoc-Amino Acids

  • Fmoc-Deprotection

  • Cleavage and Final Product Isolation

Resin Preparation and Loading of the First Amino Acid

The initial step involves the selection of an appropriate resin and the covalent attachment of the first amino acid. For the synthesis of peptide amides, a Rink Amide resin is a suitable choice.[6]

Protocol:

  • Resin Swelling: Place the desired amount of Rink Amide resin in a reaction vessel. Swell the resin in Dichloromethane (DCM) for at least 30 minutes, followed by washing with Dimethylformamide (DMF) (5 times).[7][8]

  • Fmoc Deprotection of Resin: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the linker.[9] Wash the resin thoroughly with DMF to remove residual piperidine.[9]

  • First Amino Acid Coupling:

    • Dissolve this compound (3 equivalents relative to resin substitution) and an activating agent such as HBTU (3 equivalents) in DMF.[10]

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution to create a basic pH.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[6]

    • Wash the resin with DMF (5 times) to remove excess reagents.

Peptide Chain Elongation

The peptide chain is elongated by the iterative repetition of deprotection and coupling steps.

Protocol:

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.[8]

    • Agitate for 7 minutes, then drain the solution.[8]

    • Repeat the 20% piperidine treatment for another 7 minutes.

    • Wash the resin with DMF (5 times).[8]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for at least 4 hours at room temperature.[8]

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Protocol:

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under a high vacuum for at least 4 hours.[11]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT) in a ratio of 82.5:5:5:5:2.5.[11][12] This cocktail is effective for peptides containing sensitive residues. For simpler peptides, a solution of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is often sufficient.[6][11]

  • Cleavage Reaction:

    • Suspend the dried peptide-resin in the cleavage cocktail (e.g., 10 mL per gram of resin).[12]

    • Allow the mixture to stand at room temperature for 2-3 hours with occasional swirling.[6]

  • Product Isolation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with additional TFA.

    • Precipitate the crude peptide from the combined filtrates by adding cold methyl tert-butyl ether.[12]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether again.

    • Dry the crude peptide under a vacuum.

Data Presentation

Table 1: Reagents and Conditions for Solid-Phase Peptide Synthesis

StepReagent/SolventConcentration/EquivalentsTimeTemperature
Resin SwellingDCM, DMF-30 minRoom Temp
Fmoc Deprotection20% Piperidine in DMF-2 x 7 minRoom Temp
Amino Acid ActivationFmoc-AA, HBTU, HOBt, DIPEA3 eq, 3 eq, 3 eq, 6 eq5-10 minRoom Temp
Amino Acid CouplingActivated Fmoc-AA solution-1-4 hoursRoom Temp
Cleavage (Standard)TFA/TIS/H2O95:2.5:2.5 (v/v/v)2-3 hoursRoom Temp
Cleavage (Reagent K)TFA/Phenol/H2O/Thioanisole/EDT82.5:5:5:5:2.5 (v/v/v/v/v)2-3 hoursRoom Temp

Visualizations

Diagram 1: Experimental Workflow for this compound SPPS

SPPS_Workflow cluster_elongation Peptide Chain Elongation Cycle start Start: Select Resin swell 1. Resin Swelling (DCM, then DMF) start->swell deprotect_resin 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_resin Prepare for coupling couple_first 3. Couple First AA (this compound) deprotect_resin->couple_first wash1 Wash (DMF) couple_first->wash1 deprotect_peptide 4. Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect_peptide Start Elongation wash2 Wash (DMF) deprotect_peptide->wash2 Remove Piperidine couple_next 5. Couple Next Fmoc-AA wash2->couple_next wash3 Wash (DMF, DCM) couple_next->wash3 Remove Excess Reagents wash3->deprotect_peptide Repeat for next AA cleavage 6. Cleavage & Deprotection (TFA Cocktail) wash3->cleavage Final Cycle Complete isolate 7. Isolate & Precipitate (Cold Ether) cleavage->isolate product Final Peptide isolate->product

References

Application Notes and Protocols for Coupling Fmoc-Phe-Lys(Trt)-PAB to a Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. A critical component of an ADC is the linker, which connects the monoclonal antibody to the cytotoxic payload. The linker's properties, particularly its stability in circulation and its cleavability at the target site, are paramount to the ADC's efficacy and safety.

This document provides detailed application notes and protocols for the use of Fmoc-Phe-Lys(Trt)-PAB, a cathepsin B-cleavable linker, in the synthesis of linker-payload conjugates for ADC development. The Phenylalanine-Lysine (Phe-Lys) dipeptide sequence is specifically recognized and cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment. Following enzymatic cleavage, the p-aminobenzyl (PAB) spacer undergoes a self-immolative 1,6-elimination to release the unmodified payload.[1][2][3] The fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups on the N-terminus and lysine (B10760008) side chain, respectively, allow for controlled, stepwise synthesis.

Mechanism of Action: HER2 Signaling Pathway and ADC Targeting

ADCs utilizing the this compound linker are particularly relevant for targeting cancers that overexpress specific surface antigens, such as HER2-positive breast cancer. The Human Epidermal Growth Factor Receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that, upon dimerization, activates downstream signaling pathways like the PI3K/AKT/mTOR and MAPK/ERK pathways, promoting cell proliferation, survival, and invasion.[4][5][6]

An ADC targeting HER2, for instance, binds to the HER2 receptor on the cancer cell surface and is subsequently internalized through endocytosis.[5][7] Once inside the cell, the ADC traffics to the lysosome, where the acidic environment and the presence of proteases like cathepsin B lead to the cleavage of the Phe-Lys linker. This cleavage initiates the self-immolation of the PAB spacer, releasing the cytotoxic payload to induce cell death.[1][3]

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 Binding HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS Endosome Endosome HER2->Endosome Internalization HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion ERK->Invasion ADC ADC ADC->HER2 Binding Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis

Caption: HER2 signaling pathway and ADC mechanism of action.

Experimental Protocols

The following protocols provide a step-by-step guide for the activation of the this compound linker and its conjugation to an amine-containing payload.

Protocol 1: Activation of this compound with p-Nitrophenyl Chloroformate (PNP)

This protocol describes the activation of the hydroxyl group on the PAB spacer to form a more reactive p-nitrophenyl carbonate, facilitating the subsequent coupling to an amine-containing payload.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add a solution of p-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound-PNP as a solid.

Protocol 2: Coupling of an Amine-Containing Payload to this compound-PNP

This protocol details the conjugation of a generic amine-containing payload to the activated PNP linker.

Materials:

  • This compound-PNP

  • Amine-containing payload (e.g., a cytotoxic drug with a primary or secondary amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Acetonitrile (B52724) (ACN)

  • Water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve this compound-PNP (1.1 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS to confirm the formation of the desired conjugate and consumption of the starting materials.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO or DMF/water mixture) and purify by preparative RP-HPLC.

  • Use a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions containing the purified product and lyophilize to obtain the this compound-Payload conjugate as a solid.

Protocol 3: Deprotection of the Trt Group from Lysine

This protocol describes the removal of the acid-labile trityl (Trt) protecting group from the lysine side chain.

Materials:

  • This compound-Payload

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylsilane (TES) or Triisopropylsilane (TIS) as a scavenger

Procedure:

  • Dissolve the this compound-Payload conjugate in DCM.

  • Prepare a cleavage cocktail of TFA:DCM:TES (e.g., 10:87.5:2.5 v/v/v). The percentage of TFA can be adjusted based on the stability of the payload to acidic conditions.[8]

  • Add the cleavage cocktail to the dissolved conjugate.

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by LC-MS.

  • Once the deprotection is complete, remove the solvent and TFA under a stream of nitrogen or by rotary evaporation.

  • The resulting crude product can be purified by RP-HPLC as described in Protocol 2.

Data Presentation

The following tables provide illustrative quantitative data for the synthesis and purification of a linker-payload conjugate. Actual results may vary depending on the specific payload and reaction conditions.

Table 1: Illustrative Yield and Purity for this compound-PNP Synthesis

StepProductStarting MaterialMolecular Weight ( g/mol )Illustrative Yield (%)Purity by HPLC (%)
1This compound-PNPThis compound1028.1885-95>95

Table 2: Illustrative Yield and Purity for Payload Conjugation and Deprotection

StepProductStarting MaterialMolecular Weight ( g/mol )Illustrative Yield (%)Purity by HPLC (%)
2This compound-PayloadThis compound-PNPPayload dependent70-85>98
3Fmoc-Phe-Lys-PAB-PayloadThis compound-PayloadPayload dependent90-98>98

Experimental Workflow and Characterization

The overall workflow for the synthesis and characterization of the linker-payload conjugate is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start This compound Activation Protocol 1: PNP Activation Start->Activation HPLC_Purification_1 Silica Gel Chromatography Activation->HPLC_Purification_1 LCMS_1 LC-MS Activation->LCMS_1 Activated_Linker This compound-PNP Payload_Coupling Protocol 2: Payload Coupling Activated_Linker->Payload_Coupling HPLC_Purification_2 RP-HPLC Payload_Coupling->HPLC_Purification_2 LCMS_2 LC-MS Payload_Coupling->LCMS_2 Protected_Conjugate This compound-Payload Deprotection Protocol 3: Trt Deprotection Protected_Conjugate->Deprotection HPLC_Purification_3 RP-HPLC Deprotection->HPLC_Purification_3 LCMS_3 LC-MS Deprotection->LCMS_3 Final_Conjugate Fmoc-Phe-Lys-PAB-Payload NMR NMR Spectroscopy Final_Conjugate->NMR HRMS High-Resolution Mass Spectrometry Final_Conjugate->HRMS HPLC_Purification_1->Activated_Linker HPLC_Purification_2->Protected_Conjugate HPLC_Purification_3->Final_Conjugate

Caption: Experimental workflow for linker-payload synthesis.

Characterization: The final linker-payload conjugate should be thoroughly characterized to confirm its identity, purity, and integrity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor reaction progress and confirm the molecular weight of intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final conjugate. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final linker-payload conjugate.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the final product.

These detailed application notes and protocols provide a comprehensive guide for researchers and scientists working on the development of ADCs using the this compound linker. Adherence to these methodologies will facilitate the synthesis of well-defined linker-payload conjugates for further in vitro and in vivo evaluation.

References

Application Notes: Trifluoroacetic Acid (TFA) Cleavage Cocktails for Trityl (Trt) Group Removal from Lysine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The trityl (Trt) group is a valuable acid-labile protecting group for the ε-amino function of lysine (B10760008) in solid-phase peptide synthesis (SPPS). Its removal is typically achieved using a trifluoroacetic acid (TFA) based cleavage cocktail. The selection of the appropriate cleavage cocktail is critical to ensure complete deprotection while minimizing side reactions that can modify sensitive amino acid residues. This document provides detailed protocols and data for the efficient removal of the Trt group from lysine-containing peptides, with a focus on scavenger selection to prevent side-product formation.

Introduction

In peptide synthesis, the protection of the lysine side-chain amine is crucial to prevent unwanted branching. The trityl (Trt) group is frequently employed for this purpose due to its stability during peptide chain elongation and its lability under acidic conditions.[1][2] The final step in SPPS involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is commonly accomplished with a strong acid, most often trifluoroacetic acid (TFA).[3]

The cleavage of the Trt group generates a highly stable trityl carbocation, which is a potent electrophile.[4] If not effectively "scavenged," this carbocation can lead to irreversible alkylation of nucleophilic residues within the peptide sequence, such as tryptophan and tyrosine.[4][5] Therefore, the TFA cleavage cocktail must include scavenger molecules to trap these reactive intermediates.[3][5] This application note details the composition of various cleavage cocktails and provides optimized protocols for the deprotection of Trt-protected lysine residues.

Mechanism of Trt Group Cleavage and Scavenging

The removal of the Trt group is an acid-catalyzed process. TFA protonates the ether linkage between the protecting group and the lysine side chain, leading to the release of the deprotected lysine and the formation of a trityl carbocation. Scavengers, such as triisopropylsilane (B1312306) (TIS) or 1,2-ethanedithiol (B43112) (EDT), are added to the cleavage mixture to quench this reactive cation, thereby preventing undesirable side reactions.[4][5][6]

cluster_0 Trt-Protected Lysine Side Chain cluster_1 Deprotection cluster_2 Scavenging Lys_Trt Lys(Trt) Deprotected_Lys Deprotected Lysine Lys_Trt->Deprotected_Lys + TFA Trt_Cation Trityl Cation Lys_Trt->Trt_Cation + TFA TFA TFA (H⁺) H2O H₂O TIS TIS (Scavenger) Scavenged_Product Scavenged Trityl Trt_Cation->Scavenged_Product + TIS

Caption: Mechanism of TFA-mediated Trt deprotection and cation scavenging.

Data Presentation: TFA Cleavage Cocktails

The selection of a cleavage cocktail depends on the amino acid composition of the peptide. The following table summarizes common TFA cocktails used for the deprotection of peptides containing Trt-protected lysine and other sensitive residues.

Reagent CocktailComposition (% v/v/w)Key ScavengersPrimary Applications & Remarks
TFA/H₂O/TIS 95 / 2.5 / 2.5Triisopropylsilane (TIS)A general and effective cocktail for most peptides, including those with Arg(Pbf), tBu, and Trt groups.[7][8] TIS is a highly efficient scavenger for the trityl cation.[6]
Reagent B TFA / Phenol / H₂O / TIS (88 / 5 / 5 / 2)Phenol, TISAn "odorless" alternative to cocktails containing thiols.[9] Particularly useful for peptides with trityl-based protecting groups.[9] Will not prevent methionine oxidation.[9]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5)Phenol, Thioanisole, 1,2-Ethanedithiol (EDT)A robust, universal cleavage mixture suitable for complex peptides, including those with Arg(Mtr). The combination of scavengers protects a wide range of sensitive residues.
TFA/DCM/TIS 1 / 94 / 5Triisopropylsilane (TIS)Used for cleavage from hyper-acid sensitive resins (e.g., 2-chlorotrityl chloride resin) to yield a fully protected peptide. Not suitable for global deprotection.[10]
TFA/H₂O 95 / 5WaterSuitable for simple peptides without sensitive residues like Trp, Met, or Cys.[2][3] Water acts as a scavenger but is less effective than TIS or thiols for trityl cations.

Experimental Protocols

Safety Precaution: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous chemical. All procedures must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Small-Scale Trial Cleavage

Before proceeding with the bulk of the peptide-resin, a small-scale cleavage is recommended to verify the composition of the peptide and the efficiency of the deprotection.

Materials:

  • Peptide-resin (approx. 10-15 mg)

  • TFA Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen or argon gas stream

  • Solvents for analysis (e.g., water/acetonitrile with 0.1% TFA)

Procedure:

  • Place approximately 10-15 mg of the dry peptide-resin into a 1.5 mL microcentrifuge tube.

  • Add 200-300 µL of the freshly prepared cleavage cocktail to the resin.

  • Cap the tube and vortex gently. Allow the reaction to proceed at room temperature for 2 hours, with occasional mixing.

  • Filter the resin using a small filter tip or centrifuge the tube and carefully transfer the supernatant (filtrate) to a new microcentrifuge tube.

  • Add ~1 mL of cold MTBE to the filtrate to precipitate the peptide.

  • Vortex the tube and centrifuge at high speed for 2-3 minutes to pellet the crude peptide.

  • Carefully decant the supernatant.

  • Wash the peptide pellet by adding another 1 mL of cold MTBE, vortexing, and centrifuging again. Repeat this wash step twice.

  • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Dissolve the dried peptide in an appropriate solvent (e.g., 50% acetonitrile/water) for analysis by LC-MS to confirm the molecular weight and assess purity.[7]

Protocol 2: Standard Cleavage and Deprotection (0.1 mmol scale)

This protocol is suitable for the global deprotection of a Trt-lysine containing peptide synthesized on a 0.1 mmol scale.

Materials:

  • Peptide-resin (e.g., 200-500 mg, depending on resin loading)

  • TFA Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Dichloromethane (DCM)

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

  • Shaker or stir plate

  • Centrifuge tubes (15 or 50 mL)

  • Rotary evaporator (optional)

Procedure:

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Wash the resin with DCM (3 x 5 mL) to swell the beads and remove any residual DMF. Dry the resin under vacuum for at least 3 hours.[3]

  • Prepare the cleavage cocktail fresh. For a 0.1 mmol synthesis, 5-10 mL of the cocktail is typically sufficient.[1]

  • Add the cleavage cocktail to the resin. If using a flask, stir the mixture. If using a fritted syringe, cap it and place it on a shaker.

  • Allow the reaction to proceed at room temperature for 2-3 hours. Reaction times may need to be extended for peptides containing multiple arginine residues protected with Pmc or Mtr groups.[2]

  • Filter the cleavage solution away from the resin into a 50 mL centrifuge tube.

  • Wash the resin with a small volume (1-2 mL) of fresh TFA and combine the filtrates.[9]

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold MTBE (~40-50 mL) with gentle stirring.

  • Allow the peptide to precipitate fully by storing it at -20°C for at least 30 minutes.

  • Pellet the peptide by centrifugation (e.g., 4000 rpm for 5 minutes).[10]

  • Decant the ether and wash the peptide pellet twice with cold MTBE to remove scavengers and cleaved protecting groups.[10]

  • Dry the crude peptide pellet under high vacuum.

  • The peptide can now be dissolved in an aqueous solvent for purification by reverse-phase HPLC.[7][10]

Experimental Workflow Visualization

The following diagram outlines the general workflow for peptide cleavage, deprotection, and isolation.

Start Dry Peptide-Resin Wash Wash with DCM Start->Wash Add_Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) Wash->Add_Cocktail React React for 2-3 hours at Room Temperature Add_Cocktail->React Filter Filter to Separate Resin from Filtrate React->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash_Pellet Wash Peptide Pellet with Cold Ether (2-3x) Precipitate->Wash_Pellet Dry Dry Crude Peptide (Under Vacuum) Wash_Pellet->Dry Purify Purify by RP-HPLC Dry->Purify End Pure Deprotected Peptide Purify->End

Caption: General workflow for peptide cleavage and deprotection.

References

Application Notes and Protocols for the Conjugation of Fmoc-Phe-Lys(Trt)-PAB Linker to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the properties of its three components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker that connects them. This document provides detailed application notes and protocols for the conjugation of the Fmoc-Phe-Lys(Trt)-PAB linker to monoclonal antibodies.

The this compound linker is a protease-cleavable linker system. The dipeptide sequence, Phenylalanine-Lysine (Phe-Lys), is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. Upon enzymatic cleavage, the para-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient and traceless release of the conjugated payload in its active form within the target cell. The fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups are protecting groups used during the synthesis of the linker-payload conjugate. For conjugation to the antibody, the linker is typically activated, for instance, as a p-nitrophenyl (PNP) ester, which readily reacts with the primary amines of lysine (B10760008) residues on the monoclonal antibody.

Signaling Pathway and Mechanism of Action

The mechanism of action for an ADC utilizing a Phe-Lys cleavable linker involves several key steps, from systemic circulation to payload-induced cytotoxicity.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tme Tumor Microenvironment cluster_cell Tumor Cell ADC_circulating Intact ADC in Circulation ADC_binding ADC Binds to Tumor Antigen ADC_circulating->ADC_binding Tumor Targeting Internalization Internalization via Endocytosis ADC_binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Trafficking Payload_release Payload Release Lysosome->Payload_release Linker Cleavage Cytotoxicity Payload Induces Cell Death Payload_release->Cytotoxicity Cellular Action Cathepsin_B Cathepsin B

Figure 1: Mechanism of action for a Phe-Lys linker-based ADC.

Data Presentation

The following tables summarize key quantitative data for ADCs utilizing dipeptide-PAB linkers. It is important to note that the Phe-Lys linker has been shown to be less stable in human plasma compared to the more commonly used Val-Cit linker.[1]

Linker CompositionHalf-life in Human Plasma (Days)Half-life in Mouse Plasma (Hours)Reference
Phe-Lys-PABC3012.5[1]
Val-Cit-PABC23080[1]

Table 1: Comparative Plasma Stability of Dipeptide Linkers

The rate of enzymatic cleavage is a critical parameter for the efficacy of a cleavable linker. The Phe-Lys dipeptide is a substrate for Cathepsin B, a key lysosomal protease.

Peptide LinkerCathepsin B kcat/Km (M⁻¹s⁻¹)Relative Cleavage Rate (%)Reference
Val-Cit-PABC-Fluorophore10,500 ± 55052.5[2]
Phe-Lys-PABC-Fluorophore7,800 ± 41039.0[2]
GPLG-PABC-Fluorophore9,100 ± 45045.5[2]

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

Experimental Protocols

The following protocols provide a general framework for the conjugation of a payload activated with the this compound-PNP linker to a monoclonal antibody. These protocols may require optimization based on the specific antibody, payload, and desired drug-to-antibody ratio (DAR).

Experimental Workflow

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization mAb_prep 1. Antibody Preparation Conjugation 3. Conjugation Reaction mAb_prep->Conjugation Linker_prep 2. Linker-Payload Activation Linker_prep->Conjugation Purification 4. ADC Purification Conjugation->Purification DAR_analysis 5. DAR Analysis Purification->DAR_analysis Stability_analysis 6. Stability & Purity Analysis DAR_analysis->Stability_analysis

Figure 2: General workflow for ADC synthesis and characterization.
Protocol 1: Antibody Preparation

  • Buffer Exchange: Dialyze or buffer exchange the monoclonal antibody into a conjugation-compatible buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the lysine residues for conjugation.

  • Concentration Adjustment: Adjust the antibody concentration to a working range, typically 5-10 mg/mL.

  • Quality Control: Confirm the purity and integrity of the antibody using size-exclusion chromatography (SEC) and SDS-PAGE.

Protocol 2: Linker-Payload Activation and Conjugation

This protocol assumes the use of a pre-activated this compound-PNP linker already conjugated to the desired payload.

  • Reagent Preparation:

    • Dissolve the this compound(Payload)-PNP in an anhydrous, polar, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to a stock concentration of 10-20 mM.

    • Bring the antibody solution from Protocol 1 to room temperature.

  • Conjugation Reaction:

    • To the antibody solution, add a calculated volume of the linker-payload stock solution to achieve the desired molar excess of linker-payload to antibody. A typical starting point is a 5-10 fold molar excess.

    • If the antibody solution volume is significant, consider adding a co-solvent (up to 10% v/v of the final reaction volume) like DMSO to maintain the solubility of the linker-payload.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to potentially minimize antibody degradation.

  • Quenching the Reaction:

    • After the desired incubation time, quench the reaction by adding a quenching reagent that contains a primary amine, such as a final concentration of 50 mM Tris buffer or 100 mM glycine, to react with any unreacted linker-payload.

    • Incubate for an additional 30 minutes at room temperature.

Protocol 3: ADC Purification

Purification is essential to remove unconjugated linker-payload, co-solvents, and quenching reagents.

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate a suitable SEC column (e.g., Sephadex G-25) with a formulation buffer (e.g., PBS pH 7.4).

    • Load the quenched reaction mixture onto the column and elute with the formulation buffer.

    • Collect fractions corresponding to the high molecular weight ADC, monitoring the elution profile at 280 nm.

  • Tangential Flow Filtration (TFF):

    • For larger scale preparations, TFF can be used for buffer exchange and purification.

    • Use a membrane with an appropriate molecular weight cut-off (e.g., 30 kDa) to retain the ADC while allowing smaller molecules to pass through.

  • Sterile Filtration:

    • Filter the purified ADC solution through a 0.22 µm sterile filter for long-term storage.

Protocol 4: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination:

The average number of drug molecules conjugated per antibody is a critical quality attribute.

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC is a widely used method for DAR determination of lysine-conjugated ADCs.[3]

    • The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated hydrophobic payloads.

    • A salt gradient (e.g., decreasing ammonium (B1175870) sulfate (B86663) concentration) is used to elute the different DAR species.

    • The average DAR is calculated from the peak areas of the different DAR species in the chromatogram.

  • UV-Vis Spectroscopy:

    • The concentrations of the antibody and the conjugated payload can be determined by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

    • The DAR can then be calculated using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC):

    • SEC is used to assess the presence of aggregates and fragments in the final ADC product.

    • A high-resolution SEC column is used with an appropriate mobile phase.

    • The percentage of monomer, aggregate, and fragment is calculated from the peak areas.

3. In Vitro Stability and Cleavage:

  • Plasma Stability:

    • Incubate the ADC in human plasma at 37°C for various time points.

    • Analyze the samples by HIC or LC-MS to monitor the change in DAR over time, indicating the stability of the linker.

  • Enzymatic Cleavage:

    • Incubate the ADC with purified Cathepsin B at its optimal pH (around 4.5-5.5).

    • Monitor the release of the free payload over time using reverse-phase HPLC or LC-MS.[2]

Conclusion

The this compound linker provides a valuable tool for the development of protease-cleavable ADCs. While it exhibits faster cleavage kinetics by Cathepsin B compared to some other dipeptide linkers, its lower plasma stability is a critical factor to consider during the design and development of an ADC. The protocols outlined in this document provide a comprehensive guide for the conjugation, purification, and characterization of ADCs utilizing this linker system. Optimization of these protocols is crucial to achieve the desired product quality attributes for a specific therapeutic application.

References

Application Note: A Step-by-Step Protocol for the Synthesis of Antibody-Drug Conjugates (ADCs) Using a Cleavable Fmoc-Phe-Lys(Trt)-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1] An ADC is composed of three main components: a monoclonal antibody (mAb) that binds to a specific tumor-associated antigen, a highly potent small-molecule payload, and a chemical linker that connects the antibody to the payload.[2] The linker is a critical element, ensuring the ADC remains stable in circulation and facilitates the efficient release of the payload within the target cell.[2]

This application note provides a detailed, step-by-step protocol for the synthesis of an ADC using a protease-cleavable linker system based on the dipeptide Phenylalanine-Lysine (Phe-Lys). The synthesis utilizes the versatile building block Fmoc-Phe-Lys(Trt)-PAB , where 'Fmoc' (Fluorenylmethyloxycarbonyl) and 'Trt' (Trityl) are protecting groups for the N-terminus and the lysine (B10760008) side chain, respectively, and 'PAB' is a p-aminobenzyl self-immolative spacer.[3] The Phe-Lys dipeptide is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted drug release.[3]

The overall process involves three main stages:

  • Synthesis of the Drug-Linker Complex: A maleimide (B117702) functional group is introduced to the N-terminus of the deprotected Phe-Lys(Trt)-PAB linker, which is then conjugated to the cytotoxic payload.

  • Antibody Preparation: The antibody's interchain disulfide bonds are partially reduced to generate reactive sulfhydryl (thiol) groups.

  • Conjugation and Purification: The thiol-reactive drug-linker is conjugated to the reduced antibody, followed by purification and characterization of the final ADC.

Overall Synthesis Workflow

The synthesis of a cysteine-linked ADC using the this compound linker follows a well-defined, sequential process. The workflow diagram below outlines the critical stages from initial linker modification to the final, purified ADC product.

G cluster_0 Part 1: Drug-Linker Synthesis cluster_1 Part 2: Antibody Preparation cluster_2 Part 3: Conjugation & Purification A Start with This compound B Fmoc Deprotection (Piperidine/DMF) A->B C Attach Maleimide Spacer (e.g., MC-NHS) B->C D Activate PAB-OH & Couple Payload C->D E Final Drug-Linker: Mal-MC-Phe-Lys(Trt)-PAB-Payload D->E I Conjugation (Michael Addition) E->I F Monoclonal Antibody (mAb) G Partial Reduction (DTT or TCEP) F->G H Reduced mAb with Free Thiols G->H H->I J Quench Reaction (e.g., Cysteine) I->J K Purification (SEC / HIC) J->K L Characterized ADC K->L

Caption: High-level workflow for ADC synthesis.

Experimental Protocols

Protocol 1: Synthesis of Maleimide-Functionalized Drug-Linker

This protocol describes the steps to prepare the thiol-reactive drug-linker construct starting from this compound. This process involves sequential deprotection and coupling reactions.

G start This compound-OH step1 1. Fmoc Deprotection start->step1 intermediate1 H₂N-Phe-Lys(Trt)-PAB-OH step1->intermediate1 Exposes N-terminal amine reagent1 20% Piperidine (B6355638) in DMF reagent1->step1 step2 2. Maleimide Spacer Coupling intermediate1->step2 intermediate2 Mal-MC-Phe-Lys(Trt)-PAB-OH step2->intermediate2 Forms maleimide handle reagent2 MC-NHS Ester, DIPEA in DMF reagent2->step2 step3 3. PAB-OH Activation intermediate2->step3 intermediate3 Mal-MC-Phe-Lys(Trt)-PAB-PNP step3->intermediate3 Creates active carbonate reagent3 p-Nitrophenyl Chloroformate, Pyridine (B92270) reagent3->step3 step4 4. Payload Conjugation intermediate3->step4 final_product Mal-MC-Phe-Lys(Trt)-PAB-Payload step4->final_product Forms final drug-linker reagent4 Payload-NH₂ (e.g., MMAE), DIPEA in DMF reagent4->step4

Caption: Synthesis pathway for the maleimide-activated drug-linker.

Materials & Reagents:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Payload with a primary or secondary amine (e.g., MMAE)

  • p-Nitrophenyl chloroformate

  • Pyridine

  • Dichloromethane (DCM)

  • Diethyl ether

  • Reverse-phase HPLC system for purification

Procedure:

  • Fmoc Deprotection:

    • Dissolve this compound in DMF to make a 0.1 M solution.

    • Add piperidine to a final concentration of 20% (v/v).[4]

    • Stir the reaction at room temperature for 30 minutes.[5]

    • Monitor the deprotection by TLC or HPLC.

    • Once complete, precipitate the product by adding the reaction mixture to cold diethyl ether.

    • Isolate the solid product (H₂N-Phe-Lys(Trt)-PAB) by filtration and dry under vacuum.

  • Maleimide Spacer Coupling:

    • Dissolve the deprotected linker from the previous step in anhydrous DMF.

    • Add 1.2 equivalents of MC-NHS ester and 2.0 equivalents of DIPEA.

    • Stir the mixture at room temperature for 2-4 hours under a nitrogen atmosphere.

    • Monitor the reaction by HPLC. Upon completion, purify the product (Mal-MC-Phe-Lys(Trt)-PAB-OH) by reverse-phase HPLC.

  • Payload Conjugation:

    • This step assumes the payload is coupled via a carbamate (B1207046) linkage to the PAB spacer.

    • Activation of PAB-OH: Dissolve the maleimide-linker in anhydrous DCM. Add 1.5 equivalents of pyridine followed by 1.2 equivalents of p-nitrophenyl chloroformate. Stir for 1 hour at room temperature to form the activated PAB-PNP intermediate.

    • Payload Coupling: In a separate flask, dissolve the amine-containing payload (e.g., MMAE) and 2.0 equivalents of DIPEA in DMF.

    • Add the activated PAB-PNP intermediate solution to the payload solution.

    • Stir at room temperature for 4-6 hours until the reaction is complete as monitored by HPLC.

    • Purify the final drug-linker construct by reverse-phase HPLC and lyophilize to a solid powder.

Reaction Step Key Reagents Typical Conditions Expected Outcome
Fmoc Deprotection 20% Piperidine in DMF30 min, Room TempRemoval of Fmoc group (>95% completion)
Maleimide Coupling MC-NHS, DIPEA, DMF2-4 hours, Room TempAddition of maleimide spacer
Payload Conjugation PAB-PNP intermediate, Payload-NH₂, DIPEA4-6 hours, Room TempFormation of final drug-linker complex

Table 1: Summary of Drug-Linker Synthesis Conditions.

Protocol 2: Partial Reduction of Antibody

This protocol generates free sulfhydryl groups on the antibody for conjugation by reducing a controlled number of interchain disulfide bonds. The amount of reducing agent is critical for controlling the final Drug-to-Antibody Ratio (DAR).

Materials & Reagents:

  • Monoclonal antibody (e.g., Trastuzumab, IgG1) at 5-20 mg/mL

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Borate (B1201080) buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0)[6]

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Sephadex G-25 desalting column

Procedure:

  • Buffer Preparation: Prepare a reaction buffer of PBS containing 1 mM DTPA. Adjust the pH to 8.0 with 50 mM borate buffer if necessary.[7]

  • Reduction Reaction:

    • To the antibody solution, add the required molar equivalents of DTT or TCEP. The exact amount depends on the desired DAR (see Table 2).[7]

    • For a target DAR of 4, typically ~4.2 equivalents of reducing agent are used.[7]

    • Incubate the mixture at 37°C for 30-60 minutes.[6][7]

  • Purification of Reduced Antibody:

    • Immediately after incubation, cool the reaction on ice.

    • Remove the excess reducing agent by passing the solution through a pre-equilibrated Sephadex G-25 desalting column.[6]

    • Use cold PBS with 1 mM DTPA as the elution buffer.[7]

    • Collect the protein fractions and determine the antibody concentration (A280) and free thiol concentration (Ellman's test, A412).

Target DAR Molar Equivalents of DTT/TCEP Incubation Time (37°C)
2~1.8 - 2.030 - 60 min
4~4.0 - 4.530 - 60 min
8>1060 - 90 min

Table 2: Illustrative Conditions for Antibody Reduction.

Protocol 3: ADC Conjugation and Purification

This protocol details the final conjugation of the drug-linker to the reduced antibody and the subsequent purification of the ADC.

G input1 Reduced mAb (Free -SH groups) step1 1. Conjugation Reaction input1->step1 input2 Drug-Linker (Maleimide) input2->step1 intermediate1 Crude ADC Mixture step1->intermediate1 Michael Addition conditions1 pH ~7.5, 1-2 hours on ice ~20% organic co-solvent (e.g., Acetonitrile) conditions1->step1 step2 2. Quenching intermediate1->step2 intermediate2 Quenched ADC Mixture step2->intermediate2 Caps unreacted maleimides reagent2 20-fold excess Cysteine reagent2->step2 step3 3. Purification intermediate2->step3 final_product Purified & Characterized ADC step3->final_product Removes impurities reagent3 Method: HIC, SEC, or TFF reagent3->step3

Caption: Workflow for ADC conjugation and purification.

Materials & Reagents:

  • Reduced antibody

  • Maleimide-functionalized drug-linker

  • Acetonitrile or DMSO

  • L-Cysteine

  • Purification system (e.g., HPLC with SEC or HIC column, TFF system)

Procedure:

  • Conjugation:

    • Adjust the concentration of the reduced antibody to ~2.5 mg/mL in cold PBS/DTPA buffer.[6]

    • Prepare the drug-linker solution by dissolving it in a minimal amount of DMSO or acetonitrile.[6]

    • Add the drug-linker solution to the cold antibody solution with gentle mixing. Use a slight molar excess of drug-linker over available thiol groups (e.g., 1.2 equivalents per thiol).

    • Allow the reaction to proceed on ice for 1 hour.[7]

  • Quenching:

    • Stop the reaction by adding a 20-fold molar excess of L-cysteine relative to the drug-linker.[7]

    • Incubate for an additional 15-30 minutes on ice.

  • Purification:

    • Purify the ADC to remove unconjugated drug-linker, small molecules, and protein aggregates.

    • Size Exclusion Chromatography (SEC): An effective method for removing small molecule impurities and aggregates based on size.[]

    • Hydrophobic Interaction Chromatography (HIC): A high-resolution method that can separate ADC species with different DARs in addition to removing impurities.[][9]

    • Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of small molecules, often used in manufacturing with yields typically above 90%.[]

  • Final Formulation and Storage:

    • The purified ADC is concentrated to the desired level (e.g., 3 mg/mL), sterile-filtered, aliquoted, and stored frozen (-20°C or -80°C).[7]

Protocol 4: ADC Characterization

Thorough characterization is essential to ensure the quality, consistency, and safety of the final ADC product.[10][11]

Parameter Analytical Method Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of drug molecules conjugated per antibody and the distribution of different species (DAR0, DAR2, DAR4, etc.).
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)To quantify the percentage of monomeric ADC and detect high molecular weight species (aggregates).[]
Identity and Mass SDS-PAGE, Intact and Reduced Mass Spectrometry (LC-MS)To confirm the covalent attachment of the drug-linker to the antibody heavy and/or light chains and verify the molecular weight of the conjugate.[11]
Unconjugated Drug Reversed-Phase HPLC (RP-HPLC)To quantify the amount of residual free drug-linker in the final product, which is a critical safety attribute.[11]
Potency / Activity In vitro cell-based cytotoxicity assaysTo confirm that the ADC retains its ability to bind to the target antigen and kill cancer cells.

Table 3: Key Analytical Methods for ADC Characterization.

References

Application Notes and Protocols: Attaching MMAE to a Phe-Lys Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[1][2] Due to its high cytotoxicity, MMAE is often conjugated to a targeting moiety, such as an antibody, to create an Antibody-Drug Conjugate (ADC), thereby minimizing systemic toxicity and enhancing tumor-specific delivery.[1][3] The linker connecting the antibody to the cytotoxic payload plays a crucial role in the stability and efficacy of an ADC.[1]

This document provides a detailed protocol for the synthesis, purification, and characterization of a drug-linker construct where MMAE is attached to a maleimidocaproyl-phenylalanine-lysine (mc-Phe-Lys) linker. This peptide linker is designed to be stable in circulation and susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, leading to the release of the active MMAE payload inside the target cancer cells.[1][4]

Materials and Reagents

ReagentSupplierCatalog No. (Example)
Mc-Phe-Lys-PABC-PNPMedChemExpressHY-157544
Monomethyl auristatin E (MMAE)MedChemExpressHY-15162
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich227056
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich387649
Trifluoroacetic acid (TFA)Sigma-Aldrich302031
Acetonitrile (B52724) (ACN), HPLC gradeFisher ScientificA998
Water, HPLC gradeFisher ScientificW6
Diethyl ether, anhydrousSigma-Aldrich309966

Experimental Protocols

Protocol 1: Synthesis of mc-Phe-Lys-PABC-MMAE

This protocol describes the coupling of the mc-Phe-Lys-PABC-PNP linker to the N-terminus of MMAE.

  • Reagent Preparation:

    • Dissolve MMAE (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to a final concentration of 10 mg/mL.

    • Dissolve mc-Phe-Lys-PABC-PNP (1.1 equivalents) in anhydrous DMF.

  • Coupling Reaction:

    • To the MMAE solution, add the mc-Phe-Lys-PABC-PNP solution.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction mixture at room temperature and protect it from light.

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the MMAE starting material is consumed (typically 2-4 hours).

  • Work-up and Precipitation:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DMF.

    • Precipitate the crude product by adding cold diethyl ether to the concentrated residue.

    • Centrifuge the mixture to pellet the precipitate and decant the diethyl ether.

    • Wash the pellet with cold diethyl ether two more times to remove residual impurities.

    • Dry the crude product under vacuum.

Protocol 2: Purification by Reverse-Phase HPLC

The crude mc-Phe-Lys-PABC-MMAE is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Dissolve the crude product in a minimal amount of DMF or a mixture of acetonitrile and water.

  • HPLC Conditions:

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: Monitor at 220 nm and 280 nm.

  • Fraction Collection and Lyophilization:

    • Collect the fractions corresponding to the main product peak.

    • Combine the pure fractions and lyophilize to obtain the final mc-Phe-Lys-PABC-MMAE as a white solid.

Protocol 3: Characterization by Mass Spectrometry

The identity and purity of the final product are confirmed by mass spectrometry.

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified product in acetonitrile/water (1:1).

  • Mass Spectrometry Analysis:

    • Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire the mass spectrum in positive ion mode.

    • Confirm the presence of the expected molecular ion peak corresponding to the [M+H]⁺ of mc-Phe-Lys-PABC-MMAE.

Data Presentation

ParameterValueReference
Purity (Post-HPLC) >95%Based on typical outcomes of similar conjugations.
Yield 60-80%Estimated based on similar reported syntheses.[1]
Molecular Weight (Expected) ~1500 g/mol Calculated based on chemical structure.
Molecular Weight (Observed by MS) Matches expected [M+H]⁺To be determined experimentally.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Conjugation Reaction cluster_purification Purification & Characterization cluster_product Final Product MMAE MMAE Reaction Coupling in DMF with DIPEA MMAE->Reaction Linker mc-Phe-Lys-PABC-PNP Linker->Reaction HPLC RP-HPLC Purification Reaction->HPLC Crude Product MS Mass Spectrometry Characterization HPLC->MS Purified Product Final_Product mc-Phe-Lys-PABC-MMAE MS->Final_Product

Caption: Workflow for the synthesis and purification of mc-Phe-Lys-PABC-MMAE.

Logical_Relationship Start Start: MMAE and mc-Phe-Lys-PABC-PNP Couple Step 1: Chemical Coupling Reaction Start->Couple Monitor Step 2: HPLC Monitoring for Completion Couple->Monitor Precipitate Step 3: Precipitation of Crude Product Monitor->Precipitate Reaction Complete Purify Step 4: RP-HPLC Purification Precipitate->Purify Characterize Step 5: ESI-MS Characterization Purify->Characterize End End: Purified mc-Phe-Lys-PABC-MMAE Characterize->End

Caption: Logical workflow for the preparation of the MMAE-linker conjugate.

References

Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation of Phe-Lys Linker ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly impacts both its efficacy and safety profile.[1][2] An optimal DAR ensures that a sufficient amount of the payload is delivered to the target cells, while a high drug loading can negatively affect pharmacokinetics and increase toxicity.[2]

The Phe-Lys (Phenylalanine-Lysine) linker is an enzymatically cleavable dipeptide linker used in ADCs.[3][] This linker is designed to be stable in systemic circulation but is cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[3][][] This targeted cleavage mechanism allows for the specific release of the cytotoxic payload within the cancer cells, minimizing off-target toxicity.[][]

This document provides detailed application notes and protocols for the determination of the average DAR for ADCs utilizing a Phe-Lys linker. Two of the most common and robust methods, UV/Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC), are described in detail.

Core Principles of DAR Determination

The calculation of the average DAR for an ADC relies on distinguishing between the antibody and the conjugated small-molecule drug. This can be achieved by leveraging their distinct physicochemical properties.

  • UV/Vis Spectroscopy takes advantage of the different maximum absorbance wavelengths of the antibody and the drug. By measuring the absorbance at two specific wavelengths, the concentration of each component can be determined, and the DAR can be calculated.[6][7][][9]

  • Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity.[10][11][12] The conjugation of a typically hydrophobic drug to the antibody increases its overall hydrophobicity. HIC can resolve species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8), and the weighted average DAR can be calculated from the area of the corresponding peaks in the chromatogram.[10][11]

Experimental Protocols

Protocol 1: DAR Calculation using UV/Vis Spectroscopy

This method provides a rapid and straightforward estimation of the average DAR. It is most effective when the drug has a strong and distinct absorbance peak compared to the antibody.

1. Materials and Equipment:

  • Dual-beam UV/Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Purified ADC sample

  • Unconjugated antibody (naked mAb)

  • Free drug-linker molecule

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

2. Experimental Procedure:

  • Determine Molar Extinction Coefficients:

    • Accurately determine the concentration of the naked mAb and the free drug-linker using a reference method (e.g., amino acid analysis for the antibody).

    • Measure the absorbance of the naked mAb at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (λmax, drug).

    • Measure the absorbance of the free drug-linker at 280 nm and at its λmax, drug.

    • Calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is molar concentration, and l is the path length.

  • Sample Preparation:

    • Dilute the purified ADC sample in the assay buffer to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Absorbance Measurement:

    • Blank the spectrophotometer with the assay buffer.

    • Measure the absorbance of the ADC sample at 280 nm (A280) and at λmax, drug (Adrug).

3. Data Analysis and DAR Calculation:

The concentrations of the antibody and the drug in the ADC sample can be calculated using the following simultaneous equations, which account for the absorbance contribution of both components at each wavelength:

A280 = (εAb, 280 * CAb) + (εdrug, 280 * Cdrug) Adrug = (εAb, drug * CAb) + (εdrug, drug * Cdrug)

Where:

  • CAb = Molar concentration of the antibody

  • Cdrug = Molar concentration of the drug

  • εAb, 280 = Molar extinction coefficient of the antibody at 280 nm

  • εdrug, 280 = Molar extinction coefficient of the drug at 280 nm

  • εAb, drug = Molar extinction coefficient of the antibody at λmax, drug

  • εdrug, drug = Molar extinction coefficient of the drug at λmax, drug

By solving these equations for CAb and Cdrug, the average DAR can be calculated as:

DAR = Cdrug / CAb

Table 1: Example Parameters for UV/Vis DAR Calculation

ParameterValue
λmax, antibody280 nm
λmax, drug (example)248 nm
εAb, 280210,000 M-1cm-1
εAb, 24880,000 M-1cm-1
εdrug, 2805,000 M-1cm-1
εdrug, 24830,000 M-1cm-1
Measured A280 of ADC0.850
Measured A248 of ADC0.650
Calculated Average DAR 3.8
Protocol 2: DAR Calculation using Hydrophobic Interaction Chromatography (HIC)

HIC is a high-resolution technique that provides information on the distribution of different drug-loaded species in addition to the average DAR.[12][13] This method is particularly useful for cysteine-conjugated ADCs, where distinct DAR species (0, 2, 4, 6, 8) are expected.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience; or equivalent).

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Purified ADC sample.

2. Experimental Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.

    • Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column Temperature: 25°C

    • Flow Rate: 0.5 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 10-20 µL

    • Gradient Program:

Time (min)% Mobile Phase B
00
20100
25100
260
300

3. Data Analysis and DAR Calculation:

  • Peak Identification: The chromatogram will show a series of peaks, with the unconjugated antibody (DAR 0) eluting first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.) due to their increased hydrophobicity.[10][11]

  • Peak Integration: Integrate the area of each peak corresponding to a specific DAR species.

  • Weighted Average DAR Calculation: The average DAR is calculated using the following formula:

DAR = Σ (Peak Arean * DARn) / Σ (Total Peak Area)

Where:

  • Peak Arean is the area of the peak for a specific DAR species.

  • DARn is the drug-to-antibody ratio for that species (e.g., 0, 2, 4, 6, 8).

Table 2: Example HIC Data and DAR Calculation

DAR SpeciesRetention Time (min)Peak Area% of Total AreaWeighted Area (Peak Area * DAR)
DAR 08.5150,0007.50
DAR 212.2600,00030.01,200,000
DAR 414.8900,00045.03,600,000
DAR 616.5300,00015.01,800,000
DAR 817.950,0002.5400,000
Total 2,000,000 100 7,000,000
Calculated Average DAR 3.5

Visualizations

DAR_Determination_Workflow cluster_sample ADC Sample cluster_methods Analytical Methods cluster_data Data Acquisition cluster_analysis Data Analysis & Calculation ADC Purified Phe-Lys ADC UV_Vis UV/Vis Spectroscopy ADC->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC Absorbance Measure Absorbance (280 nm & λmax, drug) UV_Vis->Absorbance Chromatogram Generate Chromatogram (Peak Elution Profile) HIC->Chromatogram UV_Calc Solve Simultaneous Equations for Concentration Absorbance->UV_Calc HIC_Calc Integrate Peak Areas Chromatogram->HIC_Calc DAR_UV Calculate Average DAR (DAR = Cdrug / CAb) UV_Calc->DAR_UV DAR_HIC Calculate Weighted Average DAR HIC_Calc->DAR_HIC

Caption: Workflow for DAR determination of Phe-Lys ADCs.

Phe_Lys_Linker_Cleavage ADC ADC in Lysosome CathepsinB Cathepsin B ADC->CathepsinB Cleavage Phe-Lys Linker Cleavage CathepsinB->Cleavage Released_Drug Released Cytotoxic Drug Cleavage->Released_Drug Antibody Degraded Antibody Cleavage->Antibody

Caption: Enzymatic cleavage of a Phe-Lys linker in a target cell.

Summary and Comparison of Methods

FeatureUV/Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)
Principle Differential light absorptionSeparation by hydrophobicity
Information Provided Average DARAverage DAR and distribution of DAR species
Throughput HighModerate
Resolution None (bulk measurement)High (separates individual species)
Sample Requirement LowModerate
Complexity LowHigh
Instrumentation UV/Vis SpectrophotometerHPLC/UHPLC System
Primary Application Rapid screening, in-process controlCharacterization, lot release, stability testing

Conclusion

The accurate determination of the drug-to-antibody ratio is essential for the development and quality control of Phe-Lys linker-based ADCs. Both UV/Vis spectroscopy and Hydrophobic Interaction Chromatography are powerful techniques for this purpose. UV/Vis spectroscopy offers a quick and simple method for determining the average DAR, making it suitable for high-throughput screening and routine monitoring.[7][][] HIC provides more detailed information, including the distribution of different drug-loaded species, which is critical for in-depth characterization, formulation development, and ensuring lot-to-lot consistency.[10][11][] The choice of method will depend on the specific requirements of the analysis, the stage of drug development, and the resources available.

References

Application Notes & Protocols: Experimental Use of Fmoc-Phe-Lys(Trt)-PAB in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe-Lys(Trt)-PAB is a specialized chemical linker used in the development of targeted cancer therapies, particularly in the field of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5][6] This linker system is designed to be stable in systemic circulation and to release a cytotoxic payload selectively within the tumor microenvironment, thereby minimizing off-target toxicity and enhancing the therapeutic index of the anticancer agent.[1]

The core of this linker is the dipeptide sequence, Phenylalanine-Lysine (Phe-Lys), which serves as a substrate for lysosomal proteases, most notably Cathepsin B.[1] Cathepsin B is a cysteine protease that is frequently overexpressed in various types of cancer cells.[7][] The strategic design of the this compound linker leverages this overexpression to achieve tumor-specific drug release.

Key Components of the Linker:

  • Fmoc (9-Fluorenylmethyloxycarbonyl): An N-terminal protecting group used during the solid-phase synthesis of the peptide linker.[1][9] It is removed to allow for conjugation to other molecules.

  • Phe-Lys (Phenylalanine-Lysine): A dipeptide sequence that is recognized and cleaved by proteases like Cathepsin B.[1]

  • Trt (Trityl): A bulky, acid-labile protecting group for the side chain of Lysine, preventing unwanted side reactions during synthesis.[9][10][11]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer.[][] Following the enzymatic cleavage of the Phe-Lys bond, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the conjugated drug.[1]

Mechanism of Action and Signaling Pathway

The primary application of the this compound linker is in the construction of ADCs. The general mechanism of an ADC utilizing such a linker is as follows:

  • Circulation and Targeting: The ADC circulates in the bloodstream, with the linker and payload remaining stable. The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.[13]

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Phe-Lys dipeptide of the linker.[1]

  • Payload Release: The cleavage of the dipeptide initiates the self-immolation of the PAB spacer, which in turn releases the active cytotoxic drug inside the cancer cell.[]

  • Induction of Apoptosis: The released cytotoxic agent can then exert its cell-killing effects, for example, by inhibiting tubulin polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[]

ADC_Mechanism cluster_bloodstream Systemic Circulation cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (Stable Linker) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Targeting Internalization Endocytosis & Lysosomal Trafficking Receptor->Internalization 2. Internalization Lysosome Lysosome (High Cathepsin B) Internalization->Lysosome 3. Trafficking Payload Active Cytotoxic Payload Lysosome->Payload 4. Cleavage & 5. Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity

Figure 1. Mechanism of action for an ADC with a protease-cleavable linker.

Data Presentation

While specific quantitative data for this compound is not extensively published, the following tables represent typical data that would be generated to characterize an ADC with a similar protease-cleavable linker, such as the well-studied Val-Cit-PAB linker. These tables can serve as templates for presenting experimental results for a Phe-Lys based ADC.

Table 1: In Vitro Cytotoxicity of a Hypothetical Phe-Lys-Payload ADC

Cell LineTarget Antigen ExpressionIC₅₀ of ADC (nM)IC₅₀ of Free Drug (nM)
Cancer Cell Line AHigh1.50.1
Cancer Cell Line BModerate10.20.2
Normal Cell Line CLow/None> 10000.5

Table 2: In Vivo Efficacy in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Tumor Volume Change (%)Body Weight Change (%)
Vehicle Control-+500+2
ADC5-80-5
Free Drug1+200-15
Non-binding Control ADC5+450+1

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of an ADC using a this compound linker.

Protocol for Synthesis of Drug-Linker Conjugate

This protocol outlines the steps to conjugate a cytotoxic drug to the this compound linker.

Synthesis_Workflow start Start: This compound deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) start->deprotection coupling Coupling Reaction deprotection->coupling activation Carboxylic Acid Activation of Drug-Payload (e.g., with HATU/DIPEA) activation->coupling purification Purification (e.g., HPLC) coupling->purification end End: Drug-Phe-Lys(Trt)-PAB purification->end

Figure 2. Workflow for conjugating a drug to the Phe-Lys linker.

Materials:

  • This compound

  • Cytotoxic drug with a suitable functional group for conjugation (e.g., a carboxylic acid)

  • Solid-phase synthesis resin (if synthesizing the linker from scratch)

  • Reagents for peptide synthesis: Piperidine, Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), HATU

  • Reagents for cleavage and purification: Trifluoroacetic acid (TFA), High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Fmoc Deprotection: If starting with the full Fmoc-protected linker, remove the Fmoc group using a solution of 20% piperidine in DMF.

  • Drug Activation: Activate the carboxylic acid group of the cytotoxic drug using a coupling agent like HATU in the presence of a base such as DIPEA.

  • Coupling: Add the activated drug to the deprotected linker and allow the reaction to proceed to completion.

  • Cleavage and Trt Deprotection: If synthesized on a resin, cleave the drug-linker conjugate from the resin and simultaneously remove the Trt protecting group using a cleavage cocktail, typically containing TFA.

  • Purification: Purify the resulting drug-linker conjugate using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product using mass spectrometry and NMR.

Protocol for ADC Conjugation

This protocol describes the conjugation of the purified drug-linker to a monoclonal antibody.

Materials:

  • Purified monoclonal antibody (mAb)

  • Purified drug-linker conjugate

  • Reducing agent (e.g., TCEP)

  • Conjugation buffer (e.g., PBS)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP to generate free thiol groups.

  • Linker-Drug Conjugation: Add the drug-linker conjugate (which should have a maleimide (B117702) or other thiol-reactive group attached to the PAB spacer) to the reduced antibody. The reaction is typically carried out in a neutral pH buffer.

  • Quenching: Quench any unreacted thiol groups on the antibody using a quenching reagent like N-ethylmaleimide.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and antibody using size exclusion chromatography.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.

Protocol for In Vitro Cytotoxicity Assay

This protocol is for evaluating the potency of the ADC in cancer cell lines.

Materials:

  • Cancer cell lines with varying levels of target antigen expression

  • Normal (non-cancerous) cell line

  • Cell culture medium and supplements

  • ADC, free drug, and control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, free drug, and a non-binding control ADC. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® luminescent assay.

  • Data Analysis: Plot the cell viability against the logarithm of the drug concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) for each compound.

Conclusion

The this compound linker represents a sophisticated tool in the design of targeted cancer therapies. Its protease-cleavable nature allows for the selective release of cytotoxic agents within the tumor microenvironment, a crucial feature for improving the therapeutic window of potent anticancer drugs. The protocols and data presentation formats provided herein offer a comprehensive guide for researchers and drug developers working with this and similar linker technologies to advance the next generation of antibody-drug conjugates.

References

Troubleshooting & Optimization

troubleshooting low yield in Fmoc-Phe-Lys(Trt)-PAB synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Fmoc-Phe-Lys(Trt)-PAB.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in the solid-phase peptide synthesis (SPPS) of this compound can arise from several factors, from incomplete reactions to side reactions and purification challenges. This guide addresses common issues in a question-and-answer format.

Q1: My final yield of this compound is significantly lower than expected. What are the most likely causes?

A1: Low overall yield is a common issue in SPPS. For this specific tripeptide derivative, the primary culprits are often related to incomplete coupling reactions, premature deprotection of the trityl group, or aggregation of the growing peptide chain. Each step of the synthesis, from resin loading to final cleavage, should be carefully scrutinized.

Q2: How can I determine if I have incomplete coupling of Fmoc-Phe-OH or Fmoc-Lys(Trt)-OH?

A2: Incomplete coupling is a major contributor to low yield and results in deletion sequences, which can be difficult to separate from the desired product.

  • Monitoring the reaction: A qualitative Kaiser test (ninhydrin test) can be performed on a small sample of resin beads after the coupling step. A positive result (blue/purple color) indicates the presence of unreacted primary amines, signifying incomplete coupling. A negative result (yellow/colorless) suggests a complete reaction.

  • Troubleshooting Steps:

    • Extend Coupling Time: Steric hindrance from the bulky trityl (Trt) group on lysine (B10760008) and the phenyl group on phenylalanine can slow down the reaction.[1] Extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can improve yields.

    • Double Couple: Perform the coupling step twice with a fresh solution of the activated amino acid.

    • Optimize Coupling Reagents: For sterically hindered amino acids, stronger coupling reagents may be necessary. (See Table 1 for a comparison).

    • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.[1]

Q3: Could the bulky Trityl (Trt) protecting group on the Lysine side chain be causing problems?

A3: Yes, the trityl group, while effective, is sterically demanding and can lead to several issues:

  • Steric Hindrance: As mentioned, the Trt group can physically block the approach of the incoming activated amino acid, leading to incomplete coupling.[1][2]

  • Premature Deprotection: The trityl group is acid-labile. While it is designed to be removed during the final TFA cleavage, repeated exposure to even mildly acidic conditions during the synthesis (for example, from the use of certain coupling additives) can lead to its premature removal. This would expose the lysine side-chain amine, which could then react with the next incoming amino acid, leading to a branched peptide impurity.

  • Incomplete Deprotection during Cleavage: In some cases, especially with multiple Trt groups or insufficient scavenger concentration in the cleavage cocktail, the deprotection of the Trt group during the final cleavage step might be incomplete.[3]

Q4: I suspect peptide aggregation is occurring on the resin. What are the signs and how can I mitigate this?

A4: Aggregation of peptide chains on the solid support can prevent reagents from accessing the reaction sites, leading to incomplete deprotection and coupling.[4] Phenylalanine is a hydrophobic residue that can contribute to aggregation.

  • Signs of Aggregation:

    • The resin may not swell properly in the synthesis solvent.[4]

    • You may observe a gradual decrease in the efficiency of both deprotection and coupling steps as the peptide chain elongates.

  • Mitigation Strategies:

    • Change Solvent System: Switching from DMF to N-methylpyrrolidone (NMP) or adding a chaotropic salt like LiCl to the solvent can help disrupt the hydrogen bonds that cause aggregation.[4]

    • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can help to break up secondary structures. However, this should be done with caution as it can also increase the risk of racemization.[1]

    • Low-Loading Resin: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[5]

Q5: My crude product looks complex on the HPLC. What are the likely side products?

A5: Besides the desired product, several side products can form, complicating purification and reducing the final yield.

  • Deletion Peptides: Resulting from incomplete coupling at either the Lys or Phe step.

  • Truncated Peptides: Caused by incomplete deprotection of the Fmoc group, which "caps" the chain.

  • Diketopiperazine Formation: This is more common at the dipeptide stage, especially with proline, but can occur with other amino acids under certain conditions.[4]

  • Racemization: Phenylalanine can be susceptible to racemization during the activation step, leading to the formation of a diastereomeric impurity.[6] Using coupling additives like HOBt or Oxyma can help to suppress this.

  • Modification of Trp (if present): Although not in this sequence, if tryptophan were present, it could be modified by cations generated during cleavage if appropriate scavengers are not used.[7]

Frequently Asked Questions (FAQs)

Q: What is the recommended coupling reagent for the synthesis of this compound?

A: For coupling sterically hindered amino acids like Fmoc-Phe-OH and Fmoc-Lys(Trt)-OH, a carbodiimide-based activator like Diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) is a good starting point. Uronium/aminium-based reagents like HBTU, HATU, or HCTU are also highly effective.[8]

Q: What is the optimal solvent for this synthesis?

A: Dimethylformamide (DMF) is the most commonly used solvent for SPPS.[8] However, if aggregation is suspected, N-methylpyrrolidone (NMP) or a mixture of DMF and dichloromethane (B109758) (DCM) can be used. Ensure that the solvent is of high purity and low water content.

Q: How can I confirm the identity and purity of my final product?

A: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the crude and purified peptide. The identity of the product should be confirmed by mass spectrometry (MS), which will provide the molecular weight of the synthesized peptide.

Q: What is the recommended cleavage cocktail for releasing the peptide from the resin?

A: A standard cleavage cocktail for removing the peptide from the resin and cleaving the Trt and PAB linker is a mixture of Trifluoroacetic acid (TFA), a scavenger, and water. A common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[6][8] TIS is an effective scavenger for the trityl cations generated during cleavage.

Quantitative Data

Table 1: Relative Efficiency of Common Coupling Reagents for Sterically Hindered Residues

Coupling ReagentAdditiveRelative EfficiencyKey Considerations
DICHOBt/OxymaGoodCost-effective, can suppress racemization.
HBTUHOBtVery GoodHighly efficient, but can cause racemization of sensitive residues if a base is used in pre-activation.
HATUHOAtExcellentGenerally considered one of the most efficient reagents, especially for difficult couplings, with low racemization.
HCTU-Very GoodSimilar to HBTU but can be more efficient in some cases.
PyBOPHOBtVery GoodEffective for sterically hindered couplings.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general manual synthesis on a Rink Amide resin, assuming the PAB linker is part of the final cleavable construct.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection (First Amino Acid): Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes. Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Lysine):

    • Dissolve Fmoc-Lys(Trt)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Perform a Kaiser test to check for completion. If positive, recouple.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Fmoc Deprotection (Second Amino Acid): Repeat step 2.

  • Amino Acid Coupling (Phenylalanine):

    • Dissolve Fmoc-Phe-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Perform a Kaiser test to check for completion. If positive, recouple.

  • Final Wash: Wash the peptide-resin with DMF, DCM, and Methanol, and then dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water.

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum. The product is now ready for purification by HPLC.

Visualizations

Troubleshooting_Workflow start Low Yield of This compound check_coupling Check Coupling Efficiency (Kaiser Test) start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive check_aggregation Suspect Aggregation? check_coupling->check_aggregation Negative coupling_solutions Extend Time Double Couple Stronger Reagents incomplete_coupling->coupling_solutions end_goal Improved Yield coupling_solutions->end_goal aggregation_issue Aggregation Confirmed (Poor Swelling) check_aggregation->aggregation_issue Yes check_side_reactions Analyze Crude Product (HPLC/MS) check_aggregation->check_side_reactions No aggregation_solutions Change Solvent (NMP) Elevate Temperature Use Low-Load Resin aggregation_issue->aggregation_solutions aggregation_solutions->end_goal side_reactions_found Side Reactions Identified (e.g., Deletion, Racemization) check_side_reactions->side_reactions_found Complex Mixture check_side_reactions->end_goal Pure Product side_reactions_solutions Optimize Coupling Additives (HOBt/Oxyma) Review Deprotection Steps side_reactions_found->side_reactions_solutions side_reactions_solutions->end_goal SPPS_Workflow resin Resin Swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling1 Couple Fmoc-Lys(Trt)-OH (HBTU/HOBt/DIPEA) deprotection1->coupling1 wash1 Wash (DMF) coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Couple Fmoc-Phe-OH deprotection2->coupling2 wash2 Final Wash coupling2->wash2 cleavage Cleavage & Deprotection (TFA/TIS/H2O) wash2->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification

References

preventing aggregation during ADC conjugation with Phe-Lys linker

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ADC Conjugation with Phe-Lys Linker

Welcome to the technical support center for antibody-drug conjugate (ADC) production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to aggregation during ADC conjugation, with a specific focus on the use of Phenylalanine-Lysine (Phe-Lys) cleavable linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation when using a Phe-Lys linker for ADC conjugation?

A1: Aggregation during ADC conjugation with a Phe-Lys linker is a multifactorial issue primarily driven by an increase in the overall hydrophobicity of the antibody.[1][2][3] Key contributing factors include:

  • Inherent Hydrophobicity: Both the Phe-Lys dipeptide and many cytotoxic payloads are hydrophobic.[4][5] Attaching these moieties to the antibody surface creates hydrophobic patches that can interact between ADC molecules, leading to aggregation.[2][6]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody increases the ADC's overall hydrophobicity, which strongly correlates with a higher propensity for aggregation.[7][8]

  • Conjugation Conditions: The reaction conditions can induce stress on the antibody.[2] This includes:

    • pH: Performing the conjugation at a pH near the antibody's isoelectric point (pI) can minimize its solubility and promote aggregation.[2]

    • Co-solvents: Organic co-solvents, often required to dissolve the hydrophobic payload-linker, can destabilize the antibody's structure.[2]

  • Environmental Stress: Physical stress factors such as elevated temperatures, repeated freeze-thaw cycles, and vigorous agitation can denature the antibody and expose hydrophobic regions, leading to aggregation.[1][9]

Q2: How does the Phe-Lys linker compare to other dipeptide linkers like Val-Cit in terms of stability and aggregation?

A2: Both Phe-Lys and Val-Cit are cathepsin-B cleavable linkers used in ADCs.[5][7][] While both are effective, they have different properties. The Phe-Lys linker has been reported to be less stable in human plasma compared to the Val-Cit linker.[11] This lower stability could potentially lead to premature drug release. From a hydrophobicity standpoint, both phenylalanine and valine are hydrophobic amino acids, contributing to the aggregation potential of the resulting ADC. The choice between them often depends on a balance of desired cleavage kinetics, plasma stability, and the overall biophysical properties of the final ADC.[5][11]

Q3: What are the recommended analytical methods for detecting and quantifying ADC aggregation?

A3: A multi-pronged approach using orthogonal methods is recommended for robust aggregation analysis.[1][12]

  • Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying aggregates (dimers, multimers) and fragments based on hydrodynamic volume.[1][13][14] Adding organic modifiers to the mobile phase may be necessary to prevent non-specific hydrophobic interactions between the ADC and the SEC column.[15]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful, first-principles method that can accurately quantify aggregates without the potential for artifacts from column interactions.[1][16] It is highly sensitive to changes in molecular weight.[1]

  • Dynamic Light Scattering (DLS): DLS is a rapid technique used to monitor the size distribution of particles in a solution and can be effective for detecting the early onset of aggregation.

  • Hydrophobic Interaction Chromatography (HIC): While primarily used for determining the drug-to-antibody ratio (DAR) distribution, HIC separates molecules based on hydrophobicity and can provide insights into the aggregation propensity of different DAR species.[17][18]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your ADC conjugation experiments.

Issue 1: High levels of aggregation detected by SEC immediately after conjugation and purification.

Potential Cause Troubleshooting & Optimization Strategy
Suboptimal Conjugation Buffer pH Optimization: Ensure the conjugation buffer pH is at least 1-2 units away from the antibody's isoelectric point (pI) to maintain high solubility.[2]
Salt Concentration: Modulate the salt concentration (e.g., 50-150 mM NaCl) to shield electrostatic interactions that can contribute to aggregation.
High DAR Reduce Linker-Payload Molar Excess: Decrease the molar equivalents of the Phe-Lys linker-payload added to the antibody during the conjugation reaction to target a lower average DAR. A DAR of 2-4 is often optimal.[]
Co-solvent Shock Stepwise Addition: Add the organic co-solvent containing the linker-payload to the aqueous antibody solution slowly and with gentle mixing to avoid localized high concentrations that can denature the protein.
Antibody Quality Pre-Conjugation Analysis: Ensure the starting antibody material is of high purity and free of pre-existing aggregates by running an SEC analysis before conjugation.[19]
Hydrophobicity of Linker-Payload Immobilize Antibody: Perform the conjugation with the antibody immobilized on a solid support (e.g., affinity resin). This physically separates the antibody molecules during the reaction, preventing them from aggregating when the hydrophobic linker-payload is attached.[2]

Issue 2: ADC appears soluble after purification but aggregates upon storage or freeze-thaw.

Potential Cause Troubleshooting & Optimization Strategy
Inadequate Formulation Buffer Add Excipients: Incorporate stabilizers into the final formulation buffer. Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 (at ~0.01-0.05%) can prevent surface adsorption and aggregation.[1] Amino acids such as arginine or glycine (B1666218) can also act as aggregation inhibitors.[1]
Use Stabilizing Buffers: Employ commercially available or in-house developed ADC stabilizing buffers that contain proprietary stabilizers to prevent hydrophobic interactions during storage.[20]
Freeze-Thaw Stress Add Cryoprotectants: Supplement the formulation buffer with cryoprotectants like sucrose (B13894) or trehalose (B1683222) (typically at 5-10%) to protect the ADC during freezing.[19]
Aliquot for Single Use: Aliquot the purified ADC into single-use volumes before freezing to avoid repeated freeze-thaw cycles.[19]
Thermal Instability Optimize Storage Temperature: While freezing is common, for some ADCs, storage at 4°C may be preferable to freezing.[20] Perform a stability study to determine the optimal storage condition.
High Concentration Formulation Screening: If high concentrations are required, screen a wider range of excipients and buffer conditions to find a formulation that maintains solubility and stability.[21]

Visual Guides & Workflows

ADC Aggregation Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and mitigating aggregation issues during ADC development.

start Start: Aggregation Detected in ADC Sample check_method 1. Confirm with Orthogonal Method (e.g., AUC, DLS) start->check_method is_real Aggregation Confirmed? check_method->is_real analyze_process 2. Analyze Conjugation & Purification Process is_real->analyze_process Yes analyze_formulation 3. Analyze Formulation & Storage is_real->analyze_formulation Yes (If process is optimized) re_evaluate Re-evaluate Analytical Method is_real->re_evaluate No check_dar Check DAR (HIC, MS) analyze_process->check_dar check_conditions Review Conjugation Conditions (pH, Co-solvent, Temp) analyze_process->check_conditions check_reagents Assess Reagent Quality (Ab, Linker) analyze_process->check_reagents check_buffer Review Formulation Buffer (pH, Excipients) analyze_formulation->check_buffer check_storage Review Storage Conditions (Temp, Freeze-Thaw) analyze_formulation->check_storage optimize_process Optimize Process: - Lower DAR - Modify Buffer - Immobilize Ab check_dar->optimize_process check_conditions->optimize_process check_reagents->optimize_process optimize_formulation Optimize Formulation: - Add Surfactants/Sugars - Aliquot Sample - Screen Buffers check_buffer->optimize_formulation check_storage->optimize_formulation end_node End: Stable ADC Achieved optimize_process->end_node optimize_formulation->end_node

Caption: Troubleshooting workflow for ADC aggregation.

Mechanism of Hydrophobicity-Driven Aggregation

This diagram illustrates how the conjugation of a hydrophobic Phe-Lys linker-payload promotes ADC aggregation.

cluster_0 1. Native Antibody cluster_1 2. Conjugation cluster_2 3. ADC Formation cluster_3 4. Aggregation mAb1 Antibody conjugation + Phe-Lys Linker + Hydrophobic Payload mAb2 Antibody label_soluble Soluble & Stable in Aqueous Buffer adc1 ADC interaction Hydrophobic Interaction adc2 ADC patch1 patch2 patch3 patch4 label_hydrophobic Hydrophobic Patches Exposed agg1 ADC agg2 ADC agg1->agg2

References

Technical Support Center: Cathepsin B-Mediated Cleavage of Fmoc-Phe-Lys(Trt)-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering incomplete cleavage of the Fmoc-Phe-Lys(Trt)-PAB linker by cathepsin B.

Troubleshooting Guide: Incomplete Cleavage

Issue: Low or no cleavage of the this compound linker is observed.

This is a common issue that can arise from several factors related to the enzyme, reaction conditions, or the substrate itself. Follow these steps to diagnose and resolve the problem.

1. Verify Cathepsin B Activity

  • Question: Is the cathepsin B enzyme active?

  • Possible Cause: The enzyme may have lost activity due to improper storage, handling, or the absence of necessary activators.

  • Troubleshooting Steps:

    • Positive Control: Always include a positive control substrate for which you know the expected cleavage rate, such as Z-Arg-Arg-AMC or Z-Phe-Arg-AMC.[1][2] If the control substrate is not cleaved, the issue lies with the enzyme or the general assay conditions.

    • Enzyme Activation: Cathepsin B is a cysteine protease and requires a reducing environment to maintain the active site cysteine in a reduced state.[] Ensure that a reducing agent, such as Dithiothreitol (DTT), is included in the activation and assay buffers at a sufficient concentration (typically 1-5 mM).

    • Storage and Handling: Check the manufacturer's recommendations for storage conditions. Avoid repeated freeze-thaw cycles, which can denature the enzyme.

    • Enzyme Source: Ensure you are using a reliable source of active recombinant cathepsin B.

2. Optimize Reaction Conditions

  • Question: Are the reaction conditions optimal for cathepsin B-mediated cleavage of the Phe-Lys linker?

  • Possible Cause: The pH, temperature, or buffer composition of the assay may not be suitable for efficient enzymatic activity.

  • Troubleshooting Steps:

    • pH: Cathepsin B activity is highly pH-dependent, with an optimal range typically between 4.5 and 6.2.[1] The optimal pH can be substrate-dependent. For many substrates, an acidic environment mimicking the lysosome is ideal.[] Prepare your assay buffer within this pH range and consider performing a pH titration experiment to find the optimal pH for your specific linker-drug conjugate.

    • Buffer Composition: Use a suitable buffer system, such as sodium acetate (B1210297) or MES, at the optimal pH. Ensure the buffer does not contain components that might inhibit cathepsin B activity.

    • Temperature: The optimal temperature for cathepsin B activity is generally around 37°C. Ensure your incubation is performed at this temperature.

    • Incubation Time: Incomplete cleavage may be a result of insufficient incubation time. Perform a time-course experiment to determine the optimal reaction time for your desired level of cleavage.

3. Assess Substrate Integrity and Concentration

  • Question: Is the this compound linker substrate suitable for cleavage?

  • Possible Cause: The substrate may have degraded, or its concentration may not be appropriate for the enzyme concentration. The presence of protecting groups could also sterically hinder enzyme access, though these are typically removed prior to or during the cleavage reaction.

  • Troubleshooting Steps:

    • Substrate Quality: Verify the purity and integrity of your this compound linker conjugate using analytical techniques like HPLC or mass spectrometry.

    • Substrate Concentration: Determine the Michaelis-Menten kinetics for your substrate to understand the relationship between substrate concentration and the rate of reaction. An insufficient substrate concentration can lead to a low cleavage rate.

    • Protecting Groups: The Fmoc and Trt protecting groups are generally removed during the synthesis and purification of the final antibody-drug conjugate (ADC). However, if you are working with the linker-payload moiety alone, ensure that the experimental design accounts for the potential influence of these groups. The Trt group, in particular, is bulky and could potentially hinder enzyme binding if not removed.[4] Standard cleavage cocktails used in peptide synthesis, which are acidic, will typically remove the Trt group.[4]

4. Analytical Method Verification

  • Question: Is the analytical method capable of detecting the cleavage products accurately?

  • Possible Cause: The HPLC or mass spectrometry method may not be optimized to separate and detect the cleaved and uncleaved species.

  • Troubleshooting Steps:

    • Method Validation: Ensure your analytical method (e.g., HPLC, LC-MS) is validated for the detection of both the intact linker-drug and the released drug.

    • Standard Curve: Use a standard curve of the expected cleavage product to accurately quantify the extent of cleavage.

    • Incomplete Fragmentation in MS: If using mass spectrometry, incomplete fragmentation could lead to misinterpretation of the results. Optimize your MS parameters to ensure proper detection of all relevant species.

Frequently Asked Questions (FAQs)

Q1: What is the expected cleavage site for cathepsin B on the Phe-Lys linker?

A1: Cathepsin B typically cleaves the peptide bond between the lysine (B10760008) (Lys) and the p-aminobenzyl carbamate (B1207046) (PABC) spacer.[] This cleavage initiates a self-immolative cascade that leads to the release of the conjugated drug.

Q2: How does the Phe-Lys dipeptide compare to other cathepsin B-cleavable linkers like Val-Cit?

A2: Studies have shown that the Phe-Lys dipeptide can be cleaved by isolated cathepsin B at a significantly faster rate than the Val-Cit linker. However, in lysosomal extracts, the cleavage rates are often comparable, suggesting the involvement of other proteases in the cleavage of these linkers within the cell.[5]

Q3: Can other proteases cleave the Phe-Lys linker?

A3: Yes, while the Phe-Lys linker is a known substrate for cathepsin B, other lysosomal cysteine proteases such as cathepsin K, L, and S may also be capable of cleaving this linker.[6] This enzymatic redundancy can be a factor in the overall intracellular processing of ADCs.

Q4: What are the typical kinetic parameters for the cleavage of a Phe-Lys-PABC linker by cathepsin B?

Q5: Do the Fmoc and Trt protecting groups interfere with cleavage?

A5: In the context of a final ADC product, the Fmoc and Trt groups would have been removed during synthesis. If you are working with an intermediate compound that still contains these groups, they could potentially interfere with enzymatic cleavage due to steric hindrance. The large trityl (Trt) group on the lysine side chain would likely need to be removed for efficient enzyme binding.[4] The Fmoc group on the N-terminus of phenylalanine would also likely hinder access to the cleavage site.

Data Presentation

Table 1: Optimal Conditions for Cathepsin B Activity

ParameterRecommended RangeNotes
pH 4.5 - 6.2Substrate-dependent; acidic pH mimics the lysosomal environment.[1]
Temperature 37°COptimal for most enzymatic assays.
Reducing Agent 1-5 mM DTTEssential for maintaining the active site cysteine in a reduced state.[]

Table 2: Comparative Kinetic Parameters of Cathepsin B for Dipeptide Linkers

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Phe-Lys-PABC 18.51.68.65 x 10⁴
Val-Cit-PABC 15.21.81.18 x 10⁵
Val-Ala-PABC 25.81.24.65 x 10⁴

Data is for PABC-fluorophore conjugates and serves as a reference.[5]

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

Objective: To determine the rate and extent of cleavage of the this compound linker by cathepsin B.

Materials:

  • This compound conjugated to a payload

  • Recombinant human cathepsin B

  • Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 5 mM DTT

  • Quenching Solution: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Prepare Reagents:

    • Prepare the Assay and Activation buffers. The Activation Buffer should be made fresh.

    • Reconstitute the this compound conjugate in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Reconstitute recombinant cathepsin B in Activation Buffer to the desired stock concentration.

  • Enzyme Activation:

    • Incubate the cathepsin B stock solution at 37°C for 15 minutes to ensure full activation.

  • Reaction Setup:

    • In a microcentrifuge tube, add the activated cathepsin B solution.

    • Add the this compound conjugate to the desired final concentration. The final reaction volume should be standardized (e.g., 100 µL).

    • Include a negative control with no enzyme to assess substrate stability.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to an equal volume of the Quenching Solution. This will stop the enzymatic reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a suitable gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA to separate the uncleaved conjugate from the released payload.

    • Monitor the elution profile at a wavelength appropriate for your payload.

  • Data Analysis:

    • Integrate the peak areas of the uncleaved conjugate and the released payload.

    • Calculate the percentage of cleavage at each time point.

    • Plot the percentage of cleavage versus time to determine the reaction rate.

Protocol 2: Analysis of Cleavage Products by Mass Spectrometry

Objective: To identify the products of the cathepsin B cleavage reaction and confirm the cleavage site.

Procedure:

  • Sample Preparation:

    • Perform the in vitro cleavage assay as described in Protocol 1.

    • After the desired incubation time, quench the reaction.

  • LC-MS/MS Analysis:

    • Inject the quenched sample into an LC-MS/MS system.

    • Use a similar chromatographic method as in the HPLC analysis to separate the components.

    • Acquire mass spectra in both full scan mode (to identify the molecular weights of the components) and tandem MS (MS/MS) mode (to fragment the ions and confirm their identity).

  • Data Interpretation:

    • Identify the mass-to-charge ratio (m/z) of the expected uncleaved conjugate and the released payload.

    • Analyze the MS/MS fragmentation pattern of the released payload to confirm its structure.

    • Look for any unexpected masses that might indicate incomplete cleavage or side reactions.

Visualizations

experimental_workflow prep Reagent Preparation (Enzyme, Substrate, Buffers) activation Enzyme Activation (37°C, 15 min in DTT) prep->activation reaction Initiate Cleavage Reaction (Incubate at 37°C) prep->reaction activation->reaction sampling Time-Point Sampling reaction->sampling quench Quench Reaction (e.g., Acetonitrile/TFA) sampling->quench analysis Analysis (HPLC or LC-MS/MS) quench->analysis data Data Interpretation (% Cleavage, Product ID) analysis->data

Caption: Experimental workflow for assessing the cleavage of this compound linker.

troubleshooting_logic start Incomplete Cleavage Observed q_enzyme Is Enzyme Active? (Check Positive Control) start->q_enzyme s_enzyme Troubleshoot Enzyme: - Check storage - Ensure activation (DTT) - Verify enzyme source q_enzyme->s_enzyme No q_conditions Are Reaction Conditions Optimal? q_enzyme->q_conditions Yes s_enzyme->start s_conditions Optimize Conditions: - pH (4.5-6.2) - Temperature (37°C) - Buffer composition q_conditions->s_conditions No q_substrate Is Substrate Intact & Suitable? q_conditions->q_substrate Yes s_conditions->start s_substrate Verify Substrate: - Purity (HPLC/MS) - Concentration - Protecting groups removed? q_substrate->s_substrate No q_analysis Is Analytical Method Validated? q_substrate->q_analysis Yes s_substrate->start s_analysis Validate Analysis: - Optimize separation - Use standards - Confirm MS fragmentation q_analysis->s_analysis No end Cleavage Successful q_analysis->end Yes s_analysis->start

References

Technical Support Center: Fmoc Solid-Phase Peptide Synthesis of Phe-Lys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fmoc solid-phase peptide synthesis (SPPS) of the dipeptide Phenylalanine-Lysine (Phe-Lys).

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of Phe-Lys dipeptide using Fmoc chemistry?

A1: The most prevalent side reaction is the formation of diketopiperazine (DKP). This occurs when the deprotected N-terminal amine of the second amino acid (Phenylalanine) attacks the ester linkage of the first amino acid (Lysine) to the resin, cleaving the dipeptide from the solid support and forming a stable six-membered cyclic dipeptide. This side reaction is particularly pronounced at the dipeptide stage.

Q2: How does the choice of resin affect diketopiperazine (DKP) formation?

A2: The choice of resin plays a crucial role in the extent of DKP formation. Resins with sterically hindered linkers, such as 2-chlorotrityl chloride (2-CTC) resin, significantly suppress DKP formation compared to less hindered resins like Wang resin. The bulky nature of the 2-CTC linker physically impedes the back-cyclization reaction.

Q3: Can the side chain protecting group of Lysine (B10760008) cause any side reactions?

A3: Yes, while the commonly used tert-butyloxycarbonyl (Boc) protecting group for the lysine side chain is generally stable, incomplete deprotection or side reactions during cleavage can occur. More significantly, if a lysine derivative with a less stable side-chain protecting group is used, or if the side-chain amino group becomes unprotected, it can catalyze the undesired removal of the N-terminal Fmoc group on a growing peptide chain.[1]

Q4: Are there other potential side reactions to be aware of during Phe-Lys synthesis?

A4: Besides diketopiperazine formation, other potential side reactions include:

  • Racemization: Phenylalanine can be susceptible to racemization during the activation step, especially with prolonged activation times or the use of certain coupling reagents.

  • Incomplete coupling or deprotection: As with any SPPS, incomplete reactions can lead to deletion sequences (missing Phe) or truncated peptides (only Lys-resin).

  • Dibenzofulvene (DBF) adduction: The byproduct of Fmoc deprotection, DBF, is a reactive electrophile that can form adducts with the N-terminal amine if not efficiently scavenged by the deprotection base (e.g., piperidine).

Troubleshooting Guides

Problem 1: Low yield of the final Phe-Lys peptide and presence of a major byproduct.

Potential Cause: High levels of diketopiperazine (DKP) formation.

Troubleshooting Suggestions:

  • Resin Selection: If using a standard resin like Wang, switch to a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance of the 2-CTC linker significantly reduces DKP formation.

  • Fmoc Deprotection Conditions: Modify the Fmoc deprotection conditions. Instead of the standard 20% piperidine (B6355638) in DMF, consider using a cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in NMP.[2][3][4] This has been shown to suppress DKP formation while maintaining efficient Fmoc removal.

  • Couple a Pre-formed Dipeptide: Synthesize the Fmoc-Phe-Lys-OH dipeptide in solution and then couple it to the resin. This bypasses the on-resin dipeptide stage where DKP formation is most likely to occur.

  • Temperature Control: Perform the coupling and deprotection steps at a lower temperature to reduce the rate of DKP formation.

Problem 2: Presence of a peptide with the mass of Phe missing (Lys-resin).

Potential Cause: Incomplete coupling of Fmoc-Phe-OH.

Troubleshooting Suggestions:

  • Double Coupling: Perform a second coupling of Fmoc-Phe-OH after the first coupling is complete.

  • Choice of Coupling Reagent: Use a more potent coupling reagent. Onium salt-based reagents like HBTU, HATU, or COMU are generally very effective.

  • Monitor Coupling Completion: Use a qualitative test like the Kaiser test (ninhydrin test) to ensure the absence of free primary amines after the coupling step. A positive (blue) result indicates incomplete coupling.

  • Pre-activation: Ensure that the carboxyl group of Fmoc-Phe-OH is sufficiently pre-activated with the coupling reagent before adding it to the resin.

Problem 3: The final peptide is obtained as a mixture of diastereomers.

Potential Cause: Racemization of Phenylalanine during activation.

Troubleshooting Suggestions:

  • Minimize Activation Time: Do not let the activated Fmoc-Phe-OH solution stand for extended periods before adding it to the resin.

  • Use Additives: Include a racemization-suppressing additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) in the coupling cocktail.

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. HATU is often preferred over HBTU for minimizing racemization.

Data Presentation

The following table provides illustrative data on the impact of different synthesis strategies on the formation of diketopiperazine (DKP) during the synthesis of a DKP-prone dipeptide. While not specific to Phe-Lys, the trends are representative.

StrategyResinDeprotection ConditionsCoupling ReagentDKP Formation (%)
StandardWang20% Piperidine/DMFHBTU/DIEA~ 15-50%
Modified2-Chlorotrityl Chloride20% Piperidine/DMFHBTU/DIEA< 5%
ModifiedWang2% DBU, 5% Piperazine/NMPHBTU/DIEA< 5%[2][3][4]

Note: The DKP formation percentages are illustrative and can vary depending on the specific amino acid sequence, reaction times, and temperature.

Experimental Protocols

Protocol 1: Standard Synthesis of Phe-Lys on Wang Resin
  • Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Phenylalanine):

    • In a separate vessel, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and allow it to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times).

    • Perform a Kaiser test to confirm complete coupling (the result should be negative/colorless).

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.

    • Add the cleavage cocktail to the dried peptide-resin and stir at room temperature for 2-3 hours.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 2: Synthesis of Phe-Lys on 2-Chlorotrityl Chloride (2-CTC) Resin to Minimize DKP Formation
  • Loading of the First Amino Acid (Fmoc-Lys(Boc)-OH):

    • Swell 2-CTC resin in DCM for at least 30 minutes.

    • In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (1.5 eq.) in DCM. Add DIPEA (3.0 eq.).

    • Add the amino acid solution to the resin and shake for 1-2 hours.

    • To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes.

    • Wash the resin with DCM (3 times) and DMF (3 times).

  • Fmoc Deprotection: Follow the same procedure as in Protocol 1, step 2.

  • Amino Acid Coupling (Phenylalanine): Follow the same procedure as in Protocol 1, step 3.

  • Final Fmoc Deprotection: Follow the same procedure as in Protocol 1, step 2.

  • Cleavage and Global Deprotection: Follow the same procedure as in Protocol 1, step 5.

Visualizations

Troubleshooting_Phe_Lys_Synthesis start Start Phe-Lys Synthesis check_yield_purity Low Yield or Purity? start->check_yield_purity major_byproduct Major Byproduct Observed? check_yield_purity->major_byproduct Yes end_success Successful Synthesis check_yield_purity->end_success No dkp_formation High Suspicion of Diketopiperazine (DKP) Formation major_byproduct->dkp_formation Yes, at dipeptide mass incomplete_coupling Incomplete Coupling (Deletion Sequence) major_byproduct->incomplete_coupling No, deletion of Phe racemization Racemization (Diastereomeric Mixture) major_byproduct->racemization Diastereomers observed solution_dkp Solution for DKP: 1. Use 2-CTC Resin 2. Modify Deprotection (e.g., DBU/Piperazine) 3. Couple Pre-formed Dipeptide dkp_formation->solution_dkp solution_coupling Solution for Incomplete Coupling: 1. Double Couple 2. Use Stronger Coupling Reagent (e.g., HATU) 3. Perform Kaiser Test incomplete_coupling->solution_coupling solution_racemization Solution for Racemization: 1. Minimize Activation Time 2. Use Additives (e.g., HOBt, Oxyma) 3. Choose Appropriate Coupling Reagent racemization->solution_racemization end_reassess Re-assess and Optimize solution_dkp->end_reassess solution_coupling->end_reassess solution_racemization->end_reassess

Caption: Troubleshooting workflow for side reactions in Phe-Lys synthesis.

DKP_Formation_Pathway resin_lys Resin-Lys(Boc)-NH-Fmoc deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin_lys->deprotection1 resin_lys_nh2 Resin-Lys(Boc)-NH2 deprotection1->resin_lys_nh2 coupling Couple Fmoc-Phe-OH resin_lys_nh2->coupling dipeptide_resin Resin-Lys(Boc)-Phe-NH-Fmoc coupling->dipeptide_resin deprotection2 Fmoc Deprotection dipeptide_resin->deprotection2 dipeptide_resin_nh2 Resin-Lys(Boc)-Phe-NH2 deprotection2->dipeptide_resin_nh2 desired_path Couple Next Amino Acid dipeptide_resin_nh2->desired_path Desired Pathway side_reaction Intramolecular Cyclization dipeptide_resin_nh2->side_reaction Side Reaction tripeptide Resin-Lys(Boc)-Phe-AA3-NH-Fmoc desired_path->tripeptide dkp cyclo(Phe-Lys) + Resin-OH side_reaction->dkp

Caption: Pathway of diketopiperazine (DKP) formation in Phe-Lys synthesis.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Fmoc-Phe-Lys(Trt)-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers utilizing the Fmoc-Phe-Lys(Trt)-PAB linker in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in an ADC?

The this compound is a critical component that connects a cytotoxic payload to a monoclonal antibody (mAb).[1][2][3] It is a cleavable linker designed for specific release of the drug inside target cells.[1] Its components serve distinct functions:

  • Phe-Lys (Phenylalanine-Lysine): This dipeptide sequence is a substrate for lysosomal proteases, like Cathepsin B, which are abundant inside cancer cells.[4][] This ensures the linker is primarily cleaved after the ADC is internalized by the target cell.

  • PAB (p-aminobenzyl alcohol): This acts as a self-immolative spacer. Once the Phe-Lys peptide is cleaved by proteases, the PAB group spontaneously decomposes, releasing the unmodified active drug.[6][7]

  • Fmoc and Trt: These are protecting groups used during the chemical synthesis of the linker-payload, which are removed before conjugation to the antibody.[8]

Q2: Why is the Drug-to-Antibody Ratio (DAR) a Critical Quality Attribute (CQA)?

The DAR, or the average number of drug molecules conjugated to each antibody, is a CQA because it profoundly impacts the ADC's efficacy, safety, and pharmacokinetic profile.[9][10]

  • Low DAR: An insufficient drug load may result in reduced potency and therapeutic effect.[6]

  • High DAR: While potentially increasing potency, a high DAR (typically >4) can lead to issues such as ADC aggregation, reduced solubility, and faster clearance from circulation, which can decrease the therapeutic window and increase off-target toxicity.[7][9][10] Optimizing for a specific, consistent DAR is essential for producing a reliable and effective therapeutic.

Q3: What analytical methods are used to determine the average DAR and drug-load distribution?

Several methods are used to characterize ADCs and determine DAR. The two most common are:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a preferred method that separates ADC species based on hydrophobicity under native conditions.[11][12] Since each conjugated drug molecule increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs (DAR 0, 2, 4, 6, 8), allowing for the calculation of the average DAR.[11][13]

  • Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): This technique is often used as an orthogonal method. The ADC is typically reduced to separate the light and heavy chains before analysis.[13][14] Mass spectrometry then determines the mass of each chain, revealing how many drug molecules are attached and allowing for a precise DAR calculation.[14]

Troubleshooting Guide

This section addresses common problems encountered during the conjugation process in a question-and-answer format.

Problem 1: My average DAR is consistently lower than expected.

  • Potential Causes:

    • Incomplete Antibody Reduction: For cysteine-based conjugation, the interchain disulfide bonds of the antibody must be sufficiently reduced to provide free thiol (-SH) groups for the linker to attach to. Incomplete reduction is a common cause of low DAR.[15]

    • Poor Linker-Payload Solubility: Many cytotoxic payloads are highly hydrophobic, which can lead to poor solubility of the linker-payload construct in aqueous conjugation buffers, reducing its availability to react with the antibody.[15]

    • Insufficient Molar Excess: The molar ratio of the linker-payload to the antibody may be too low to drive the reaction to the desired DAR.[15]

    • Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal for the conjugation chemistry.[15] For thiol-maleimide reactions, a pH of 6.5-7.5 is typically required.[15]

  • Recommended Solutions:

    • Optimize Reduction: Perform a titration of the reducing agent (e.g., TCEP) to find the optimal concentration and incubation time needed to achieve the desired level of disulfide bond reduction without denaturing the antibody.

    • Improve Solubility: Introduce a small percentage of an organic co-solvent, such as DMSO or DMA, to the reaction buffer to increase the solubility of the hydrophobic linker-payload.[15] Be cautious, as high concentrations can denature the antibody.[15]

    • Increase Molar Equivalents: Systematically increase the molar excess of the linker-payload relative to the antibody to push the reaction equilibrium towards a higher DAR.[15]

    • Adjust Reaction Parameters: Optimize the pH of the conjugation buffer and perform time-course and temperature experiments to find the ideal conditions for efficient conjugation.[15]

Problem 2: I'm observing significant ADC aggregation after conjugation/purification.

  • Potential Causes:

    • High Hydrophobicity: The conjugated payload can significantly increase the hydrophobicity of the antibody, leading to aggregation, especially at high DAR values.[10]

    • Excessive Co-solvent: While a co-solvent can help with linker-payload solubility, too much can partially denature the antibody, exposing hydrophobic patches and causing aggregation.

    • Incorrect Buffer Conditions: The pH or ionic strength of the buffer during or after conjugation may be promoting protein aggregation.

  • Recommended Solutions:

    • Target a Lower DAR: A lower drug load (e.g., DAR 2 or 4) can mitigate hydrophobicity-driven aggregation.[9][16]

    • Consider Hydrophilic Linkers: Incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) into the linker design can help counteract the payload's hydrophobicity and improve the solubility of the final ADC.[6][15]

    • Optimize Purification: Use Size Exclusion Chromatography (SEC) as a primary method for removing aggregates. Screen different buffers and additives (e.g., arginine, polysorbate) that are known to reduce protein aggregation.

    • Minimize Co-solvent: Use the absolute minimum amount of organic co-solvent required to dissolve the linker-payload.

Problem 3: My DAR is inconsistent between different batches.

  • Potential Causes:

    • Reagent Variability: Inconsistent quality or age of reagents, particularly the reducing agent (e.g., TCEP) or the linker-payload itself, can lead to variable results.

    • Process Parameter Fluctuation: Minor, unrecorded deviations in reaction time, temperature, pH, or mixing speed can significantly impact the final DAR.

    • Antibody Heterogeneity: Variations in the starting antibody material, such as different levels of glycosylation or post-translational modifications, can affect conjugation.

  • Recommended Solutions:

    • Strict Reagent Control: Use fresh, high-quality reagents for every batch. Prepare solutions immediately before use and accurately determine their concentrations.

    • Standardize Protocols: Develop and strictly adhere to a standard operating procedure (SOP) for all steps of the conjugation process. Ensure all parameters are precisely controlled and documented.

    • Characterize Starting Material: Thoroughly characterize the starting monoclonal antibody to ensure consistency between lots before beginning conjugation.

Data Presentation

Table 1: Troubleshooting Summary for DAR Optimization

IssuePotential CauseKey Parameter to InvestigateRecommended Action
Low DAR Incomplete antibody reductionMolar excess of reducing agent (TCEP)Titrate TCEP concentration and/or incubation time.
Poor linker-payload solubility% of organic co-solvent (e.g., DMSO)Add minimal co-solvent (1-10%) to dissolve linker-payload.[15]
Insufficient linker-payloadMolar excess of linker-payloadIncrease linker-payload to antibody ratio (e.g., from 5:1 to 10:1).[17]
High Aggregation High ADC hydrophobicityTarget DARAim for a lower average DAR (e.g., 2 or 4).[9]
Suboptimal buffer conditionsBuffer pH, excipientsScreen purification buffers containing anti-aggregation agents (e.g., arginine).
Inconsistency Process variabilityReaction time, temperature, pHImplement and enforce a strict, detailed SOP.
Reagent qualityReagent preparation and storageUse fresh reagents and prepare solutions immediately before use.

Experimental Protocols

Protocol: Cysteine-Based Conjugation via Disulfide Reduction

This protocol provides a general framework. Specific parameters such as antibody concentration, molar ratios, and incubation times must be empirically optimized for each unique mAb and linker-payload combination.

  • Antibody Preparation and Reduction:

    • Buffer-exchange the stock monoclonal antibody into a conjugation-compatible buffer (e.g., Phosphate buffer with EDTA, pH 7.5).

    • Adjust the antibody concentration to a working range (typically 5-10 mg/mL).

    • Add a freshly prepared solution of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution. A molar excess of 2-4 equivalents over the antibody is a common starting point for reducing interchain disulfides.

    • Incubate at 37°C for 1-2 hours to allow for controlled reduction of disulfide bonds.

  • Linker-Payload Preparation:

    • Dissolve the this compound-Payload construct in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-20 mM). This step assumes the protecting groups have been removed and the linker is activated for conjugation (e.g., with a maleimide (B117702) group).

  • Conjugation Reaction:

    • Cool the reduced antibody solution to room temperature.

    • Add the required volume of the linker-payload stock solution to the reduced antibody to achieve the desired molar excess (e.g., 5-8 equivalents per antibody). The final concentration of the organic co-solvent should ideally be kept below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the linker-payload.

    • Purify the resulting ADC from unreacted linker-payload, quenching agent, and co-solvent. Size Exclusion Chromatography (SEC) or other chromatography methods are typically used. The ADC should be eluted into a stable formulation buffer.

  • Characterization:

    • Determine the final protein concentration using UV-Vis spectroscopy (A280).

    • Analyze the average DAR and drug-load distribution using HIC-HPLC.[11]

    • Confirm the identity and purity of the ADC species using LC-MS.[14]

    • Assess the percentage of aggregates using SEC.

Visualizations

ADC_Workflow cluster_prep Preparation cluster_reaction Conjugation Process cluster_analysis Purification & Analysis mAb Monoclonal Antibody Reduction 1. Antibody Reduction (with TCEP) mAb->Reduction Linker Linker-Payload (Fmoc-Phe-Lys-PAB-Drug) Conjugation 2. Conjugation (Thiol-Maleimide Reaction) Linker->Conjugation Reduction->Conjugation Quench 3. Quenching (e.g., N-acetylcysteine) Conjugation->Quench Purification 4. Purification (e.g., SEC) Quench->Purification Characterization 5. Characterization (HIC, LC-MS, SEC) Purification->Characterization FinalADC Final ADC (Optimized DAR) Characterization->FinalADC

Caption: General experimental workflow for ADC synthesis and optimization.

Troubleshooting_DAR Start Problem: Low Average DAR CheckReduction Was antibody reduction complete? Start->CheckReduction CheckSolubility Is the linker-payload soluble in the buffer? CheckReduction->CheckSolubility Yes OptimizeTCEP Action: Increase TCEP concentration or incubation time CheckReduction->OptimizeTCEP No CheckRatio Is the molar excess of linker-payload sufficient? CheckSolubility->CheckRatio Yes AddCosolvent Action: Add minimal DMSO/DMA (e.g., 5-10%) CheckSolubility->AddCosolvent No CheckConditions Are reaction conditions (pH, temp) optimal? CheckRatio->CheckConditions Yes IncreaseRatio Action: Increase linker-payload to mAb ratio CheckRatio->IncreaseRatio No OptimizepH Action: Adjust pH to 6.5-7.5 Optimize temp/time CheckConditions->OptimizepH No Success DAR Optimized CheckConditions->Success Yes OptimizeTCEP->CheckReduction AddCosolvent->CheckSolubility IncreaseRatio->CheckRatio OptimizepH->CheckConditions

Caption: A logical troubleshooting guide for diagnosing low DAR results.

Linker_Cleavage ADC ADC in Lysosome Antibody Phe-Lys-PAB-Drug Cleaved Cleaved Intermediate Antibody-Phe-Lys PAB-Drug ADC:linker->Cleaved Cathepsin B Cleavage Released Released Payload Free Drug PAB byproduct Cleaved->Released Self-Immolation of PAB spacer

Caption: Mechanism of payload release via enzymatic cleavage and self-immolation.

References

Technical Support Center: Enhancing the Stability of Phe-Lys Containing ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during the development of Phenylalanine-Lysine (Phe-Lys) containing Antibody-Drug Conjugates (ADCs).

Troubleshooting Guides

Issue 1: Immediate Aggregation Post-Conjugation

Symptoms: Visible precipitation or a significant increase in high molecular weight species observed by Size Exclusion Chromatography (SEC) immediately after the conjugation reaction.

Potential Causes and Solutions:

CauseTroubleshooting Steps & Solutions
Increased Hydrophobicity The Phe-Lys dipeptide and many cytotoxic payloads are hydrophobic. Conjugation, especially at a high Drug-to-Antibody Ratio (DAR), increases the overall hydrophobicity of the ADC, leading to self-association and aggregation.[1][2][3] Solutions:Optimize DAR: Aim for a lower DAR (typically 2-4) to minimize the increase in hydrophobicity.[][] • Introduce Hydrophilic Moieties: Incorporate polyethylene (B3416737) glycol (PEG) spacers into the linker to increase hydrophilicity and shield hydrophobic regions.[6][7] • Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates, sugars) to identify formulations that minimize aggregation.[][]
Suboptimal Conjugation Conditions The reaction conditions may be promoting antibody denaturation and aggregation.[2]
Heterogeneous Conjugation Conjugation to lysine (B10760008) residues, which are abundant on the antibody surface, can lead to a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[8] Some of these species may be more prone to aggregation.
Issue 2: Premature Payload Deconjugation in Plasma

Symptoms: A decrease in the average DAR over time when the ADC is incubated in plasma, as measured by techniques like LC-MS or Hydrophobic Interaction Chromatography (HIC).[9][10] This indicates instability of the linker.

Potential Causes and Solutions:

CauseTroubleshooting Steps & Solutions
Susceptibility of the Linker to Plasma Enzymes The Phe-Lys dipeptide linker is designed to be cleaved by lysosomal proteases like Cathepsin B, but it can exhibit some instability in plasma due to the activity of other enzymes.[][12] The Phe-Lys linker has been reported to be substantially less stable than the Val-Cit linker in human plasma.[8]
Chemical Instability of the Conjugation Chemistry The bond connecting the linker to the antibody may be unstable. For instance, maleimide-based linkers used for conjugation to cysteine residues can undergo a retro-Michael reaction, leading to deconjugation.[13]

Frequently Asked Questions (FAQs)

Q1: Why is my Phe-Lys ADC showing lower stability compared to a Val-Cit ADC?

A1: Studies have shown that the Phe-Lys dipeptide linker can be more susceptible to premature cleavage in human plasma compared to the Val-Cit linker.[8] This is likely due to differences in their recognition and cleavage by plasma proteases. While both are substrates for the lysosomal protease Cathepsin B, their stability profiles in the systemic circulation can differ.[][14]

Q2: What are the critical parameters to monitor during a plasma stability study?

A2: The primary parameters to monitor are:

  • Average Drug-to-Antibody Ratio (DAR): A decrease in the average DAR over time indicates payload deconjugation.[9][15] This is often measured by LC-MS or HIC.[9][10][16]

  • Formation of Free Payload: Quantifying the amount of released payload in the plasma supernatant provides a direct measure of linker cleavage.[9] LC-MS/MS is a highly sensitive method for this.

  • Changes in Aggregation: Monitor the percentage of high molecular weight species using SEC to ensure the ADC is not aggregating in the plasma matrix.[17][18]

Q3: How can I optimize the formulation to improve the stability of my Phe-Lys ADC?

A3: Formulation optimization is crucial for ADC stability.[][] Key strategies include:

  • pH and Buffer System: Identify the optimal pH and buffer system that minimizes both aggregation and chemical degradation.[]

  • Excipients: Screen stabilizing excipients such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20, polysorbate 80) to prevent aggregation and surface-induced degradation.[]

  • Storage Conditions: Store ADCs at recommended low temperatures and protect them from light to prevent degradation.[]

Q4: What analytical methods are essential for characterizing the stability of Phe-Lys ADCs?

A4: A combination of analytical techniques is necessary for a comprehensive stability assessment:[19][20][21]

  • Size Exclusion Chromatography (SEC): To quantify aggregates and fragments.[18]

  • Hydrophobic Interaction Chromatography (HIC): To separate and quantify different DAR species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reduction of the ADC to separate and analyze light and heavy chains with different drug loads.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For intact mass analysis to determine the DAR distribution and to identify and quantify degradation products, including free payload.[10][16]

  • Differential Scanning Calorimetry (DSC): To assess the thermal stability and the impact of conjugation on the protein's conformational stability.[18][19]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a Phe-Lys ADC in plasma by monitoring changes in the average DAR and the release of free payload over time.

Methodology:

  • Preparation:

    • Thaw plasma (e.g., human, mouse, rat) at 37°C and centrifuge to remove any cryoprecipitates.[9]

    • Prepare the ADC at a stock concentration of 1-5 mg/mL in a suitable formulation buffer.

  • Incubation:

    • Spike the ADC into the plasma to a final concentration of, for example, 100 µg/mL.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 6, 24, 48, 96, 168 hours), draw aliquots of the plasma-ADC mixture.[17]

  • Sample Processing for DAR Analysis (LC-MS):

    • Immediately after collection, the ADC is isolated from the plasma. This can be achieved by immunocapture using protein A/G magnetic beads.[9][16]

    • Wash the beads with PBS to remove unbound plasma proteins.

    • Elute the ADC from the beads using a low pH buffer (e.g., 20 mM glycine, pH 2.5).[16]

    • Neutralize the eluted sample immediately.

    • Analyze the intact ADC by LC-MS to determine the average DAR.

  • Sample Processing for Free Payload Analysis (LC-MS/MS):

    • To the plasma aliquot, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the free payload.

    • Analyze the supernatant by LC-MS/MS to quantify the released payload.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Methodology:

  • System Preparation:

    • Use an HPLC system equipped with a UV detector.

    • Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatographic Run:

    • Inject 10-20 µL of the prepared sample.

    • Run the separation isocratically at a flow rate of, for example, 0.5 mL/min.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the monomer and the high molecular weight species (aggregates) that elute earlier than the monomer.

    • Calculate the percentage of aggregation as: (% Aggregation) = (Aggregate Peak Area / Total Peak Area) * 100.

Visualizations

ADC_Lysosomal_Cleavage cluster_extracellular Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell cluster_endosome Endosome cluster_lysosome Lysosome (pH 4.5-5.0) ADC Phe-Lys ADC ADC_Endosome ADC ADC->ADC_Endosome Internalization ADC_Lysosome ADC ADC_Endosome->ADC_Lysosome Fusion Payload Free Payload ADC_Lysosome->Payload Release CathepsinB Cathepsin B CathepsinB->ADC_Lysosome Cleaves Phe-Lys Linker Apoptosis Apoptosis Payload->Apoptosis

Caption: Lysosomal cleavage of a Phe-Lys ADC.

Troubleshooting_Workflow Start ADC Stability Issue Identified IssueType What is the nature of the instability? Start->IssueType Aggregation Aggregation IssueType->Aggregation Physical Deconjugation Premature Deconjugation IssueType->Deconjugation Chemical Agg_Time When does it occur? Aggregation->Agg_Time Deconj_Analysis Analyze Linker Chemistry and Conjugation Site Deconjugation->Deconj_Analysis Post_Conj Immediately Post-Conjugation Agg_Time->Post_Conj Immediate Storage During Storage Agg_Time->Storage Gradual Sol_Post_Conj Optimize Conjugation (pH, Co-solvent) Lower DAR Post_Conj->Sol_Post_Conj Sol_Storage Optimize Formulation (Buffer, Excipients) Storage->Sol_Storage Sol_Deconj Modify Linker Backbone Use More Stable Ligation Select Stable Site Deconj_Analysis->Sol_Deconj

Caption: Troubleshooting workflow for ADC stability issues.

References

Technical Support Center: Minimizing Premature Drug Release from Phe-Lys Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phenylalanine-Lysine (Phe-Lys) cleavable linkers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address challenges related to premature drug release from your antibody-drug conjugates (ADCs) and other drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of drug release from a Phe-Lys linker?

The Phe-Lys dipeptide is a well-established linker that is designed to be cleaved by specific lysosomal proteases, most notably Cathepsin B.[] Cathepsin B is an enzyme that is often overexpressed in tumor cells and is highly active in the acidic environment of the lysosome.[] Upon internalization of the ADC into the target cell, it is trafficked to the lysosome. There, Cathepsin B recognizes and cleaves the peptide bond between the phenylalanine and lysine (B10760008) residues. This cleavage event initiates the release of the cytotoxic payload. To ensure the complete and unmodified release of the drug, a self-immolative spacer, such as para-aminobenzyl carbamate (B1207046) (PABC), is often incorporated between the dipeptide and the drug.[][2] Once the Phe-Lys bond is cleaved, the PABC spacer spontaneously decomposes, liberating the active drug.[]

Q2: What are the main causes of premature drug release from Phe-Lys linkers?

Premature drug release, which can lead to off-target toxicity and reduced therapeutic efficacy, is a critical challenge in ADC development.[3] For Phe-Lys and other peptide-based linkers, the primary cause of premature release is cleavage in the systemic circulation before the ADC reaches the target tumor cells. This can be due to:

  • Susceptibility to Plasma Enzymes: While designed to be stable, peptide linkers can sometimes be cleaved by enzymes present in the bloodstream. For some peptide linkers, there is a known susceptibility to cleavage by rodent plasma enzymes like carboxylesterase 1C (Ces1C), which can complicate preclinical evaluation in mouse models.[4][5][6]

  • Instability of the Linker Chemistry: The overall chemical structure of the linker-drug conjugate can influence its stability. Factors such as the conjugation site on the antibody and the hydrophobicity of the linker-payload can impact the stability of the ADC in circulation.[3][7]

Q3: How does the stability of Phe-Lys linkers compare between human and mouse plasma?

Generally, dipeptide linkers like Phe-Lys demonstrate good stability in human plasma.[2] However, significant differences can be observed in mouse plasma.[8][9][10] This discrepancy is often attributed to the presence of certain enzymes in mouse plasma, such as carboxylesterase, which are not as prevalent or active in human plasma.[4][5][6] This can lead to faster degradation of the linker and premature drug release in mouse models, which may not be representative of the ADC's behavior in humans.[8][9][10] Therefore, it is crucial to assess linker stability in plasma from multiple species during preclinical development.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Phe-Lys linkers and provides actionable steps to diagnose and resolve them.

Issue 1: High levels of premature drug release observed in in vitro plasma stability assays.

  • Potential Cause A: Enzymatic degradation in mouse plasma.

    • Troubleshooting Steps:

      • Confirm if the instability is species-specific by running parallel stability assays in human, rat, and mouse plasma.

      • If instability is pronounced in mouse plasma, consider it may be due to carboxylesterase activity.

      • Linker Modification: Introduce chemical modifications to the linker to enhance stability. One strategy is to add a hydrophilic group near the cleavage site, which can hinder the binding of plasma enzymes without affecting Cathepsin B recognition.[5][6]

      • Alternative Preclinical Models: If significant mouse-specific instability is confirmed, consider using alternative preclinical models, such as transgenic mice lacking the specific carboxylesterase, for more predictive in vivo studies.

  • Potential Cause B: Inherent instability of the ADC construct.

    • Troubleshooting Steps:

      • Review Conjugation Chemistry: Ensure that the conjugation method used results in a stable bond between the linker and the antibody. The site of conjugation on the antibody can also influence stability.[3]

      • Analyze ADC Heterogeneity: A high drug-to-antibody ratio (DAR) can sometimes lead to aggregation and increased clearance or instability.[3] Characterize the DAR and the distribution of drug-linked species.

      • Evaluate Linker-Payload Hydrophobicity: Highly hydrophobic linker-payloads can contribute to aggregation and instability.[7] Consider linker designs that incorporate hydrophilic components to improve solubility and stability.

Issue 2: Inconsistent or slow drug release in lysosomal cleavage assays.

  • Potential Cause A: Inefficient Cathepsin B cleavage.

    • Troubleshooting Steps:

      • Verify Enzyme Activity: Ensure the Cathepsin B used in the assay is active. Include a positive control substrate to confirm enzyme functionality.

      • Role of Other Lysosomal Enzymes: Remember that other lysosomal enzymes besides Cathepsin B can contribute to linker cleavage.[2] A rat liver lysosomal preparation can provide a more comprehensive enzymatic environment for in vitro assays.[2]

      • Impact of the PABC Spacer: The presence of a PABC self-immolative spacer is often crucial for rapid and complete drug release after dipeptide cleavage.[2] Constructs lacking this spacer may exhibit significantly slower release kinetics.

  • Potential Cause B: Steric hindrance.

    • Troubleshooting Steps:

      • Antibody Hindrance: The bulky nature of the antibody can sterically hinder the access of Cathepsin B to the cleavage site. This is an inherent characteristic of ADCs.

      • Payload Interference: The conjugated drug itself might sterically block the enzyme. The PABC spacer helps to mitigate this by distancing the payload from the cleavage site.

Quantitative Data Summary

The following tables summarize key quantitative data related to the cleavage and stability of Phe-Lys and comparable linkers.

Table 1: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers

Peptide LinkerK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Phe-Lys-PABC18.51.68.65 x 10⁴[11]
Val-Cit-PABC15.21.81.18 x 10⁵[11]
Val-Ala-PABC25.81.24.65 x 10⁴[11]

Table 2: Comparative Release of Doxorubicin from Dipeptide Linkers

SubstrateEnzyme SourceRelative Release Rate
Z-Phe-Lys-PABC-DOXCathepsin B~30-fold faster than Z-Val-Cit-PABC-DOX[2]
Z-Phe-Lys-PABC-DOXRat Liver Lysosomal PreparationIdentical to Z-Val-Cit-PABC-DOX[2]
Z-Val-Cit-PABC-DOXRat Liver Lysosomal PreparationIdentical to Z-Phe-Lys-PABC-DOX[2]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC with a Phe-Lys linker in plasma from different species.

Materials:

  • ADC construct with Phe-Lys linker

  • Human, mouse, and rat plasma (e.g., citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system for analysis

  • Cold acetonitrile (B52724) with 1% formic acid (for protein precipitation)

Methodology:

  • Pre-warm the plasma samples to 37°C.

  • Spike the ADC into the plasma of each species to a final concentration of, for example, 100 µg/mL.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), withdraw an aliquot (e.g., 10 µL) of the plasma-ADC mixture.[10]

  • Immediately stop the reaction by adding a 4-fold excess of cold acetonitrile with 1% formic acid to precipitate the plasma proteins.[10]

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and analyze by LC-MS to quantify the amount of released drug-linker or free drug.

  • The stability of the ADC can be reported as the percentage of intact ADC remaining over time or the rate of appearance of the released payload.

Protocol 2: Lysosomal Cleavage Assay

Objective: To determine the rate and extent of drug release from a Phe-Lys linked ADC in the presence of lysosomal enzymes.

Materials:

  • ADC construct with Phe-Lys linker

  • Purified Cathepsin B or a rat liver lysosomal fraction

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing dithiothreitol (B142953) (DTT) as a reducing agent for cysteine proteases)

  • Incubator at 37°C

  • LC-MS or fluorescence plate reader (if using a fluorescently tagged payload)

  • Stop solution (e.g., a strong acid or a specific Cathepsin B inhibitor)

Methodology:

  • Prepare a solution of the ADC in the assay buffer.

  • In a multi-well plate or microcentrifuge tubes, add the ADC solution.

  • Initiate the reaction by adding Cathepsin B or the lysosomal lysate to each well/tube. For a negative control, add the enzyme to a buffer-only well.

  • Incubate the reaction mixture at 37°C.

  • At various time points, stop the reaction by adding the stop solution.

  • Analyze the samples to quantify the amount of released drug. This can be done by LC-MS or by measuring the fluorescence signal if a fluorophore is released upon cleavage.

  • Plot the amount of released drug as a function of time to determine the cleavage kinetics.

Visual Diagrams

Drug_Release_Mechanism cluster_0 Systemic Circulation (pH ~7.4) cluster_1 Target Tumor Cell cluster_2 Drug Release ADC_Circulating ADC with intact Phe-Lys linker Internalization Receptor-mediated endocytosis ADC_Circulating->Internalization Binding to tumor antigen Lysosome Lysosome (pH ~4.5-5.0) High Cathepsin B Internalization->Lysosome Trafficking Cleavage Cathepsin B cleaves Phe-Lys bond Lysosome->Cleavage Self_Immolation PABC spacer self-immolates Cleavage->Self_Immolation Active_Drug Active Drug Released Self_Immolation->Active_Drug

Caption: Mechanism of targeted drug release from a Phe-Lys linker ADC.

Troubleshooting_Workflow Start Premature Drug Release Observed in Experiment Assay_Type In which assay was this observed? Start->Assay_Type Plasma_Stability In Vitro Plasma Stability Assay_Type->Plasma_Stability Plasma Stability Lysosomal_Cleavage Lysosomal Cleavage Assay Assay_Type->Lysosomal_Cleavage Lysosomal Cleavage Check_Species Compare stability in human vs. mouse plasma Plasma_Stability->Check_Species Check_Enzyme Verify Cathepsin B activity with positive control Lysosomal_Cleavage->Check_Enzyme Mouse_Unstable Unstable in mouse plasma? Check_Species->Mouse_Unstable Modify_Linker Modify linker to improve rodent plasma stability Mouse_Unstable->Modify_Linker Yes Stable_in_Mouse Stable in mouse plasma Mouse_Unstable->Stable_in_Mouse No Check_ADC_Construct Investigate ADC construct: - Conjugation site - DAR - Hydrophobicity Stable_in_Mouse->Check_ADC_Construct Check_Spacer Ensure PABC spacer is present and correctly placed Check_Enzyme->Check_Spacer

Caption: Troubleshooting workflow for premature drug release from Phe-Lys linkers.

References

Technical Support Center: Enhancing Solubility of ADCs with Hydrophobic Linker-Payloads

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Antibody-Drug Conjugates (ADCs) featuring hydrophobic linker-payloads.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility and aggregation in ADCs with hydrophobic linker-payloads?

A1: The conjugation of hydrophobic small molecule drugs to a monoclonal antibody can significantly decrease the overall solubility of the resulting ADC and increase its propensity for aggregation.[1] Key contributing factors include:

  • Increased Surface Hydrophobicity: The addition of hydrophobic linker-payloads creates hydrophobic patches on the antibody's surface, promoting intermolecular interactions that can lead to aggregation.[2]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[3]

  • Conformational Changes: The attachment of the linker-payload can induce subtle conformational changes in the antibody, potentially exposing previously buried hydrophobic regions.

  • Unfavorable Formulation Conditions: Suboptimal pH, low ionic strength, or the presence of organic co-solvents used to dissolve the linker-payload can destabilize the ADC and promote aggregation.[2]

Q2: What are the consequences of ADC aggregation?

A2: ADC aggregation can have several detrimental effects on the therapeutic potential and manufacturability of the product:

  • Reduced Efficacy: Aggregated ADCs may exhibit altered binding affinity for the target antigen and are often cleared more rapidly from circulation, leading to reduced therapeutic efficacy.[1]

  • Increased Immunogenicity: The presence of aggregates can trigger an immune response in patients, potentially leading to adverse effects and neutralization of the therapeutic.[4]

  • Physical Instability: Aggregation can result in the formation of visible or sub-visible particles, leading to precipitation and compromising the product's stability and shelf-life.[1]

  • Manufacturing and Development Challenges: Poor solubility and aggregation can complicate purification processes, lead to product loss, and hinder the development of a stable formulation.[2]

Q3: What are the main strategies to improve the solubility of ADCs with hydrophobic linker-payloads?

A3: A multi-faceted approach is often required to address solubility issues:

  • Linker Modification: Incorporating hydrophilic moieties into the linker is a common and effective strategy. This can include the use of polyethylene (B3416737) glycol (PEG) chains, sulfonate groups, or other polar functionalities.[5][6][7]

  • Site-Specific Conjugation: By controlling the precise location of payload attachment, it's possible to minimize the impact on the antibody's structure and surface properties, leading to more homogeneous and soluble ADCs.[8]

  • Payload Modification: In some cases, the hydrophobicity of the payload itself can be reduced through chemical modification, provided its cytotoxic activity is maintained.

  • Formulation Optimization: A systematic approach to formulation development, including the screening of pH, buffers, and excipients, is crucial for enhancing ADC solubility and stability.[9]

Troubleshooting Guides

Issue 1: ADC Precipitation Observed Immediately After Conjugation

  • Possible Cause: The hydrophobicity of the linker-payload is too high for the aqueous conjugation buffer, leading to immediate precipitation upon addition.

  • Troubleshooting Steps:

    • Introduce a Co-solvent: Add a small percentage of a water-miscible organic co-solvent (e.g., DMSO, DMA) to the reaction buffer to increase the solubility of the linker-payload.[10] Start with a low concentration (e.g., 5-10%) and monitor for any negative impact on antibody stability.

    • Optimize Reaction Conditions: Consider lowering the reaction temperature, as higher temperatures can sometimes accelerate aggregation.[10]

    • Evaluate Linker-Payload Solubility: Before conjugation, assess the solubility of the linker-payload alone in the intended reaction buffer to anticipate potential issues.

Issue 2: Increased High Molecular Weight (HMW) Species Detected by SEC After Purification

  • Possible Cause: The purified ADC is aggregating over time due to suboptimal formulation conditions.

  • Troubleshooting Steps:

    • pH and Buffer Screening: The pH of the formulation is critical. Screen a range of pH values and buffer systems to find conditions that minimize aggregation. Avoid the isoelectric point (pI) of the ADC, where solubility is at its minimum.[2]

    • Excipient Screening: Evaluate the effect of various excipients on ADC stability. Sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20/80) can act as stabilizers.[6]

    • Controlled Freeze-Thaw Studies: If the ADC is to be frozen, perform controlled freeze-thaw studies to assess its stability. Multiple freeze-thaw cycles can induce aggregation.

Data Presentation

Table 1: Impact of Hydrophilic Linkers on ADC Aggregation

Linker TypeLinker MoietyPayloadDAR% Aggregation (by SEC)Reference
HydrophobicVal-Cit-PABMMAE4Up to 80%[11]
HydrophilicGlucuronide-basedMMAE4<5%[11]
HydrophilicSulfonate-containingMaytansinoid>4Lower than SMCC linker[7]
HydrophilicPEG-containingMaytansinoid>4Lower than SMCC linker[7]
HydrophilicChetoSensar™MMAE4Reduced vs. without

Table 2: Effect of Excipients on ADC Formulation Stability

ADCFormulation BufferExcipientObservationReference
Generic ADCHistidine BufferPolysorbate 20Reduced aggregation[4]
Generic ADCCitrate BufferSucroseIncreased thermal stability[4]
Generic ADCPhosphate BufferArginineSuppressed aggregate formation[6]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., Agilent AdvanceBio SEC 200 Å, 1.9 µm)[12]

  • HPLC or UHPLC system with UV detector

  • Mobile Phase: 50 mM sodium phosphate, 200 mM NaCl, pH 7.0[12]

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.35 mL/min until a stable baseline is achieved.[12]

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.[13]

  • Injection: Inject an appropriate volume (e.g., 1-2 µL) of the prepared sample onto the column.[12]

  • Data Acquisition: Monitor the eluent at 220 nm or 280 nm. The monomeric ADC will elute as the main peak, with HMW aggregates eluting earlier and LMW fragments eluting later.

  • Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment species. Calculate the percentage of each species relative to the total peak area.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine the hydrodynamic radius (Rh) and polydispersity of an ADC sample as an indicator of aggregation.

Materials:

  • ADC sample

  • DLS instrument

  • Low-volume cuvette or multi-well plate

  • Filtration device (0.2 µm or smaller syringe or spin filter)[1]

Procedure:

  • Sample Preparation: Filter the ADC sample to remove any dust or large particulates. A typical concentration range is 0.5-2 mg/mL.[1]

  • Cuvette Preparation: Ensure the cuvette is scrupulously clean by rinsing with filtered, deionized water and a suitable solvent (e.g., ethanol), followed by thorough drying.[1]

  • Measurement:

    • Transfer the filtered sample into the cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.

    • Perform multiple measurements to ensure reproducibility.[1]

  • Data Analysis:

    • The instrument's software will perform an autocorrelation analysis of the scattered light intensity fluctuations to determine the size distribution.

    • An increase in the average hydrodynamic radius or a high polydispersity index (PDI) is indicative of aggregation.[4]

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment

Objective: To assess the drug-to-antibody ratio (DAR) distribution and relative hydrophobicity of an ADC.

Materials:

  • ADC sample

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC or UHPLC system with UV detector

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0[14]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[14]

Procedure:

  • System Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 66.7% A, 33.3% B).[14]

  • Sample Preparation: Adjust the ADC sample to a final concentration of 0.5 M ammonium sulfate using a high-salt diluent.[14]

  • Injection: Inject the prepared sample onto the column.

  • Elution: Apply a linear gradient from the initial conditions to 100% Mobile Phase B over a defined period (e.g., 30 column volumes) to elute the ADC species.[14] Species with higher DAR values will be more hydrophobic and elute later.

  • Data Analysis: The resulting chromatogram will show a series of peaks corresponding to different DAR species. The peak area of each species can be used to determine the DAR distribution.

Visualizations

ADC_Solubility_Factors cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Factors Factors Contributing to Poor Solubility cluster_Consequences Consequences ADC ADC with Hydrophobic Linker-Payload HP Increased Surface Hydrophobicity ADC->HP DAR High Drug-to-Antibody Ratio (DAR) ADC->DAR CC Conformational Changes ADC->CC FC Unfavorable Formulation Conditions ADC->FC Agg Aggregation & Precipitation HP->Agg DAR->Agg CC->Agg FC->Agg LE Loss of Efficacy Agg->LE IM Immunogenicity Agg->IM

Caption: Factors contributing to poor solubility and aggregation of ADCs.

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Analysis Initial Analysis cluster_Strategies Mitigation Strategies cluster_Outcome Desired Outcome Problem Poor ADC Solubility or Aggregation Observed SEC SEC Analysis (% Monomer, % HMW) Problem->SEC DLS DLS Analysis (Rh, PDI) Problem->DLS HIC HIC Analysis (DAR, Hydrophobicity) Problem->HIC Linker Linker Modification (e.g., PEGylation) SEC->Linker Inform Strategy SSC Site-Specific Conjugation SEC->SSC Inform Strategy Formulation Formulation Optimization (pH, Excipients) SEC->Formulation Inform Strategy DLS->Linker Inform Strategy DLS->SSC Inform Strategy DLS->Formulation Inform Strategy HIC->Linker Inform Strategy HIC->SSC Inform Strategy HIC->Formulation Inform Strategy Outcome Stable and Soluble ADC Formulation Linker->Outcome SSC->Outcome Formulation->Outcome

Caption: A workflow for troubleshooting ADC solubility and aggregation issues.

Mitigation_Strategies cluster_Linker Linker Engineering cluster_Conjugation Conjugation Strategy cluster_Formulation Formulation Development center Improved ADC Solubility & Stability PEG PEGylation PEG->center Sulfonate Sulfonate Groups Sulfonate->center Cyclodextrin Cyclodextrins Cyclodextrin->center SSC Site-Specific Conjugation SSC->center DAR_Control DAR Optimization DAR_Control->center pH_Opt pH Optimization pH_Opt->center Excipients Excipient Screening (Sugars, Surfactants) Excipients->center

Caption: Key strategies for enhancing the solubility and stability of ADCs.

References

Technical Support Center: Diketopiperazine (DKP) Formation in Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of diketopiperazine (DKP) formation during dipeptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem in dipeptide synthesis?

A1: Diketopiperazine (DKP) is a six-membered cyclic dipeptide that can form as a significant byproduct during peptide synthesis, particularly at the dipeptide stage.[1][2] The formation is an intramolecular cyclization reaction where the N-terminal amine of a dipeptide attacks the ester or amide bond of the C-terminal residue.[1][3] This side reaction is problematic for several reasons:

  • Yield Reduction: In Solid-Phase Peptide Synthesis (SPPS), DKP formation cleaves the dipeptide from the resin support, leading to a lower yield of the desired full-length peptide.[2][4]

  • Purification Complications: The DKP byproduct must be separated from the target peptide, which can complicate the purification process.[2]

  • "Traceless" Deletion: When the dipeptide is cleaved from the resin, it gets washed away. The newly exposed hydroxyl groups on the resin can then react in subsequent coupling steps, leading to the formation of deletion sequences missing the first two amino acids.[2][4] This is known as "traceless" DKP formation because the problematic byproduct isn't seen in the final crude product, only a loss of yield and the appearance of a new impurity (the deletion peptide).[1][2]

Q2: What are the key factors that promote DKP formation?

A2: Several factors influence the rate and extent of DKP formation:

  • Peptide Sequence: The amino acid sequence is a primary determinant.[1][5] Dipeptides containing Proline or other secondary amino acids (like Sarcosine) are extremely susceptible.[1][6] Sequences with Glycine are also prone to cyclization.[4][5]

  • N-Terminal Protecting Group: The type of N-terminal protecting group and the deprotection method play a crucial role. DKP formation is more prevalent in Fmoc-based synthesis, as it is often induced during the base-mediated Fmoc-removal step.[1][7]

  • Resin and Linker: The choice of resin is critical. Sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can significantly inhibit DKP formation compared to less hindered resins like Wang resin.[4][7]

  • Temperature: Elevated temperatures during deprotection or coupling steps can accelerate the rate of DKP formation.[2][5]

  • Solvent and Base: The solvent system and the base used for deprotection can have a substantial impact.[1][8] For instance, piperidine (B6355638) is a very efficient catalyst for DKP formation.[5] The choice of solvent can affect the peptide conformation and the stability of the peptide-resin linkage.[2][8]

Q3: Which amino acid sequences are most prone to DKP formation?

A3: The propensity for DKP formation is highly sequence-dependent.[1]

  • Proline-Containing Dipeptides: Sequences with Proline at the second position (Xaa-Pro) are particularly susceptible.[2][5][7] This is attributed to the unique conformational properties of proline, which can favor a cis-amide bond that facilitates the required geometry for cyclization.[2][3] Sequences like Gly-Pro, Ala-Pro, and Val-Pro are known to be sensitive.[5]

  • Glycine-Containing Dipeptides: Dipeptides with Glycine can also readily form DKPs.[4][5]

  • N-Terminal Amino Acid: The nature of the first amino acid (Xaa) also matters. Peptides with a polar or charged N-terminal residue tend to degrade faster via DKP formation than those with nonpolar alkyl side chains.[9][10] Increasing the steric bulk on the α-carbon of the first amino acid can also dramatically speed up the dissociation rate.[9][10]

Q4: How can I detect DKP formation?

A4: DKP formation can be identified through a few key observations:

  • HPLC Analysis: The most direct method is to analyze the crude peptide product by HPLC after cleavage from the resin. A significant peak corresponding to the mass of the cyclic dipeptide byproduct will be present.[2]

  • Unexpected Yield Loss: In cases of "traceless" DKP formation, the primary symptom is a significantly lower-than-expected yield of the final peptide, even if the crude HPLC profile appears relatively clean of byproducts.[2]

  • Identification of Deletion Sequences: The presence of impurities corresponding to the target peptide missing the first two C-terminal amino acids is a strong indicator that DKP formation and subsequent re-initiation on the resin has occurred.[4]

Q5: What are the primary strategies to minimize or prevent DKP formation?

A5: Several effective strategies can be employed:

  • Use Sterically Hindered Resins: For problematic sequences, especially those with C-terminal proline, using a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) is highly recommended over Wang resin.[7][11]

  • Modify Fmoc-Deprotection Conditions: Avoid the standard 20% piperidine in DMF. A cocktail of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-Methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation.[1][6] Lowering the piperidine concentration and the reaction temperature can also be effective.[5]

  • Incorporate Dipeptide Building Blocks: Instead of coupling single amino acids sequentially, using a pre-formed dipeptide unit for the problematic sequence bypasses the susceptible dipeptide-resin intermediate altogether.[6][7]

  • Use Strong Activating/Coupling Reagents: Employing strong coupling reagents can help suppress DKP formation.[12] Reagents like BOP in combination with DIPEA have been shown to inhibit the side reaction.[5]

  • Control Temperature: Perform the deprotection and coupling steps at a lower temperature to reduce the rate of the cyclization reaction.[2][5]

Troubleshooting Guide

SymptomProbable CauseRecommended Solution(s)
Low yield of the final peptide, but the crude product looks clean. "Traceless" DKP formation, where the dipeptide is cleaved from the resin and washed away.[2]1. Switch to a more sterically hindered resin like 2-chlorotrityl chloride (2-CTC).2. Employ a dipeptide building block for the problematic sequence to bypass the susceptible intermediate.[6][7]3. Optimize Fmoc-deprotection conditions (see below).
Significant peak corresponding to the DKP byproduct in the crude product HPLC. The chosen synthesis conditions (base, solvent, temperature, resin) favor the intramolecular cyclization reaction.1. Modify the Fmoc-deprotection step. Use a cocktail of 2% DBU and 5% piperazine in NMP instead of 20% piperidine/DMF.[2]2. Lower the temperature during the deprotection and coupling steps.[2]3. If using Wang resin, switch to 2-CTC resin.
Formation of deletion sequences missing the first two C-terminal amino acids. After DKP formation and cleavage of the dipeptide, subsequent amino acids have coupled to the newly exposed hydroxyl groups on the resin.[2][4]1. The primary goal is to prevent the initial DKP formation. Implement the optimized Fmoc-deprotection conditions mentioned above.[2]2. The most robust solution is to use a dipeptide building block to completely avoid the formation of the problematic dipeptide-resin linkage.[6][7]

Quantitative Data on DKP Formation

The following tables summarize quantitative data on the impact of different experimental conditions on DKP formation.

Table 1: Comparison of DKP Formation with Different Fmoc-Deprotection Reagents Sequence: Fmoc-Cys[(CH₂)₃COOtBu]-Pro-2-Cl-trityl resin[2]

Deprotection ReagentDKP Formation (%)
20% Piperidine/DMF13.8
5% Piperidine/DMF12.2
20% Piperidine/Toluene11.7
5% Piperazine/DMF< 4
5% Piperazine/NMP< 4
2% DBU, 5% Piperazine/NMP Significantly Reduced [1]

Table 2: Influence of N-Terminal Amino Acid (Xaa) on Dissociation Half-Life via DKP Formation Sequence: Xaa¹-Pro²-Gly₄-Lys⁷ at 75 °C[9]

N-Terminal Amino Acid (Xaa)Side Chain TypeDissociation Half-Life (min)Relative Rate
Gln¹PolarFastest kineticsVery Fast
Val¹Nonpolar127Slow
Gly¹Nonpolar276Very Slow
Phe¹/Tyr¹AromaticModerateMedium
Aib¹Nonpolar (Bulky α-carbon)< 8Extremely Fast

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of a DKP-Prone Dipeptide (e.g., Fmoc-Pro-Gly-OH on Wang Resin)

This protocol outlines a standard procedure that is highly susceptible to DKP formation and serves as a baseline for comparison.

  • Resin Preparation: Swell Wang resin (e.g., 1 g, 1 mmol/g loading) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).[2]

  • First Amino Acid Coupling (Glycine):

    • Dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL).

    • Add the coupling solution to the resin and shake at room temperature for 2 hours.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[2]

  • Fmoc Deprotection (Standard Conditions):

    • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.

    • Drain, and repeat the treatment with fresh 20% piperidine in DMF (10 mL) for 15 minutes.[2]

    • Wash the resin with DMF (5 x 10 mL).

  • Second Amino Acid Coupling (Proline):

    • Dissolve Fmoc-Pro-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL).

    • Add the coupling solution to the resin and shake at room temperature for 2 hours.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[2]

  • Cleavage and Analysis:

    • Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[3]

    • Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.[2]

Protocol 2: Optimized Fmoc-SPPS to Suppress DKP Formation

This protocol incorporates modifications to minimize DKP formation.

  • Resin Selection and Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin (e.g., 1 g, 1.2 mmol/g loading) in DCM (10 mL) for 1 hour, followed by washing with DMF (3 x 10 mL). The steric hindrance of the 2-CTC linker inhibits DKP formation.[7]

  • First Amino Acid Coupling (Glycine): Follow step 2 from Protocol 1.

  • Fmoc Deprotection (Optimized Conditions):

    • Prepare a solution of 2% DBU and 5% piperazine in NMP.[1]

    • Treat the resin with the optimized deprotection solution (10 mL) for 5 minutes.

    • Drain and repeat the treatment with the same solution (10 mL) for 10-30 minutes.[1][2]

    • Wash the resin with NMP (5 x 10 mL).[2]

  • Second Amino Acid Coupling (Proline): Follow step 4 from Protocol 1.

  • Cleavage and Analysis: Follow step 5 from Protocol 1 and compare the HPLC results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for DKP Formation start Problem Identified: Low Yield or DKP Peak in HPLC q1 Is the sequence prone to DKP? (e.g., contains Xaa-Pro, Xaa-Gly) start->q1 strategy1 Strategy 1: Modify Deprotection q1->strategy1 Yes strategy2 Strategy 2: Change Resin q1->strategy2 Yes strategy3 Strategy 3: Use Dipeptide Block q1->strategy3 Yes action1 Use 2% DBU / 5% Piperazine in NMP. Lower temperature. strategy1->action1 action2 Switch from Wang to 2-Chlorotrityl (2-CTC) Resin. strategy2->action2 action3 Synthesize/purchase Fmoc-Xaa¹-Xaa²-OH and couple as a single unit. strategy3->action3 reanalyze Re-synthesize and Analyze Crude Product action1->reanalyze action2->reanalyze action3->reanalyze end_ok Problem Solved reanalyze->end_ok DKP Minimized end_nok Problem Persists: Combine Strategies reanalyze->end_nok DKP Still High end_nok->strategy1 e.g., Use 2-CTC Resin AND Optimized Deprotection Strategic_Approaches Strategic Approaches to Minimize DKP Formation goal Minimize DKP Formation cat1 Chemical Environment Modification goal->cat1 cat2 Physical Condition Control goal->cat2 cat3 Strategic Synthesis Planning goal->cat3 sub1a Optimize Deprotection Reagent (e.g., DBU/Piperazine) cat1->sub1a sub1b Use Stronger Coupling Reagents cat1->sub1b sub2a Lower Reaction Temperature cat2->sub2a sub3a Use Sterically Hindered Resin (e.g., 2-CTC) cat3->sub3a sub3b Use Dipeptide Building Blocks cat3->sub3b

References

Technical Support Center: Scaling Up Fmoc-Phe-Lys(Trt)-PAB ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Antibody-Drug Conjugates (ADCs) utilizing the Fmoc-Phe-Lys(Trt)-PAB linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A: The this compound linker is a cleavable linker system designed for ADCs. Each component has a specific function:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus of the dipeptide. It is stable during peptide synthesis and is removed with a mild base, typically piperidine (B6355638), before the coupling of the next amino acid or the payload.

  • Phe-Lys (Phenylalanine-Lysine): This dipeptide sequence serves as a recognition site for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1]

  • Trt (Trityl): An acid-labile protecting group for the side chain of the lysine (B10760008) residue. It prevents unwanted reactions at the lysine's epsilon-amino group during peptide synthesis.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer.[1] Once the Phe-Lys dipeptide is cleaved by Cathepsin B in the target cell, the PAB moiety undergoes spontaneous 1,6-elimination to release the cytotoxic payload in its active form.[2]

Q2: What are the major challenges encountered when scaling up the production of this compound ADCs?

A: Scaling up the production of this compound ADCs presents several challenges:

  • Linker Synthesis: Ensuring high purity and yield of the this compound linker during large-scale solid-phase peptide synthesis (SPPS) can be difficult due to potential side reactions.

  • Conjugation Efficiency: Achieving a consistent and optimal drug-to-antibody ratio (DAR) is crucial for the efficacy and safety of the ADC.[] Factors like linker-payload solubility and reaction conditions need to be tightly controlled.

  • Purification: The heterogeneity of the crude ADC product, which contains a mixture of species with different DARs, unconjugated antibody, and free drug-linker, makes purification a significant hurdle.[4][5]

  • Stability and Aggregation: ADCs, particularly those with hydrophobic payloads, are prone to aggregation, which can impact their stability, efficacy, and immunogenicity.[]

Q3: How can I monitor the progress of the conjugation reaction in real-time?

A: Real-time monitoring of the conjugation reaction is crucial for process control. Techniques such as polarized excitation emission matrix spectroscopy (pEEM) and multiattribute high-throughput hydrophobic interaction chromatography (HIC) can be employed.[7][8] These methods allow for the simultaneous tracking of DAR, drug load distribution, and the concentration of the drug-linker in the reaction mixture.[8]

Troubleshooting Guides

Issue 1: Low Yield and Purity During this compound Linker Synthesis

Question: We are experiencing low yields and significant impurities during the scale-up of our this compound linker synthesis. What are the likely causes and how can we troubleshoot this?

Answer: Low yield and purity in large-scale Fmoc-SPPS are often attributable to incomplete reactions and the formation of side products. Here are some common causes and troubleshooting steps:

Potential Causes:

  • Incomplete Fmoc Deprotection: Insufficient deprotection leads to deletion sequences.

  • Inefficient Coupling: Steric hindrance from the bulky Trt group can slow down the coupling of the Fmoc-Phe residue.[2]

  • Side Reactions: Diketopiperazine formation, racemization, and aspartimide formation (if aspartic acid is present in the sequence) are common side reactions in Fmoc-SPPS.[9][10]

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents.

Troubleshooting Steps:

  • Optimize Fmoc Deprotection:

    • Ensure a sufficient concentration and volume of the piperidine solution. For large-scale synthesis, multiple short treatments with fresh reagent are often more effective than a single long treatment.[11]

    • Consider alternative bases like DBU in combination with piperazine (B1678402) to minimize side reactions like diketopiperazine formation.[9]

  • Enhance Coupling Efficiency:

    • Use highly efficient coupling reagents such as N,N'-diisopropylcarbodiimide (DIPCI) with OxymaPure.[2]

    • Increase the reaction time and/or temperature. Microwave-assisted SPPS can significantly reduce coupling times.[2]

    • Ensure the use of high-purity Fmoc-amino acids, as impurities can be incorporated into the growing peptide chain.[10][12]

  • Minimize Side Reactions:

    • To reduce diketopiperazine formation, especially when proline or glycine (B1666218) are the first two residues, consider using a 2-chlorotrityl chloride resin.

    • For racemization-prone residues like cysteine and histidine, use carbodiimide (B86325) activation methods and avoid prolonged pre-activation times.[10]

  • Ensure Adequate Resin Swelling:

    • Choose a solvent that provides good swelling for your chosen resin.[13]

    • Allow sufficient time for the resin to swell before initiating the synthesis.

Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) and Low Conjugation Efficiency

Question: Our ADC production runs show significant batch-to-batch variability in the average DAR, and we are struggling to achieve our target DAR of 4. What could be causing this?

Answer: Inconsistent and low DAR values are common challenges in lysine-based conjugation. The following factors are often implicated:

Potential Causes:

  • Poor Solubility of Drug-Linker: The hydrophobic nature of the this compound linker, especially when attached to a hydrophobic payload, can lead to poor solubility in aqueous conjugation buffers.[14]

  • Suboptimal Reaction Conditions: The pH, temperature, and reaction time of the conjugation reaction can significantly impact efficiency.

  • Antibody Modification: Incomplete or uncontrolled modification of the antibody (e.g., reduction of disulfide bonds for cysteine-based conjugation if that were the strategy) can lead to a lower number of available conjugation sites.

  • Steric Hindrance: A long or bulky linker-payload may experience steric hindrance, impeding its access to the conjugation sites on the antibody.[15]

Troubleshooting Steps:

  • Improve Drug-Linker Solubility:

    • Introduce a limited amount of a water-miscible organic co-solvent, such as DMSO or DMA, to the conjugation buffer.[14] Exercise caution as high concentrations can denature the antibody.

    • Optimize the linker design by incorporating hydrophilic spacers like PEG.

  • Optimize Conjugation Reaction Conditions:

    • pH: For lysine conjugation via NHS esters, a pH of 8.0-8.5 is generally recommended to enhance reactivity.[]

    • Temperature and Time: Systematically optimize the incubation temperature and time. While longer reaction times can increase conjugation, they may also promote aggregation.[14]

  • Ensure Consistent Antibody Modification:

    • If a pre-conjugation modification step is used (e.g., for site-specific conjugation), ensure its completion and consistency through appropriate analytical methods.

  • Characterize the Linker-Payload:

    • Thoroughly characterize the drug-linker conjugate before conjugation to ensure its purity and stability.

Issue 3: High Levels of Aggregation and Product Loss During Purification

Question: We are observing significant product loss during the purification of our this compound ADC due to aggregation. How can we mitigate this?

Answer: Aggregation is a major concern in ADC manufacturing, often triggered by the increased hydrophobicity of the conjugated antibody.

Potential Causes:

  • Hydrophobicity of the Drug-Linker: The aromatic rings in the Phe, Trt, and PAB moieties, combined with a hydrophobic payload, contribute to the overall hydrophobicity of the ADC, promoting self-association.

  • High DAR: ADCs with a high DAR are generally more prone to aggregation.[]

  • Harsh Purification Conditions: The conditions used during purification, such as buffer composition and pH, can induce aggregation.

Troubleshooting Steps:

  • Optimize the Conjugation Process:

    • Control the DAR to be within the desired range (typically 2-4 for lysine-conjugated ADCs).[]

    • Consider using hydrophilic linkers or modifying the existing linker with hydrophilic spacers.

  • Refine the Purification Strategy:

    • Chromatography: Hydrophobic interaction chromatography (HIC) is effective for separating ADC species with different DARs and can also help in removing aggregates.[17] Size-exclusion chromatography (SEC) is another common method for aggregate removal.[17]

    • Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of unconjugated small molecules.[17] Optimize the membrane type and operating parameters to minimize shear-induced aggregation.

    • Buffer Optimization: Use stabilizing excipients in the purification buffers to minimize aggregation.

  • Formulation Development:

    • Develop a stable formulation for the final ADC product that minimizes aggregation during storage. This may involve optimizing the pH, ionic strength, and including stabilizers.

Data Presentation

Table 1: Impact of Fmoc Deprotection Conditions on Diketopiperazine (DKP) Formation

Deprotection ReagentDKP Formation (%)Reference
20% Piperidine in DMF13.8[9]
2% DBU, 5% Piperazine in NMP3.6[9]

Table 2: Effect of Synthesis Method on Coupling Time

Synthesis MethodTemperature (°C)Coupling Time ReductionReference
Conventional SPPSRoom Temperature-[2]
Microwave-assisted SPPS5040%[2]

Table 3: Typical Recovery Rates for Large-Scale ADC Production

Production Scale (mg of Antibody)Typical Final ADC Recovery (%)Reference
30 - 20040 - 80[18]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound Linker

This protocol outlines the manual solid-phase synthesis of the this compound linker on a 2-chlorotrityl chloride resin.

Materials:

  • 2-chlorotrityl chloride resin

  • Fmoc-Lys(Trt)-OH

  • Fmoc-Phe-OH

  • p-aminobenzyl alcohol (PAB)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 1 hour in a reaction vessel.

  • Loading of First Amino Acid (Lysine):

    • Dissolve Fmoc-Lys(Trt)-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the swelled resin and agitate for 2 hours.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of Phenylalanine:

    • In a separate vessel, pre-activate Fmoc-Phe-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 15-20 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of PAB:

    • Repeat the Fmoc deprotection step as described above.

    • Couple p-aminobenzyl alcohol using a similar activation and coupling procedure as for Fmoc-Phe-OH.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude linker by adding cold diethyl ether.

    • Centrifuge to collect the precipitate and dry under vacuum.

  • Purification:

    • Purify the crude linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Lysine-Based ADC Conjugation

This protocol describes a general procedure for conjugating a drug-linker (with an activated ester, e.g., NHS ester) to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Drug-linker-NHS ester

  • Conjugation buffer (e.g., PBS, pH 8.0-8.5)

  • Organic co-solvent (e.g., DMSO)

  • Purification system (e.g., SEC or HIC column)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the conjugation buffer to a final concentration of 1-2 mg/mL.

  • Drug-Linker Preparation:

    • Dissolve the drug-linker-NHS ester in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the drug-linker stock solution to the antibody solution at a specific molar ratio (e.g., 10:1 linker to antibody). The optimal ratio should be determined experimentally.

    • Incubate the reaction mixture at room temperature with gentle agitation for 1-2 hours.

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule with a free amine (e.g., Tris or glycine).

  • Purification:

    • Remove unreacted drug-linker and other small molecules by dialysis against PBS or using a desalting column.

    • Purify the ADC to separate different DAR species and remove aggregates using SEC or HIC.

  • Characterization:

    • Determine the average DAR using UV-Vis spectroscopy or mass spectrometry.

    • Assess the level of aggregation by SEC.

    • Confirm the purity of the ADC by SDS-PAGE.

Visualizations

experimental_workflow cluster_linker_synthesis This compound Linker Synthesis (SPPS) cluster_adc_production ADC Production resin Resin Swelling load_lys Load Fmoc-Lys(Trt)-OH resin->load_lys deprotect1 Fmoc Deprotection (Piperidine) load_lys->deprotect1 couple_phe Couple Fmoc-Phe-OH deprotect1->couple_phe deprotect2 Fmoc Deprotection couple_phe->deprotect2 couple_pab Couple PAB deprotect2->couple_pab cleave Cleavage from Resin (TFA) couple_pab->cleave purify_linker Linker Purification (RP-HPLC) cleave->purify_linker conjugation Conjugation Reaction purify_linker->conjugation Purified Linker antibody_prep Antibody Preparation antibody_prep->conjugation purify_adc ADC Purification (HIC/SEC) conjugation->purify_adc characterization ADC Characterization purify_adc->characterization

Caption: Experimental workflow for this compound ADC production.

troubleshooting_tree cluster_linker Linker Synthesis Issues cluster_conjugation Conjugation Issues cluster_purification Purification Issues start Low ADC Yield/Purity low_linker_yield Low Linker Yield start->low_linker_yield Check Linker Synthesis low_dar Low/Inconsistent DAR start->low_dar Check Conjugation product_loss Product Loss start->product_loss Check Purification incomplete_coupling Incomplete Coupling? low_linker_yield->incomplete_coupling side_reactions Side Reactions? low_linker_yield->side_reactions linker_impurities Linker Impurities linker_solubility Linker Solubility? low_dar->linker_solubility reaction_conditions Reaction Conditions? low_dar->reaction_conditions aggregation Aggregation aggregation_during_purification Aggregation? product_loss->aggregation_during_purification harsh_conditions Harsh Conditions? product_loss->harsh_conditions optimize_reagents Optimize Coupling Reagents incomplete_coupling->optimize_reagents increase_time_temp Increase Time/Temp incomplete_coupling->increase_time_temp change_base Change Deprotection Base side_reactions->change_base use_2cltrt_resin Use 2-Cl-Trt Resin side_reactions->use_2cltrt_resin add_cosolvent add_cosolvent linker_solubility->add_cosolvent Add Co-solvent optimize_ph_time optimize_ph_time reaction_conditions->optimize_ph_time Optimize pH/Time optimize_buffers Optimize Buffers aggregation_during_purification->optimize_buffers use_hic Use HIC aggregation_during_purification->use_hic gentle_methods gentle_methods harsh_conditions->gentle_methods Use Gentler Methods (e.g., TFF)

Caption: Troubleshooting decision tree for scaling up ADC production.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Fmoc-Phe-Lys(Trt)-PAB ADC Purity

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous analysis of Antibody-Drug Conjugate (ADC) purity is critical for ensuring their safety and efficacy. For ADCs utilizing the cleavable Fmoc-Phe-Lys(Trt)-PAB linker, a multi-faceted High-Performance Liquid Chromatography (HPLC) approach is essential to characterize the inherent heterogeneity of these complex biomolecules. This guide provides a comparative overview of the primary HPLC techniques used for purity analysis, including Reversed-Phase HPLC (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC).

While specific data for an ADC with the this compound linker is not publicly available, this guide will utilize data and protocols for ADCs with the structurally similar and well-characterized Valine-Citrulline (Val-Cit) dipeptide linker, such as brentuximab vedotin, to provide a relevant and illustrative comparison.

Comparison of Primary Analytical Techniques

The selection of an appropriate HPLC method is contingent on the specific quality attribute being assessed. RP-HPLC, HIC, and SEC each offer unique advantages for the comprehensive characterization of ADC purity.

Parameter Reversed-Phase HPLC (RP-HPLC) Hydrophobic Interaction Chromatography (HIC) Size Exclusion Chromatography (SEC)
Primary Application Drug-to-Antibody Ratio (DAR) determination, impurity profiling, analysis of fragments and related substances.Gold standard for DAR determination and analysis of drug load distribution.[1][2][3]Quantification of aggregates, fragments, and monomeric purity.[4]
Separation Principle Separation based on hydrophobicity under denaturing conditions (organic solvents, high temperature).Separation based on hydrophobicity under non-denaturing, native conditions (high salt concentration).[1][3]Separation based on hydrodynamic volume (size) under native conditions.[4]
Advantages High resolution for fragments and small molecule impurities. MS-compatible mobile phases are common.Preserves the native structure of the ADC, providing a more accurate representation of the drug load distribution.[1]Simple and robust method for quantifying high and low molecular weight species.[4]
Limitations Denaturing conditions may alter the ADC structure and can sometimes lead to slightly lower DAR values compared to HIC.[5]Mobile phases are typically not directly compatible with mass spectrometry due to high salt content.Limited resolution for species of similar size; does not provide information on drug load distribution.
Typical Throughput Moderate to high.Moderate, can be optimized for higher throughput.[1][6]High.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate HPLC analysis. Below are representative protocols for RP-HPLC, HIC, and SEC based on established methods for dipeptide-linker ADCs.

Reversed-Phase HPLC (RP-HPLC) for DAR and Impurity Analysis

This method is suitable for the analysis of both intact and reduced ADC samples to determine DAR and to profile impurities.

  • Sample Preparation (Reduced ADC):

    • Dilute the ADC sample to 1.0 mg/mL in a buffer such as 500 mM Tris, pH 8.0.

    • Further dilute to 0.6 mg/mL in 8 M guanidine (B92328) HCl.

    • Add 1 M DL-Dithiothreitol (DTT) and incubate at 80°C for 10 minutes to reduce the interchain disulfide bonds.[5]

  • HPLC System and Column:

    • System: Agilent 1260 HPLC system or equivalent.[5]

    • Column: AdvanceBio RP-mAb Diphenyl, 2.1 × 100 mm, 3.5 μm.[5]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 80°C.

    • Detection: UV at 280 nm.

    • Injection Volume: 2 µg of sample.

    • Gradient:

      • 1 min isocratic hold at 30% B.

      • 14 min linear gradient from 30% to 45% B.

      • 3 min wash at 95% B.

      • 2 min re-equilibration at 30% B.[7]

Hydrophobic Interaction Chromatography (HIC) for DAR Determination

HIC is the preferred method for accurately determining the drug-to-antibody ratio and the distribution of different drug-loaded species.

  • Sample Preparation:

    • Dilute the ADC sample to 1 mg/mL in a suitable buffer like PBS.

  • HPLC System and Column:

    • System: Agilent 1260 Infinity II Bio-inert LC system or equivalent.[8]

    • Column: Tosoh Bio Butyl-NPR, 4.6 × 35 mm, 2.5 µm.[5]

  • Mobile Phases:

    • Mobile Phase A: 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0.[5]

    • Mobile Phase B: 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0 with 25% isopropanol (B130326) (v/v).[5]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.[5]

    • Column Temperature: 30°C.[5]

    • Detection: UV at 280 nm.

    • Injection Volume: 10-20 µL.

    • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a specified time to elute the different DAR species.

Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

SEC is used to assess the purity of the ADC by separating high molecular weight aggregates and low molecular weight fragments from the monomeric form.

  • Sample Preparation:

    • Dilute the ADC sample to 1 mg/mL in the mobile phase.

  • HPLC System and Column:

    • System: Agilent 1100 or 1200 HPLC system or equivalent.

    • Column: TSKgel G3000SWXL, 7.8 x 300 mm.

  • Mobile Phase:

    • 200 mM potassium phosphate, 250 mM potassium chloride, pH 6.0.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 280 nm.

    • Injection Volume: 50 µg of sample.

    • Run Time: Isocratic elution for 20-30 minutes.

Visualizing Analytical Workflows

The following diagrams illustrate the experimental workflow for ADC purity analysis and the relationship between the different HPLC techniques.

ADC_Purity_Analysis_Workflow cluster_sample ADC Sample cluster_analysis Purity Analysis cluster_results Results ADC_Sample This compound ADC SEC SEC (Aggregates/Fragments) ADC_Sample->SEC HIC HIC (DAR Distribution) ADC_Sample->HIC RP_HPLC RP-HPLC (DAR & Impurities) ADC_Sample->RP_HPLC Purity Monomer Purity (%) SEC->Purity DAR Average DAR Drug Load Profile HIC->DAR RP_HPLC->DAR Impurities Impurity Profile RP_HPLC->Impurities

Caption: Experimental workflow for ADC purity analysis.

Orthogonal_HPLC_Methods cluster_techniques Orthogonal HPLC Techniques cluster_attributes Critical Quality Attributes ADC ADC Purity Assessment HIC HIC (Hydrophobicity - Native) ADC->HIC RP_HPLC RP-HPLC (Hydrophobicity - Denatured) ADC->RP_HPLC SEC SEC (Size) ADC->SEC DAR_dist DAR Distribution HIC->DAR_dist Primary RP_HPLC->DAR_dist Orthogonal Chem_impurities Chemical Impurities RP_HPLC->Chem_impurities Aggregates Aggregates & Fragments SEC->Aggregates

Caption: Relationship of orthogonal HPLC methods for ADC analysis.

References

Mass Spectrometry Approaches for Characterizing Phenylalanine-Lysine (Phe-Lys) Linker Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterogeneity of antibody-drug conjugates (ADCs) prepared via lysine (B10760008) conjugation presents a significant analytical challenge. The non-specific nature of the conjugation results in a diverse population of species with varying drug-to-antibody ratios (DAR) and conjugation sites. This guide provides a comparative overview of mass spectrometry (MS) techniques for the characterization of ADCs featuring a cleavable Phenylalanine-Lysine (Phe-Lys) dipeptide linker. We will delve into experimental protocols, present comparative data, and illustrate key workflows to assist researchers in selecting the optimal analytical strategy.

Comparing Mass Spectrometry Techniques for Phe-Lys ADC Characterization

The choice of mass spectrometry technique is critical for obtaining a comprehensive understanding of Phe-Lys linker conjugates. The two primary approaches are intact mass analysis and peptide mapping, each with its own set of advantages and limitations.

Table 1: Comparison of Mass Spectrometry Techniques for the Analysis of Lysine-Linked ADCs

Analytical ApproachMass Spectrometry TechniqueInformation ObtainedAdvantagesLimitations
Intact Mass Analysis Native Electrospray Ionization (ESI) MSAverage DAR, Drug Load Distribution, Glycoform ProfilePreserves non-covalent interactions, allowing for the analysis of the intact ADC. Provides a clear picture of the overall heterogeneity.[1][2]Lower resolution compared to denaturing MS, which can make it difficult to resolve species with small mass differences.[2]
Denaturing ESI-MS (e.g., RP-LC/MS)Average DAR, Drug Load Distribution (after deglycosylation)Higher resolution and sensitivity compared to native MS.[2]The ADC is denatured, and non-covalent interactions are disrupted. Requires deglycosylation for accurate DAR determination of the antibody itself.[2]
Subunit/Fragment Analysis Middle-Down MSLocalization of conjugation to heavy or light chains, DAR of subunitsProvides more detailed site-specific information than intact mass analysis without the complexity of full peptide mapping.[3][4][5]Requires partial fragmentation of the ADC, which can be challenging to control and may not pinpoint the exact lysine residue.
Peptide Mapping Liquid Chromatography-Tandem MS (LC-MS/MS)Precise identification of conjugation sites, Confirmation of linker and drug structure, Relative quantification of site occupancyProvides the most detailed, site-specific information. Can identify and quantify modifications at the amino acid level.[3]The experimental workflow is more complex and time-consuming. Data analysis can be challenging due to the large number of peptides.

Linker Stability: Phe-Lys vs. Alternatives

The stability of the linker is a crucial attribute of an ADC, as it dictates the payload's release profile. While mass spectrometry is a key tool for assessing stability, direct comparative studies with detailed MS data for Phe-Lys linkers are not abundant in publicly available literature. However, existing research provides valuable insights.

One study noted that the Phe-Lys linker is substantially less stable in human plasma than the more commonly used Valine-Citrulline (Val-Cit) linker.[6] This highlights the importance of empirical stability testing for each specific ADC construct. Mass spectrometry-based assays can be employed to monitor the premature release of the payload in plasma over time, providing critical data for linker selection and optimization.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible characterization of Phe-Lys linker conjugates. Below are outlines for key mass spectrometry-based experiments.

Intact Mass Analysis under Native Conditions

This method is ideal for determining the average DAR and observing the overall heterogeneity of the ADC population.

Sample Preparation:

  • Buffer exchange the ADC sample into a volatile aqueous buffer such as 150 mM ammonium (B1175870) acetate, pH 7.5, using a desalting column (e.g., SEC). The final protein concentration should be approximately 1 mg/mL.

LC-MS Parameters:

  • LC System: A UHPLC system with a size-exclusion column (SEC).

  • Mobile Phase: Isocratic elution with 150 mM ammonium acetate.

  • MS System: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.

  • Ionization: Native ESI with optimized spray voltage and capillary temperature to maintain the protein's native conformation.

  • Data Analysis: Deconvolution of the resulting charge state envelope to obtain the mass distribution of the different DAR species.

Peptide Mapping for Conjugation Site Identification

This bottom-up approach provides the most detailed information on the specific lysine residues that are conjugated.

Sample Preparation (Digestion):

  • Denaturation: Denature the ADC (e.g., 1 mg/mL) in a buffer containing 8 M urea (B33335) or 6 M guanidine-HCl.

  • Reduction: Reduce the disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylation: Alkylate the free cysteines by adding iodoacetamide (B48618) (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

  • Buffer Exchange: Remove the denaturant and alkylating agent by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).

  • Digestion: Add a protease such as trypsin or Lys-C at an enzyme-to-substrate ratio of 1:20 (w/w) and incubate overnight at 37°C.

  • Quench: Stop the digestion by adding formic acid to a final concentration of 1%.

LC-MS/MS Parameters:

  • LC System: A nano- or micro-flow UHPLC system with a C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • MS System: A high-resolution tandem mass spectrometer (e.g., Orbitrap Fusion, Q-TOF).

  • Acquisition Mode: Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.

  • Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

  • Data Analysis: Use specialized software to search the MS/MS spectra against the antibody sequence with the Phe-Lys-payload as a variable modification on lysine residues.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful ADC characterization. The following diagrams, generated using the DOT language, illustrate the key steps.

ADC_Characterization_Workflow Overall Workflow for Phe-Lys ADC Characterization cluster_Intact Intact Mass Analysis cluster_Peptide Peptide Mapping Intact_Sample ADC Sample Desalting Buffer Exchange (SEC) Intact_Sample->Desalting Native_MS Native ESI-MS Desalting->Native_MS Intact_Data Average DAR, Drug Load Distribution Native_MS->Intact_Data Peptide_Sample ADC Sample Denature Denaturation, Reduction, Alkylation Peptide_Sample->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest LC_MSMS LC-MS/MS Digest->LC_MSMS Peptide_Data Conjugation Site ID, Site Occupancy LC_MSMS->Peptide_Data

Caption: A high-level overview of the two primary mass spectrometry workflows for the characterization of Phe-Lys ADCs.

Peptide_Mapping_Detail Detailed Peptide Mapping Workflow Start ADC Sample Denaturation Denature (Urea/Gdn-HCl) Start->Denaturation Reduction Reduce (DTT) Denaturation->Reduction Alkylation Alkylate (IAA) Reduction->Alkylation Digestion Digest (Trypsin/Lys-C) Alkylation->Digestion LC_Separation Peptide Separation (RP-HPLC) Digestion->LC_Separation MS_Analysis MS Scan (Precursor Ions) LC_Separation->MS_Analysis MSMS_Analysis MS/MS Scan (Fragment Ions) MS_Analysis->MSMS_Analysis Data_Processing Database Search & Site Assignment MSMS_Analysis->Data_Processing Result Identified Conjugation Sites Data_Processing->Result

Caption: A step-by-step illustration of the peptide mapping protocol for identifying conjugation sites on a Phe-Lys ADC.

References

A Comparative Guide to In Vitro Cathepsin B Cleavage Assays for ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used cathepsin B-cleavable linkers in antibody-drug conjugates (ADCs), supported by experimental data and detailed protocols. The strategic cleavage of linkers by lysosomal proteases like cathepsin B is a cornerstone of targeted ADC therapy, ensuring the conditional release of cytotoxic payloads within tumor cells while maintaining stability in systemic circulation.[1][2] This document aims to equip researchers with the necessary information to design and evaluate ADC linkers effectively.

Comparison of Cathepsin B-Cleavable Linkers

The selection of a linker is critical to the therapeutic index of an ADC. An ideal linker remains stable in the bloodstream and is efficiently cleaved within the lysosomal compartment of target cells.[3] The following table summarizes the performance of common dipeptide linkers cleaved by cathepsin B.

Linker SequenceRelative Cleavage Rate/Half-lifeKey Characteristics
Val-Cit (Valine-Citrulline) Benchmark for efficient cleavage (t½ ≈ 240 min in one study)[4]Widely used in approved and clinical-stage ADCs; demonstrates a good balance of plasma stability and efficient enzymatic cleavage.[5]
Val-Ala (Valine-Alanine) Approximately 50% of the Val-Cit cleavage rate[4]Offers improved hydrophilicity compared to Val-Cit, which can help prevent ADC aggregation.[6]
Phe-Lys (Phenylalanine-Lysine) ~30-fold faster cleavage than Val-Cit by isolated cathepsin B[4]While rapidly cleaved by purified cathepsin B, its cleavage rate is comparable to Val-Cit in lysosomal extracts, indicating the involvement of other proteases.[7]
Glu-Val-Cit (Glutamic acid-Valine-Citrulline) Enhanced plasma stabilityThe addition of a polar glutamic acid residue can increase plasma stability, particularly in murine models, by reducing susceptibility to carboxylesterases.[5][8]
cBu-Cit (Cyclobutane-1,1-dicarboxamide-Citrulline) Similar Vmax/Km to Val-CitDesigned for enhanced specificity towards cathepsin B, potentially reducing off-target toxicity.[6][9]

Mechanism of Action: Cathepsin B-Mediated Cleavage

The cleavage process for many cathepsin B-sensitive linkers, such as the widely used valine-citrulline (Val-Cit) linker, occurs within the acidic environment of the lysosome.[][11] After an ADC is internalized, it is trafficked to the lysosome, where active cathepsin B recognizes and cleaves the dipeptide sequence. This cleavage initiates a self-immolation cascade of a spacer, commonly a p-aminobenzyl carbamate (B1207046) (PABC) group, which then rapidly releases the active cytotoxic payload.[8][] It is noteworthy that while cathepsin B is a primary target, other lysosomal proteases like cathepsins K, L, and S can also contribute to the cleavage of these linkers.[12][13]

Experimental Protocols

Two common in vitro methods for assessing the cleavage of ADC linkers by cathepsin B are HPLC-based assays and fluorescence-based assays.

HPLC-Based In Vitro Cathepsin B Cleavage Assay

This method directly measures the release of the cytotoxic payload from the ADC over time.

Objective: To quantify the rate of drug release from an ADC containing a cathepsin B-cleavable linker.

Materials:

  • ADC with a cleavable linker (e.g., 1 mg/mL stock solution)

  • Recombinant Human Cathepsin B

  • Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0[3][4]

  • Activation Solution: 30-40 mM Dithiothreitol (DTT) in water[4]

  • Quenching Solution: 2% Formic Acid or a suitable protease inhibitor cocktail

  • Acetonitrile

  • Reverse-phase HPLC system with a C18 or C4 column

Procedure:

  • Enzyme Activation: Prepare an active cathepsin B solution by incubating the enzyme with the Activation Solution for 15-30 minutes at 37°C. DTT is crucial for maintaining the reduced state of the active-site cysteine.[4]

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer. A typical final ADC concentration is in the micromolar range (e.g., 1 µM).[4]

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[3][4] Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[4]

  • Quenching: Immediately stop the reaction by adding the Quenching Solution.

  • Sample Preparation: Precipitate the remaining ADC and enzyme by adding a solvent like acetonitrile. Centrifuge the sample to pellet the protein and collect the supernatant containing the released payload.[4]

  • HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC method to separate and quantify the released payload.

Fluorescence-Based In Vitro Cleavage Assay

This high-throughput method uses a fluorogenic substrate that mimics the cleavable linker to screen for cleavage susceptibility.

Objective: To rapidly screen linker sequences for their susceptibility to cathepsin B cleavage.

Materials:

  • Fluorogenic peptide substrate (e.g., Cbz-Val-Cit-AMC)

  • Recombinant Human Cathepsin B

  • Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0, containing DTT[4]

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Pre-activate the cathepsin B with DTT in the Assay Buffer as described above.

  • Reaction Setup: Add the fluorogenic peptide substrate solution to the wells of a 96-well microplate.

  • Initiate Reaction: Add the activated cathepsin B to initiate the reaction.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).

Experimental Workflow and Signaling Pathway Diagrams

ADC_Cleavage_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis ADC ADC Stock Reaction_Mix Reaction Incubation (ADC + Activated Enzyme, 37°C) ADC->Reaction_Mix Enzyme Cathepsin B Activation Enzyme Activation (Cathepsin B + DTT, 37°C) Enzyme->Activation Buffer Assay Buffer (pH 5.0-6.0) Buffer->Reaction_Mix DTT DTT DTT->Activation Activation->Reaction_Mix Time_Points Aliquots at Time Points (0, 1, 4, 8, 24h) Reaction_Mix->Time_Points Quench Quench Reaction (e.g., Formic Acid) Time_Points->Quench Precipitate Protein Precipitation (Acetonitrile) Quench->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Analyze HPLC/LC-MS Analysis of Supernatant Centrifuge->Analyze

Caption: Experimental workflow for an in vitro ADC cleavage assay.

Cathepsin_B_Cleavage_Pathway cluster_cell Target Cell Internalization 1. ADC Internalization (Endocytosis) Lysosome 2. Trafficking to Lysosome Internalization->Lysosome Cleavage 3. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Self_Immolation 4. PABC Spacer Self-Immolation Cleavage->Self_Immolation Release 5. Payload Release Self_Immolation->Release

Caption: Mechanism of Cathepsin B-mediated payload release from an ADC.

References

A Comparative Analysis of Phe-Lys and Non-Cleavable Linkers in Plasma Stability for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Performance in ADCs

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is overly stable may not efficiently release the drug at the tumor site. This guide provides a detailed comparison of the plasma stability of two prominent linker types: the enzymatically cleavable Phenylalanine-Lysine (Phe-Lys) dipeptide linker and non-cleavable linkers, supported by available experimental data and methodologies.

Executive Summary

Non-cleavable linkers, such as those based on thioether chemistry (e.g., SMCC), are generally characterized by their high stability in plasma, leading to minimal premature drug release.[1][] This high stability is attributed to the robust covalent bond that is resistant to enzymatic degradation in the bloodstream.[] In contrast, cleavable linkers are designed to be selectively cleaved by enzymes prevalent in the tumor microenvironment or within cancer cells. The Phe-Lys dipeptide linker, a substrate for lysosomal proteases like Cathepsin B, has demonstrated good to excellent stability in human plasma, ensuring that the ADC remains largely intact during circulation.[3] While direct head-to-head quantitative comparisons are limited in publicly available literature, existing data from various studies allow for a comparative assessment of their performance.

Quantitative Data on Plasma Stability

The following table summarizes representative quantitative data on the plasma stability of Phe-Lys and non-cleavable linkers from different studies. It is important to note that these values are not from a single head-to-head study and experimental conditions may vary.

Linker TypeADC ExamplePlasma SourceIncubation Time% Payload Release / DAR LossReference
Phe-Lys (Cleavable) Model cBR96-DOXHuman Plasma-"Excellent stability" (qualitative)[3]
Val-Cit (Cleavable) Ab095–vc–MMAEHuman Plasma6 days< 1%[4]
Non-Cleavable (Thioether) Ab095–mc–MMAFHuman, Rat, Mouse, Cynomolgus Monkey Plasma6 days0.02-0.03%[5]
Non-Cleavable (Thioether) Trastuzumab-SMCC-DM1In vivo (human)Half-life of ADC: 4 daysHigh stability implied by long half-life[6]
Non-Cleavable (Sulfone) Trastuzumab THIOMABHuman Plasma72 hours~33% intact conjugate (site-dependent)[7]

Note: Val-Cit is another protease-cleavable dipeptide linker often used as a comparator for Phe-Lys and is included here to provide additional context on the stability of this class of linkers. DAR refers to the Drug-to-Antibody Ratio.

Mechanism of Action and Stability

The fundamental difference in the stability of these linkers lies in their mechanism of drug release.

Phe-Lys (Cleavable) Linker Signaling Pathway

The Phe-Lys linker is designed to be stable at the physiological pH of blood.[8] Upon internalization of the ADC into a cancer cell, it is trafficked to the lysosome. The acidic environment and the presence of proteases, such as Cathepsin B, lead to the specific cleavage of the dipeptide bond, releasing the cytotoxic payload. The good stability in plasma suggests that the enzymes responsible for its cleavage are not significantly active in circulation.

Phe_Lys_Cleavage ADC_Circulation ADC with Phe-Lys Linker in Circulation (Stable) Internalization Internalization into Target Cancer Cell ADC_Circulation->Internalization Binding to Tumor Antigen Lysosome Trafficking to Lysosome Internalization->Lysosome Enzymatic_Cleavage Cathepsin B Mediated Cleavage of Phe-Lys Lysosome->Enzymatic_Cleavage Payload_Release Payload Release & Cytotoxicity Enzymatic_Cleavage->Payload_Release

Mechanism of a Phe-Lys cleavable linker ADC.
Non-Cleavable Linker Mechanism

Non-cleavable linkers do not have a specific chemical trigger for drug release. Instead, the release of the payload relies on the complete proteolytic degradation of the antibody backbone itself within the lysosome.[8] This process results in the release of the drug still attached to the linker and the amino acid residue it was conjugated to. This inherent resistance to enzymatic cleavage outside of the lysosomal degradation pathway is the primary reason for their high plasma stability.[]

Experimental Protocols for Plasma Stability Assessment

The in vitro plasma stability of an ADC is a crucial experiment to predict its in vivo behavior. The following is a generalized protocol based on common methodologies.[4][9]

Objective: To determine the rate of drug deconjugation or payload release from an ADC in plasma over time.

Materials:

  • Antibody-Drug Conjugate (ADC) of interest

  • Human plasma (and other species as required, e.g., mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Sample collection tubes

  • Instrumentation for analysis (e.g., LC-MS/MS, ELISA)

  • Reagents for sample processing (e.g., protein precipitation agents, affinity capture beads)

Procedure:

  • Preparation: Spike the ADC into plasma at a predetermined concentration (e.g., 100 µg/mL). A control sample with the ADC in a buffer like PBS should also be prepared to assess inherent stability.

  • Incubation: Incubate the plasma and buffer samples at 37°C.

  • Time Points: Collect aliquots of the samples at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours). Immediately process or freeze the samples at -80°C for later analysis.

  • Sample Processing:

    • For Intact ADC Analysis (DAR measurement): Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., protein A/G beads).

    • For Free Payload Analysis: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free payload.

  • Analysis:

    • LC-MS/MS: This is a common method for both intact ADC analysis (to determine the average Drug-to-Antibody Ratio, DAR) and for quantifying the concentration of the released free payload.

    • ELISA: Can be used to quantify the concentration of total antibody and antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

  • Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the stability of the ADC linker.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis ADC ADC Stock Solution Spike Spike ADC into Plasma ADC->Spike Plasma Plasma (e.g., Human) Plasma->Spike Incubate Incubate at 37°C Spike->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Process Sample Processing (e.g., Immuno-affinity Capture or Protein Precipitation) Timepoints->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Interpretation (DAR Loss / Free Payload) LCMS->Data

Experimental workflow for assessing ADC plasma stability.

Conclusion

The choice between a Phe-Lys cleavable linker and a non-cleavable linker is a critical decision in ADC design and depends on the specific therapeutic strategy. Non-cleavable linkers offer superior plasma stability, which can translate to a better safety profile by minimizing off-target toxicity from prematurely released payload.[][5] Phe-Lys linkers, while cleavable, have demonstrated robust stability in human plasma, making them a viable option when controlled, enzyme-specific drug release within the tumor microenvironment is desired.[3] The selection should be guided by the desired mechanism of action, the nature of the target antigen and tumor, and a thorough evaluation of the ADC's pharmacokinetic and safety profile. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of linker stability, a crucial step in the development of safe and effective antibody-drug conjugates.

References

Evaluating the Bystander Effect of Phenylalanine-Lysine (Phe-Lys) Linked Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect is a critical attribute of Antibody-Drug Conjugates (ADCs), enabling the killing of antigen-negative tumor cells in the vicinity of target cells, thereby overcoming tumor heterogeneity and enhancing therapeutic efficacy. This guide provides a comprehensive evaluation of the bystander effect mediated by ADCs featuring a Phenylalanine-Lysine (Phe-Lys) dipeptide linker, a cathepsin-B cleavable linker system. We present a comparative analysis with other common linker technologies, supported by experimental data and detailed protocols to aid in the rational design and evaluation of next-generation ADCs.

Mechanism of the Phe-Lys Linker-Mediated Bystander Effect

The bystander effect of a Phe-Lys linked ADC is initiated upon the internalization of the ADC into an antigen-positive (Ag+) tumor cell. Following trafficking to the lysosome, the Phe-Lys dipeptide is cleaved by the lysosomal protease cathepsin B. This cleavage, often facilitated by a self-emulative spacer like p-aminobenzyl carbamate (B1207046) (PABC), releases the cytotoxic payload in its active form. If the payload is membrane-permeable, it can then diffuse out of the target cell and into the tumor microenvironment, where it can be taken up by and kill neighboring antigen-negative (Ag-) cells.

Bystander_Effect_Mechanism cluster_extracellular Extracellular Space cluster_cell Antigen-Positive Tumor Cell cluster_lysosome Lysosome ADC Phe-Lys ADC Receptor Antigen Receptor ADC->Receptor 1. Binding Ag_neg_cell Antigen-Negative Tumor Cell ADC_lysosome ADC Payload_released Released Payload ADC_lysosome->Payload_released 4. Cleavage Payload_released->Ag_neg_cell 5. Diffusion & Bystander Killing Cathepsin_B Cathepsin B Cathepsin_B->ADC_lysosome Endosome Endosome Receptor->Endosome 2. Internalization Endosome->ADC_lysosome 3. Trafficking

Mechanism of Phe-Lys ADC Bystander Effect

Comparative Performance of Phe-Lys Linkers

The choice of linker is paramount in determining the efficacy and safety profile of an ADC. The Phe-Lys dipeptide linker is known for its rapid cleavage by cathepsin B. However, this can be a double-edged sword, as it may also lead to lower stability in plasma compared to other dipeptide linkers like Valine-Citrulline (Val-Cit).

Linker TypeCleavage EnzymeRelative Cleavage Rate (by Cathepsin B)Relative Plasma Stability (Human)Key Characteristics
Phe-Lys Cathepsin BHigh (t½ ≈ 8 min for doxorubicin (B1662922) release model)[1]Moderate (less stable than Val-Cit)[1]Rapid payload release in the lysosome. Potential for off-target toxicity due to lower plasma stability.
Val-Cit Cathepsin BModerate (t½ ≈ 240 min for doxorubicin release model)[1]High (over 100x more stable than hydrazone linkers)[1]Good balance of stability and conditional cleavage. Widely used in approved ADCs.
Val-Ala Cathepsin BModerateHighOften used with highly hydrophobic payloads to reduce aggregation.[2]
Glucuronide β-glucuronidaseHighHighUtilizes a different enzymatic cleavage pathway, potentially offering a distinct therapeutic window.
Non-cleavable (e.g., SMCC) N/A (requires antibody degradation)N/AVery HighMinimal bystander effect as the payload is released with a charged amino acid remnant, preventing diffusion.[3]

Experimental Protocols for Evaluating Bystander Effect

A robust evaluation of the bystander effect requires a combination of in vitro and in vivo assays.

In Vitro Co-culture Bystander Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Methodology:

  • Cell Line Selection:

    • Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3).

    • Antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MDA-MB-231). The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for distinct quantification.

  • Co-culture Setup:

    • Seed Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.

    • Include monocultures of both cell lines as controls.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with serial dilutions of the Phe-Lys linked ADC and comparator ADCs (e.g., Val-Cit linked ADC, non-cleavable ADC).

    • Include an isotype control ADC and a vehicle control.

  • Data Acquisition and Analysis:

    • After a defined incubation period (e.g., 72-120 hours), quantify the viability of the Ag- (GFP-positive) and Ag+ (GFP-negative) cell populations using high-content imaging or flow cytometry.

    • Determine the IC50 value for the killing of Ag- cells in the co-culture setting. A potent bystander effect is indicated by a significant reduction in the viability of Ag- cells in the presence of Ag+ cells and the ADC.

Co_culture_Workflow start Start cell_lines Select Ag+ and Ag- (GFP+) cell lines start->cell_lines co_culture Seed cells in monoculture and co-culture ratios cell_lines->co_culture adc_treatment Treat with Phe-Lys ADC and comparators co_culture->adc_treatment incubation Incubate for 72-120 hours adc_treatment->incubation data_acquisition Quantify viability of Ag+ and Ag- cells (Imaging/Flow Cytometry) incubation->data_acquisition analysis Determine IC50 for Ag- cell killing data_acquisition->analysis end End analysis->end

In Vitro Co-culture Assay Workflow
In Vivo Admixed Tumor Model

This model assesses the bystander effect in a more physiologically relevant setting.

Methodology:

  • Model Establishment:

    • Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice. The Ag- cells may express a reporter gene like luciferase for in vivo imaging.

  • ADC Administration:

    • Once tumors are established, administer the Phe-Lys linked ADC, comparator ADCs, and control ADC intravenously.

  • Tumor Growth Monitoring:

    • Measure tumor volume regularly using calipers.

    • If using luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically monitor the growth or regression of the Ag- cell population.

  • Data Analysis:

    • Compare the tumor growth inhibition (TGI) in groups treated with different ADCs. A significant reduction in the overall tumor volume and, more specifically, the bioluminescence signal from the Ag- cells, indicates an effective in vivo bystander effect.

Signaling Pathways in ADC-Induced Cell Death

The cytotoxic payloads delivered by ADCs induce cell death through various mechanisms. For auristatin-based payloads like MMAE, the primary mechanism is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Apoptosis_Signaling_Pathway payload Released Payload (e.g., MMAE) tubulin Tubulin Polymerization payload->tubulin Inhibits microtubule Microtubule Disruption tubulin->microtubule g2m_arrest G2/M Phase Cell Cycle Arrest microtubule->g2m_arrest caspase_activation Caspase Activation g2m_arrest->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

ADC Payload-Induced Apoptosis Pathway

Conclusion

The Phe-Lys dipeptide linker offers a rapid payload release mechanism within the lysosome, which can contribute to a potent bystander effect. However, its lower plasma stability compared to linkers like Val-Cit is a critical consideration for the therapeutic window of the ADC. A thorough evaluation using the described in vitro and in vivo experimental models is essential to characterize the bystander efficacy and overall performance of Phe-Lys linked ADCs. This comparative guide provides a framework for researchers to make informed decisions in the design and development of novel ADCs with optimized bystander killing capabilities.

References

A Researcher's Guide to Analytical Methods for Determining ADC Homogeneity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of antibody-drug conjugate (ADC) innovation, ensuring product homogeneity is paramount to guaranteeing safety and efficacy. This guide provides an objective comparison of key analytical techniques for assessing ADC homogeneity, supported by experimental data and detailed methodologies.

The complex nature of ADCs, which combine a monoclonal antibody (mAb) with a potent small molecule drug via a chemical linker, results in a heterogeneous mixture of species. This heterogeneity can arise from variations in the drug-to-antibody ratio (DAR), the site of conjugation, and the presence of unconjugated antibody or free drug.[1][2] Thorough characterization of this heterogeneity is a critical quality attribute (CQA) throughout the development and manufacturing process.[3]

This guide delves into the most widely used analytical methods for determining ADC homogeneity, including Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis (CE-SDS), and Ultraviolet-Visible (UV/Vis) Spectroscopy. We will explore the principles behind each technique, present their strengths and limitations in a comparative format, provide detailed experimental protocols, and visualize the analytical workflows.

Comparative Analysis of Key Analytical Methods

The selection of an appropriate analytical method for ADC homogeneity analysis depends on the specific information required, the stage of development, and the properties of the ADC itself. The following table summarizes the key performance characteristics of the most common techniques.

Analytical MethodPrincipleInformation ProvidedResolutionThroughputKey AdvantagesKey Limitations
HIC Separation based on hydrophobicity under non-denaturing conditions.[4]DAR distribution, average DAR, presence of unconjugated mAb.[3][5]Moderate to HighModeratePreserves native ADC structure, robust and reproducible for DAR distribution.[][7]Not directly compatible with MS due to high salt concentrations, may have lower resolution for complex mixtures.[8][9]
RP-HPLC Separation based on hydrophobicity under denaturing conditions.[][10]Average DAR (after reduction), light and heavy chain drug load distribution, detection of fragments.[5][11]HighHighHigh resolution, well-established technique, compatible with MS-friendly mobile phases.[12]Denaturing conditions can alter the ADC structure, may not be suitable for all ADCs.[13]
LC-MS Separation by liquid chromatography coupled with mass determination.[14][15]Average DAR, DAR distribution, precise mass of ADC species, identification of conjugation sites (peptide mapping).[3][16]HighModerateProvides direct mass information for unambiguous peak identification, high sensitivity.[17]Ionization efficiency can vary between different DAR species, potentially affecting quantitation.[18]
CE-SDS Separation based on electrophoretic mobility in a gel matrix under denaturing conditions.[19][20]Purity, molecular size heterogeneity (fragments and aggregates), light and heavy chain analysis (reduced).[21]HighHighHigh resolution for size variants, requires minimal sample volume.[19]Denaturing conditions, not typically used for primary DAR distribution analysis.[20]
UV/Vis Spectroscopy Measures absorbance at specific wavelengths to determine concentrations of antibody and drug.[22][23]Average DAR.[3][16]N/AHighSimple, rapid, and requires basic instrumentation.[16]Provides only an average DAR, susceptible to interference from free drug or linker chromophores.[3][]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for the primary analytical techniques used in ADC homogeneity assessment and the logical relationship between them, highlighting their complementary nature.

ADC_Analytical_Workflow cluster_sample ADC Sample cluster_outputs Information Obtained ADC Antibody-Drug Conjugate HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC RPHPLC Reversed-Phase HPLC (RP-HPLC) ADC->RPHPLC LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) ADC->LCMS CESDS Capillary Electrophoresis (CE-SDS) ADC->CESDS UVVis UV/Vis Spectroscopy ADC->UVVis DAR_Dist DAR Distribution HIC->DAR_Dist Avg_DAR Average DAR HIC->Avg_DAR RPHPLC->Avg_DAR Purity Purity & Fragments RPHPLC->Purity LCMS->DAR_Dist LCMS->Avg_DAR Mass_ID Mass Identification LCMS->Mass_ID CESDS->Purity UVVis->Avg_DAR

Figure 1. Overview of primary analytical methods for ADC homogeneity.

Orthogonal_Approach HIC HIC (DAR Distribution) LCMS LC-MS (Peak Identification) HIC->LCMS Confirm Peaks Confirmation Comprehensive Homogeneity Profile HIC->Confirmation LCMS->Confirmation RPHPLC RP-HPLC (reduced) (Chain Drug Load) RPHPLC->Confirmation CESDS CE-SDS (Purity/Fragments) CESDS->Confirmation

Figure 2. Complementary nature of orthogonal analytical methods.

Detailed Experimental Protocols

The following sections provide generalized, detailed methodologies for the key experiments discussed. These protocols serve as a starting point and may require optimization based on the specific characteristics of the ADC being analyzed.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity. For ADCs, the addition of hydrophobic drug-linker moieties increases the overall hydrophobicity, allowing for the separation of species with different DARs.[4]

Objective: To determine the DAR distribution and average DAR of an intact ADC.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV detector.

  • HIC column (e.g., Butyl-NPR).

Reagents:

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol (v/v).[24]

  • ADC sample diluted in Mobile Phase A to a final concentration of 1 mg/mL.

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.

  • Inject 10-20 µL of the prepared ADC sample.

  • Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.[24]

  • Monitor the elution profile at 280 nm.

  • Calculate the percentage of each peak corresponding to a specific DAR species.

  • The average DAR is calculated using the weighted average of the peak areas.[]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC under denaturing conditions is typically used to analyze the light and heavy chains of a reduced ADC, providing information on the drug load distribution on each chain.[5]

Objective: To determine the average DAR and drug load on the light and heavy chains of a reduced ADC.

Instrumentation:

  • HPLC system with a binary pump, autosampler, heated column compartment, and UV detector.

  • Reversed-phase column (e.g., C4 or Diphenyl).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.[10]

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Denaturant: Guanidine HCl or Urea.

  • ADC sample at approximately 1 mg/mL.

Procedure:

  • To 50 µg of the ADC sample, add denaturant to a final concentration of 6 M and reducing agent to a final concentration of 10 mM.

  • Incubate the mixture at 37°C for 30 minutes or 80°C for 10 minutes to ensure complete reduction.[24]

  • Equilibrate the RP-HPLC column at an elevated temperature (e.g., 70-80°C) with a starting mobile phase composition (e.g., 30% Mobile Phase B).[24]

  • Inject the reduced ADC sample.

  • Elute the light and heavy chains using a linear gradient of increasing Mobile Phase B.

  • Monitor the chromatogram at 280 nm.

  • Identify peaks corresponding to unconjugated and conjugated light and heavy chains.

  • Calculate the weighted average DAR based on the peak areas of the different species.[]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides direct molecular weight information, enabling unambiguous identification of different ADC species and calculation of the DAR.[14]

Objective: To determine the average DAR, DAR distribution, and confirm the identity of ADC species.

Instrumentation:

  • HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase or size-exclusion chromatography column.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • ADC sample diluted in Mobile Phase A.

Procedure:

  • Equilibrate the LC column with the initial mobile phase conditions.

  • Inject the ADC sample.

  • Separate the ADC species using a suitable gradient of Mobile Phase B.

  • Introduce the eluent into the mass spectrometer.

  • Acquire mass spectra in the appropriate mass range.

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.[25]

  • Calculate the average DAR and DAR distribution from the relative abundance of the deconvoluted mass peaks.[3]

Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)

CE-SDS is a high-resolution technique for assessing the purity and size heterogeneity of ADCs under denaturing conditions.[19]

Objective: To assess the purity and identify fragments and aggregates of the ADC.

Instrumentation:

  • Capillary electrophoresis system with a UV or photodiode array detector.

  • Bare-fused silica (B1680970) capillary.

Reagents:

  • SDS-gel buffer.

  • Sample buffer containing SDS.

  • For reduced analysis: DTT or β-mercaptoethanol.

  • For non-reduced analysis: Iodoacetamide (B48618) (to prevent disulfide scrambling).[21]

  • ADC sample at approximately 1 mg/mL.

Procedure:

  • Condition the capillary according to the manufacturer's instructions.

  • For non-reduced analysis: Mix the ADC sample with sample buffer containing iodoacetamide and incubate at 70°C for 10 minutes.[21]

  • For reduced analysis: Mix the ADC sample with sample buffer containing DTT and heat at 90-100°C for 5-10 minutes.[21]

  • Load the sample onto the capillary via electrokinetic or pressure injection.

  • Apply voltage to perform the electrophoretic separation.

  • Detect the separated species by UV absorbance at 220 nm.

  • Analyze the electropherogram to determine the percentage of the main peak and any impurities (fragments or aggregates).

UV/Vis Spectroscopy

This is a straightforward method for determining the average DAR, provided the drug and antibody have distinct absorbance maxima.[22][23]

Objective: To calculate the average DAR of an ADC.

Instrumentation:

  • UV/Vis spectrophotometer.

  • Quartz cuvettes.

Reagents:

  • ADC sample in a suitable buffer (e.g., PBS).

  • Buffer blank.

Procedure:

  • Measure the UV/Vis spectra of the naked antibody and the free drug to determine their respective extinction coefficients at two wavelengths (typically 280 nm and the absorbance maximum of the drug).

  • Measure the absorbance of the ADC sample at the same two wavelengths.

  • Use the Beer-Lambert law and a set of simultaneous equations to calculate the molar concentrations of the antibody and the conjugated drug.[]

  • The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.[3]

Conclusion

The comprehensive characterization of ADC homogeneity is a multifaceted process that relies on the application of a suite of orthogonal analytical techniques. While methods like UV/Vis spectroscopy offer a rapid estimation of the average DAR, chromatographic techniques such as HIC and RP-HPLC provide detailed information on the distribution of different drug-loaded species.[][16] Mass spectrometry stands out for its ability to provide unambiguous mass identification, and CE-SDS is invaluable for assessing purity and size heterogeneity.[14][19]

By understanding the principles, advantages, and limitations of each method, and by employing them in a complementary fashion, researchers and drug developers can gain a thorough understanding of their ADC product's homogeneity. This detailed characterization is essential for ensuring batch-to-batch consistency, optimizing the manufacturing process, and ultimately, developing safe and effective antibody-drug conjugates.

References

Navigating the ADC Armory: A Comparative Guide to Cleavable Linkers Beyond Fmoc-Phe-Lys(Trt)-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the linker connecting an antibody to its cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. While the Phe-Lys dipeptide has its place, a diverse array of alternative cleavable linkers offers unique advantages in stability, efficacy, and overcoming challenges like hydrophobicity-induced aggregation. This guide provides an objective, data-driven comparison of the leading alternatives to the Fmoc-Phe-Lys(Trt)-PAB linker, empowering you to make informed decisions in your ADC design.

The Landscape of Cleavable ADC Linkers

Cleavable linkers are engineered to be stable in systemic circulation and to release their potent payloads under specific conditions within the tumor microenvironment or inside cancer cells. This targeted release is paramount for maximizing on-target efficacy while minimizing off-target toxicities. The primary alternatives to the Phe-Lys linker can be categorized by their cleavage mechanism: protease-sensitive, pH-sensitive, glutathione-sensitive, and other enzyme-sensitive linkers.

Protease-Sensitive Dipeptide Linkers: The Workhorses of ADCs

Valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are the most prevalently used dipeptide linkers in both approved and clinical-stage ADCs.[1][2] These linkers are designed to be substrates for lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[3]

  • Valine-Citrulline (Val-Cit): This linker is renowned for its high stability in human plasma and its efficient cleavage within the lysosome.[4][5] However, it can exhibit instability in mouse plasma due to the activity of carboxylesterases, which can complicate preclinical evaluation.[6] Furthermore, the hydrophobicity of the Val-Cit linker can sometimes lead to aggregation, especially at high drug-to-antibody ratios (DAR).[2]

  • Valine-Alanine (Val-Ala): As a more hydrophilic alternative to Val-Cit, the Val-Ala linker can achieve high DARs with limited aggregation (<10%).[2] It demonstrates comparable stability and in vitro activity to Val-Cit, making it a favorable choice for conjugating lipophilic payloads.[7]

  • Next-Generation Peptide Linkers: To address the limitations of traditional dipeptide linkers, novel sequences are being explored. For instance, the glutamic acid-valine-citrulline (EVCit) tripeptide linker has shown improved plasma stability.[8] Another innovative approach is the "exolinker" design, which repositions the cleavable peptide to enhance stability and reduce premature payload release.[9]

pH-Sensitive Linkers: Exploiting the Acidic Tumor Microenvironment

These linkers leverage the lower pH found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH ~7.4).[4][10]

  • Hydrazone Linkers: As one of the earliest cleavable linker technologies used in an approved ADC, Mylotarg®, hydrazone linkers are stable at neutral pH but hydrolyze in acidic environments.[5] However, they can be prone to gradual hydrolysis in circulation, leading to premature drug release and potential off-target toxicity.[4]

Glutathione-Sensitive (Reducible) Linkers: A Tale of Two Environments

This class of linkers incorporates a disulfide bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) is significantly higher.[4][10] The stability of disulfide linkers can be fine-tuned by introducing steric hindrance around the disulfide bond.[4]

β-Glucuronide Linkers: A Sweet Spot for Stability and Efficacy

These linkers are cleaved by β-glucuronidase, an enzyme that is abundant in lysosomes and also found in the tumor microenvironment of some solid tumors.[11][]

  • High Stability and Hydrophilicity: β-glucuronide linkers exhibit excellent plasma stability and their hydrophilic nature can mitigate the aggregation issues associated with hydrophobic drugs and linkers.[3][11] This allows for the use of higher DARs without compromising the ADC's physical properties.

Quantitative Comparison of Cleavable Linker Performance

The choice of a cleavable linker has a profound impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies.

Table 1: In Vitro Plasma/Serum Stability of ADCs with Different Cleavable Linkers
Linker TypeLinker ExampleHalf-life in Human Plasma/SerumHalf-life in Rodent Plasma/SerumKey Findings & Citations
Protease-Sensitive Val-Cit> 230 daysUnstable (due to carboxylesterase 1c)Highly stable in human plasma, but instability in mouse plasma can pose challenges for preclinical studies.[4][6]
Val-AlaComparable to Val-CitImproved stability vs. Val-CitOffers better hydrophilicity and less aggregation at high DARs compared to Val-Cit.[2][7]
Glu-Val-Cit (EVCit)Highly StableStableThe addition of glutamic acid enhances stability in mouse plasma.[8]
pH-Sensitive Hydrazone~2 days (in circulation)Not specifiedProne to gradual hydrolysis in the bloodstream, leading to potential off-target toxicity.[4][5]
Glutathione-Sensitive Disulfide (SPDB)VariableVariableStability can be modulated by steric hindrance; hindered disulfides show increased stability.[4]
Enzyme-Sensitive β-GlucuronideHighly Stable81 days (rat plasma)Exhibits high stability and hydrophilicity, reducing aggregation.[11][13]
Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
Linker TypeLinker ExamplePayloadTarget/Cell LineIC50Key Findings & Citations
Protease-Sensitive Val-CitMMAEHER2+14.3 pMPotent cytotoxicity, but efficacy can be influenced by protease expression levels.[4][14]
Val-AlaMMAEHER2+Similar to Val-CitComparable in vitro activity to Val-Cit.[7]
Enzyme-Sensitive β-Galactosidase-cleavableMMAEHER2+8.8 pMDemonstrated higher in vitro potency compared to a Val-Cit ADC in a head-to-head study.[4][14]

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of linker cleavage and experimental design, the following diagrams illustrate the key mechanisms and a general workflow for linker evaluation.

Cleavage_Mechanisms Figure 1. Cleavage Mechanisms of Alternative Linkers cluster_protease Protease-Sensitive (e.g., Val-Cit) cluster_pH pH-Sensitive (e.g., Hydrazone) cluster_redox Glutathione-Sensitive (Disulfide) cluster_glucuronide β-Glucuronide ADC_VC ADC-Val-Cit-Payload Lysosome_VC Lysosome (High Cathepsin B) ADC_VC->Lysosome_VC Internalization Cleavage_VC Peptide Cleavage Lysosome_VC->Cleavage_VC Released_Payload_VC Released Payload Cleavage_VC->Released_Payload_VC ADC_Hyd ADC-Hydrazone-Payload Endosome Endosome/Lysosome (Low pH) ADC_Hyd->Endosome Internalization Cleavage_Hyd Hydrolysis Endosome->Cleavage_Hyd Released_Payload_Hyd Released Payload Cleavage_Hyd->Released_Payload_Hyd ADC_SS ADC-S-S-Payload Cytoplasm Cytoplasm (High Glutathione) ADC_SS->Cytoplasm Internalization Cleavage_SS Reduction Cytoplasm->Cleavage_SS Released_Payload_SS Released Payload Cleavage_SS->Released_Payload_SS ADC_Gluc ADC-Glucuronide-Payload Lysosome_Gluc Lysosome (High β-glucuronidase) ADC_Gluc->Lysosome_Gluc Internalization Cleavage_Gluc Enzymatic Cleavage Lysosome_Gluc->Cleavage_Gluc Released_Payload_Gluc Released Payload Cleavage_Gluc->Released_Payload_Gluc Experimental_Workflow Figure 2. General Workflow for ADC Linker Evaluation Start ADC Synthesis & Characterization Plasma_Stability In Vitro Plasma Stability Assay Start->Plasma_Stability Cytotoxicity In Vitro Cytotoxicity Assay Start->Cytotoxicity In_Vivo_PK In Vivo Pharmacokinetics Plasma_Stability->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Study Cytotoxicity->In_Vivo_Efficacy End Optimal Linker Selection In_Vivo_PK->End In_Vivo_Efficacy->End

References

A Comparative Guide to Protease-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of an antibody-drug conjugate (ADC) is critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. Protease-cleavable linkers are a cornerstone of modern ADC design, engineered to remain stable in systemic circulation and selectively release their potent cargo within the tumor microenvironment or inside cancer cells. This targeted release mechanism is pivotal for maximizing therapeutic efficacy while minimizing off-target toxicities.

This guide provides an objective comparison of different protease-cleavable linkers, supported by experimental data. Detailed methodologies for the key experiments cited are also presented to facilitate the evaluation of ADCs with various linker technologies.

Mechanisms of Proteolytic Cleavage: Exploiting the Tumor Milieu

Protease-cleavable linkers leverage the overexpression of specific proteases in the tumor microenvironment and within the lysosomes of cancer cells. Upon ADC internalization and trafficking to the lysosome, these enzymes recognize and cleave specific peptide sequences within the linker, liberating the cytotoxic payload.

ADC_Mechanism_of_Action Figure 1: Generalized Mechanism of Action for ADCs with Protease-Cleavable Linkers ADC 1. ADC in Circulation Binding 2. Binding to Tumor Antigen ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Proteolytic Cleavage of Linker Lysosome->Cleavage Release 6. Payload Release Cleavage->Release Apoptosis 7. Induction of Apoptosis Release->Apoptosis

Caption: Generalized Mechanism of Action for ADCs.

Comparative Efficacy of Protease-Cleavable Linkers

The choice of a protease-cleavable linker significantly impacts the stability, efficacy, and safety profile of an ADC. The following tables summarize key performance data for some of the most common protease-cleavable linkers.

Table 1: In Vitro Plasma Stability of Dipeptide Linkers
Linker MotifADC ConstructPlasma SourceStability (% Intact ADC)Incubation TimeCitation
Val-CitTrastuzumab-vc-MMAEHuman>95%7 days[1]
Val-CitTrastuzumab-vc-MMAEMouse~80%7 days[1]
Val-AlaUndisclosedMouse>90%7 days[2]
Glu-Val-CitUndisclosedMouse~96%4.5 days[3]
Ser-Val-CitUndisclosedMouse~65%4.5 days[3]

Note: Val-Cit linkers have demonstrated high stability in human plasma but can be susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, which can complicate preclinical evaluation.[4][5] Modifications to the dipeptide, such as the inclusion of glutamic acid (Glu), have been shown to enhance stability in mouse plasma.[3]

Table 2: In Vitro Cytotoxicity of ADCs with Different Protease-Cleavable Linkers
Linker TypeADCCell LineIC50 (pmol/L)Citation
Val-CitTrastuzumab-vc-MMAESK-BR-3 (HER2+)14.3[2]
Val-AlaUndisclosed-va-MMAEHER2+ cells92[2]
GGFGTrastuzumab-GGFG-DXdKPL-4 (HER2+)1.1 nMNot Found
Ala-Ala-Asn (Legumain)Trastuzumab-AAN-MMAESK-BR-3 (HER2+)~10[4]
β-galactosidase-cleavableTrastuzumab-β-gal-MMAEHER2+ cells8.8[2]
Sulfatase-cleavableTrastuzumab-sulf-MMAEHER2+ cells61[2]

Note: The in vitro cytotoxicity of an ADC is dependent on multiple factors, including the antibody target, the payload, and the drug-to-antibody ratio (DAR), in addition to the linker. The data presented here is for comparative purposes within the context of the cited studies.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of ADC linker technologies.

Plasma Stability Assay

This assay is designed to assess the stability of an ADC in plasma, providing an indication of its potential for premature payload release in circulation.

Plasma_Stability_Workflow Figure 2: Workflow for ADC Plasma Stability Assay Start Start: ADC Incubation in Plasma Timepoints Collect Aliquots at Various Time Points Start->Timepoints Isolation Isolate ADC (e.g., Protein A/G beads) Timepoints->Isolation Analysis LC-MS Analysis to Determine DAR Isolation->Analysis Data Calculate % Intact ADC Over Time Analysis->Data

Caption: Workflow for ADC Plasma Stability Assay.

Protocol:

  • Preparation: Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C. Include a buffer control to assess the inherent stability of the ADC.[3]

  • Time Points: Collect aliquots at multiple time points over a period of several days (e.g., 0, 1, 3, 5, 7 days).[3]

  • Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture methods, such as Protein A or Protein G magnetic beads.[6]

  • Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. The supernatant can also be analyzed to quantify the amount of released payload.[6]

  • Data Interpretation: A stable ADC will exhibit minimal loss in DAR over the incubation period. The percentage of intact ADC remaining at each time point can be calculated to determine the plasma half-life.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the in vitro potency (IC50) of an ADC on a target cancer cell line.

Protocol:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8][9]

  • ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Treat the cells with the ADCs for a period of 72-96 hours.[8][9]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5][9]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each ADC concentration relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[9]

Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of a protease-sensitive linker to cleavage by a specific lysosomal protease, Cathepsin B.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the ADC, recombinant human Cathepsin B, and an activation buffer (e.g., sodium acetate (B1210297) buffer at pH 5.0 containing a reducing agent like DTT).[10]

  • Incubation: Incubate the reaction mixture at 37°C for a set period, with time points taken to monitor the kinetics of the cleavage.[10]

  • Reaction Quenching: Stop the reaction at each time point, for example, by adding a protease inhibitor or by altering the pH.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.[11]

  • Data Interpretation: Plot the concentration of the released payload over time to determine the rate of linker cleavage by Cathepsin B.[10]

In Vivo Xenograft Model

This assay assesses the anti-tumor efficacy of an ADC in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice (e.g., nude or SCID mice).[12][13]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[14]

  • ADC Administration: Administer the ADC, a vehicle control, and any relevant control antibodies (e.g., naked antibody, isotype control ADC) to different groups of mice, typically via intravenous injection.[15]

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the animals as an indicator of toxicity.[14]

  • Data Analysis: Plot the average tumor volume for each treatment group over time to evaluate the anti-tumor efficacy of the ADC.[14]

Conclusion

The selection of a protease-cleavable linker is a critical determinant of an ADC's therapeutic index. Dipeptide linkers, particularly Val-Cit, are well-established and demonstrate a good balance of plasma stability and efficient intracellular cleavage. However, ongoing research is focused on developing novel linkers with improved stability in preclinical models and enhanced specificity for tumor-associated proteases. The development of legumain-cleavable and other novel enzyme-sensitive linkers holds promise for creating next-generation ADCs with wider therapeutic windows. A thorough in vitro and in vivo characterization using standardized protocols is essential for the successful development of safe and effective ADC therapies.

References

A Comparative Guide to the Validation of Payload Release from Fmoc-Phe-Lys(Trt)-PAB Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Fmoc-Phe-Lys(Trt)-PAB linker in Antibody-Drug Conjugates (ADCs) with alternative linker technologies. The focus is on the critical aspect of payload release, supported by experimental data and detailed protocols for validation.

The strategic selection of a linker is paramount in ADC design, directly influencing both efficacy and toxicity. An ideal linker must remain stable in systemic circulation to prevent premature payload release and then efficiently liberate the cytotoxic agent within the target cancer cell. This guide delves into the characteristics of the cathepsin B-cleavable this compound linker and evaluates its performance against other commonly used linkers.

Mechanism of Payload Release: this compound Linker

The this compound linker is a dipeptide-based system designed for enzymatic cleavage within the lysosome of cancer cells. The release mechanism is a two-step process initiated after the ADC is internalized.

Payload Release Mechanism of Phe-Lys-PAB Linker ADC ADC with Phe-Lys-PAB Linker Internalized into Lysosome Cleavage Cathepsin B Cleavage ADC->Cleavage Lysosomal Proteases Intermediate Unstable Intermediate Cleavage->Intermediate Elimination 1,6-Self-Immolation of PAB Intermediate->Elimination Payload Active Payload Released Elimination->Payload

Caption: Intracellular payload release from a Phe-Lys-PAB linker.

Comparative Performance of ADC Linkers

The stability and cleavage kinetics of an ADC linker are critical determinants of its therapeutic window. The following table summarizes key performance data for the Phe-Lys linker in comparison to the widely used Val-Cit linker and other alternatives.

Linker TypeCleavage Enzyme/ConditionCleavage Rate (Half-life)Plasma Stability (Human)Key Characteristics
Phe-Lys Cathepsin B~8 minutes (with purified enzyme)[1]Substantially less stable than Val-Cit[1]Rapid cleavage by cathepsin B, but lower plasma stability can lead to premature payload release.
Val-Cit Cathepsin B~240 minutes (with purified enzyme)[1]Over 100 times more stable than hydrazone linkers[1]Considered a benchmark for cathepsin-cleavable linkers due to its balance of stability and efficient cleavage.[]
Val-Ala Cathepsin BSimilar to Val-CitSimilar to Val-Cit[]An alternative to Val-Cit, may offer advantages in reducing aggregation in high DAR conjugates.[]
Hydrazone Acidic pH (e.g., endosome/lysosome)pH-dependentLess stable in plasma, with a half-life of about 2 days for some constructs.[]Exploits the lower pH of the tumor microenvironment and intracellular compartments for payload release.
Disulfide Reducing agents (e.g., Glutathione)Dependent on glutathione (B108866) concentrationVariable, can be improved by steric hindranceUtilizes the higher intracellular concentration of reducing agents compared to the bloodstream.

Experimental Protocols for Payload Release Validation

Accurate and reproducible validation of payload release is essential for the preclinical development of ADCs. The following are detailed methodologies for key experiments.

Experimental Workflow Overview

The validation process for a cleavable ADC linker involves two primary assays: assessing its stability in plasma and determining its susceptibility to enzymatic cleavage.

Experimental Workflow for ADC Payload Release Validation cluster_0 Plasma Stability Assay cluster_1 Enzymatic Cleavage Assay Incubate_Plasma Incubate ADC in Human Plasma (37°C, time course) Sample_Plasma Collect Aliquots at Time Points Incubate_Plasma->Sample_Plasma Analyze_Plasma Quantify Released Payload (LC-MS) Sample_Plasma->Analyze_Plasma Data_Analysis Data Analysis: - Half-life in plasma - Cleavage kinetics Analyze_Plasma->Data_Analysis Incubate_Enzyme Incubate ADC with Cathepsin B (pH 5.0, 37°C, time course) Sample_Enzyme Collect Aliquots at Time Points Incubate_Enzyme->Sample_Enzyme Analyze_Enzyme Quantify Released Payload (LC-MS) Sample_Enzyme->Analyze_Enzyme Analyze_Enzyme->Data_Analysis Start ADC Construct Start->Incubate_Plasma Start->Incubate_Enzyme

Caption: Workflow for validating ADC payload release.

Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in human plasma.

Materials:

  • ADC construct with this compound linker

  • Human plasma (pooled, citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724)

  • Formic acid

  • Internal standard (stable isotope-labeled payload)

  • 37°C incubator

  • LC-MS system

Procedure:

  • Prepare a stock solution of the ADC in PBS.

  • Spike the ADC stock solution into pre-warmed human plasma to a final concentration of 100 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), collect aliquots (100 µL) of the plasma samples.

  • To each aliquot, add 300 µL of cold acetonitrile containing the internal standard to precipitate plasma proteins and quench any further reaction.

  • Vortex the samples vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.

  • The stability is often reported as the half-life of the ADC in plasma, calculated from the rate of payload release over time.

Cathepsin B-Mediated Cleavage Assay

Objective: To determine the efficiency of payload release from the ADC in the presence of cathepsin B, simulating the lysosomal environment.

Materials:

  • ADC construct with this compound linker

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.0)

  • Acetonitrile

  • Formic acid

  • Internal standard (stable isotope-labeled payload)

  • 37°C incubator

  • LC-MS system

Procedure:

  • Prepare a stock solution of the ADC in assay buffer.

  • Activate the recombinant cathepsin B according to the manufacturer's instructions.

  • In a microcentrifuge tube, combine the ADC (final concentration 10 µM) and activated cathepsin B (final concentration 1 µM) in the assay buffer.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot (50 µL) of the reaction mixture.

  • Immediately quench the reaction by adding 150 µL of cold acetonitrile containing the internal standard.

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated enzyme.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Quantify the amount of released payload at each time point.

  • The cleavage rate can be determined by plotting the concentration of the released payload against time and fitting the data to an appropriate kinetic model.

Conclusion

The validation of payload release is a cornerstone of ADC development, ensuring that the therapeutic agent is delivered to the target cells with minimal off-target effects. The this compound linker offers the advantage of rapid cleavage by lysosomal proteases. However, this must be carefully balanced with its inherent plasma stability. The experimental data suggests that while the Phe-Lys linker is highly susceptible to cathepsin B, its lower stability in plasma compared to linkers like Val-Cit may be a critical consideration in the design of ADCs with an optimal therapeutic index. The protocols provided in this guide offer a robust framework for the systematic evaluation of these critical performance attributes.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for Fmoc-Phe-Lys(Trt)-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Researchers and drug development professionals handling Fmoc-Phe-Lys(Trt)-PAB, a cleavable ADC linker, must adhere to stringent safety protocols to mitigate risks and ensure a secure laboratory environment.[1] This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, reinforcing our commitment to laboratory safety and building trust through comprehensive product stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

The primary known hazards of this compound are harmful if swallowed and very toxic to aquatic life with long-lasting effects .[2] Therefore, appropriate personal protective equipment is mandatory to prevent accidental exposure through ingestion, inhalation, or skin contact.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical Safety Goggles or a Face ShieldMust be ANSI Z87.1 certified to protect against dust particles and potential splashes.[3][4] A face shield is recommended when there is a significant splash hazard.[3]
Hand Protection Chemical-Resistant Disposable GlovesNitrile gloves are the standard requirement for incidental contact.[5][6] Double gloving may be necessary for added protection.[3] Gloves should be changed immediately if they become contaminated.[6]
Body Protection Laboratory CoatA standard, buttoned lab coat is required to protect skin and clothing from potential spills.[3][5]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder, especially in larger quantities, to prevent the inhalation of aerosolized particles.[3][6] All handling of the solid form should ideally be done in a fume hood or other ventilated enclosure.[6]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in any laboratory where hazardous materials are present.[3]

Operational Plan: Step-by-Step Handling Procedures

Proper handling is critical to maintain the integrity of the compound and the safety of laboratory personnel.[4] Always work in a designated, clean area to avoid cross-contamination.[6][7]

1. Preparation and Weighing of Lyophilized Powder:

  • Acclimatization: Before opening, allow the container of the lyophilized peptide to warm to room temperature in a desiccator. This prevents moisture absorption, which can degrade the compound.[3][4]

  • Controlled Environment: Conduct all weighing and initial handling of the powder inside a chemical fume hood or a ventilated enclosure to minimize inhalation risk.[6]

  • Avoid Dust Generation: Handle the powder carefully to avoid creating dust.[3][8] Use appropriate tools to transfer the solid.

  • Resealing: After weighing, tightly reseal the container and store it under recommended conditions.[3]

2. Reconstitution (Dissolution):

  • Solvent Selection: this compound is typically dissolved in organic solvents like Dimethylformamide (DMF).[9]

  • Procedure:

    • Ensure all necessary PPE is donned.[4]

    • Carefully open the vial containing the weighed powder inside a fume hood.

    • Add the appropriate volume of the chosen solvent.

    • Mix gently to dissolve the peptide. Sonication in a water bath can be used to aid dissolution, but excessive heating should be avoided.[3]

3. Use in Experiments (e.g., Peptide Synthesis):

  • Controlled Reactions: All subsequent reactions, such as the removal of the Fmoc protecting group using a base like piperidine, should be performed in a well-ventilated fume hood.[10]

  • Monitoring: The fluorenyl moiety of the Fmoc group allows for UV monitoring of reaction completion.[10]

Emergency Procedures

In case of accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately rinse the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[6][11]

  • Eye Contact: Use the nearest eyewash station to flush the eyes continuously for at least 15 minutes.[6] Remove contact lenses if present. Promptly seek medical attention.[2]

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[6][8]

  • Ingestion: If swallowed, rinse the mouth with water. Call a poison center or doctor if you feel unwell.[2] Do not induce vomiting.

  • Spills: For small solid spills, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3][4] The spill area should then be cleaned with a damp cloth.

Disposal Plan

Due to its high aquatic toxicity, this compound and its waste must not be released into the environment.[2][11]

  • Waste Segregation: Treat all waste contaminated with this peptide as hazardous chemical waste.[5][12]

  • Solid Waste:

    • Place unused peptide powder, contaminated gloves, pipette tips, and wipes into a clearly labeled, sealed container for chemical waste.[4][5]

    • This container should be stored in a designated hazardous waste accumulation area.[5]

  • Liquid Waste:

    • Unused or waste solutions containing the peptide should be collected in a designated, sealed container for hazardous liquid waste.[12]

    • Do not pour peptide solutions down the sink. [12]

  • Final Disposal: All waste must be disposed of through a certified hazardous waste management service in accordance with all federal, state, and local environmental regulations.[5][8]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Don Appropriate PPE prep2 Acclimatize Compound to Room Temperature prep1->prep2 spill Spill Response exposure Exposure Response prep3 Work in Fume Hood prep2->prep3 weigh Weigh Lyophilized Powder prep3->weigh dissolve Reconstitute in Solvent weigh->dissolve react Perform Experiment dissolve->react collect_solid Collect Solid Waste react->collect_solid Contaminated PPE, consumables collect_liquid Collect Liquid Waste react->collect_liquid Waste solutions dispose Dispose via Certified Service collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling of this compound.

References

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